N-Acetyl-D-Galactosamine
Descripción
N-acetylmannosamine is under investigation for the other of GNE Myopathy.
N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Viscous, nauseating oil obtained from the shrub Croton tiglium (Euphorbaceae). It is a vesicant and skin irritant used as pharmacologic standard for skin inflammation and allergy and causes skin cancer. It was formerly used as an emetic and cathartic with frequent mortality.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
| Record name | 2-Acetamido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
The Structural Elucidation of N-Acetyl-D-Galactosamine: A Core Component in Glycobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-galactosamine (GalNAc), a pivotal monosaccharide in numerous biological processes, serves as a fundamental building block for complex glycans and glycoproteins. Its unique structure dictates its function, from mediating cell-cell recognition to enabling targeted drug delivery. This guide provides a comprehensive overview of the structural characteristics of this compound, offering a technical foundation for professionals in research and drug development.
Core Structural and Physicochemical Properties
This compound is an amino sugar derivative of D-galactose.[1][2] The core structure consists of a galactose pyranose ring where the hydroxyl group at the C-2 position is substituted with an acetamido group (-NHCOCH₃). This modification is fundamental to its biological role and recognition by various proteins.
The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅NO₆ | [2][3][4][5] |
| Molecular Weight | 221.21 g/mol | [2][3][4][5][6] |
| Monoisotopic Mass | 221.08993720 Da | [3] |
| IUPAC Name | N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [3] |
| CAS Number | 1811-31-0 | [2][5] |
| Melting Point | 160 - 173 °C | [2][4][5][7] |
| Water Solubility | 50 mg/mL | [5][7] |
Structural Representations and Conformational Isomers
The cyclic nature of this compound allows it to exist in different conformational isomers, primarily the Haworth and chair conformations. These representations are crucial for understanding its three-dimensional structure and interactions with other molecules.
The Haworth projection is a common way to represent the cyclic structure of monosaccharides, providing a clear view of the stereochemistry of the hydroxyl and acetamido groups.
The chair conformation offers a more accurate depiction of the true three-dimensional shape of the pyranose ring, which is not planar. Understanding the chair conformation is essential for predicting the stability and reactivity of the molecule. For α-D-galactopyranose, the starting point for visualizing this compound's chair form, the hydroxyl groups at C-2, C-3, and C-4 are key to its identity.[8] In this compound, the C-2 hydroxyl is replaced by an acetylated amino group.[8]
The Biosynthetic Relationship to D-Galactose
This compound is biosynthetically derived from D-galactose. This relationship underscores the modular nature of monosaccharide synthesis in biological systems. The following diagram illustrates the structural transformation from D-galactose to this compound.
Experimental Protocols: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a critical aspect of glycobiology research and the development of targeted therapeutics. A common laboratory-scale synthesis involves the acetylation of D-galactosamine hydrochloride.
Protocol: Acetylation of D-Galactosamine Hydrochloride
This protocol is adapted from a method for preparing D-galactosamine pentaacetate, a precursor to this compound.[9]
Materials:
-
D-galactosamine hydrochloride
-
Anhydrous methanol (B129727)
-
Toluene
-
Sodium methoxide (B1231860) solution in methanol
Procedure:
-
Peracetylation: D-galactosamine hydrochloride is first subjected to peracetylation to yield D-galactosamine pentaacetate. This step typically involves reacting D-galactosamine hydrochloride with an acetylating agent in the presence of a suitable base and solvent system.[9]
-
Solvent Removal and Isolation: The solvent is removed under reduced pressure. Toluene is added and distilled off to remove any remaining traces of the initial solvent.[9]
-
Precipitation and Filtration: Anhydrous methanol is added to the residue to induce precipitation of the D-galactosamine pentaacetate. The solid product is then collected by suction filtration and dried.[9]
-
O-Deacetylation: The D-galactosamine pentaacetate intermediate is then treated with a catalytic amount of sodium methoxide in methanol. This step selectively removes the O-acetyl groups, yielding this compound.[9]
-
Purification: The final product can be purified through recrystallization or chromatography to achieve high purity.
Functional Significance in Drug Development
The specific recognition of terminal this compound residues by the asialoglycoprotein receptor (ASGP-R) on hepatocytes has made it a valuable targeting ligand for liver-directed therapies.[2][10] This interaction facilitates the selective uptake of GalNAc-conjugated therapeutics, such as antisense oligonucleotides and siRNAs, by liver cells, enhancing their efficacy and reducing off-target effects. The multivalent presentation of GalNAc ligands, often referred to as the "cluster glycoside effect," can significantly increase the avidity of this interaction.[11]
References
- 1. goldbio.com [goldbio.com]
- 2. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1811-31-0 | MA04390 | Biosynth [biosynth.com]
- 5. N-乙酰-d-半乳糖胺 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound CAS#: 1811-31-0 [m.chemicalbook.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
Whitepaper: The Pivotal Role of N-Acetyl-D-Galactosamine in Cellular Communication and Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Acetyl-D-galactosamine (GalNAc) is a fundamental amino sugar that plays a critical role in cellular communication through its function as the initiating monosaccharide in mucin-type O-linked glycosylation. This post-translational modification, orchestrated by a family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), is essential for modulating protein function, stability, and trafficking.[1][2] Aberrant O-GalNAc glycosylation is a hallmark of various diseases, particularly cancer, where it leads to the expression of truncated antigens that promote cell adhesion, invasion, and immune evasion.[1][3][4] Beyond its physiological and pathological roles, GalNAc has emerged as a powerful targeting ligand in pharmacology. Its high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes has revolutionized the development of liver-specific siRNA therapeutics, enabling potent and durable gene silencing with a favorable safety profile.[5][6][7] This guide provides a technical overview of GalNAc's function in cellular signaling, its implications in disease, its application in drug delivery, and the experimental methodologies used to study its complex biology.
The Core Function: Initiation of Mucin-Type O-Glycosylation
The journey of many secreted and membrane-bound proteins is profoundly influenced by mucin-type O-glycosylation, a process that begins with the attachment of a single GalNAc molecule to a serine (Ser) or threonine (Thr) residue.[4][8] This inaugural step is catalyzed by a family of approximately 20 distinct polypeptide GalNAc-transferases (GalNAc-Ts) residing primarily in the Golgi apparatus.[9][10]
The addition of this first GalNAc moiety forms the Thomsen-nouveau (Tn) antigen (GalNAcα1-O-Ser/Thr).[9][10] This structure serves as the precursor for the synthesis of a vast array of more complex O-glycans.[3] The GalNAc-T enzymes exhibit unique but sometimes overlapping specificities, and their coordinated action determines the precise glycosylation patterns on a given protein, influencing its folding, stability, and function.[10][11]
Role in Cellular Signaling and Pathophysiology
O-GalNAc glycosylation is a critical regulator of cellular communication. By altering the structure of cell surface proteins, it can modulate receptor-ligand interactions, cell-cell adhesion, and signal transduction.[12]
2.1. Aberrant Glycosylation in Cancer
In many cancers, the O-glycan synthesis pathway is disrupted, leading to the accumulation of truncated structures like the Tn and sialyl-Tn (STn) antigens.[4] This altered glycosylation is not a mere consequence of malignancy but an active contributor to the disease's progression.[3]
-
Enhanced Invasion and Metastasis: The relocation of GalNAc-Ts from the Golgi to the endoplasmic reticulum in cancer cells can drive the formation of dense Tn antigen clusters on surface proteins.[9] This modification enhances cell adhesion to the extracellular matrix, promoting migration and invasion.[9] Studies have shown that Tn-positive cancer cells exhibit significantly enhanced growth and invasion capabilities.[3]
-
Immune Evasion: Tumor-associated antigens like Tn and STn can interact with lectins on immune cells, such as MGL and Siglecs, to suppress anti-tumor immune responses.[12] This includes inhibiting the function of natural killer cells, dendritic cells, and T cells, thereby allowing the tumor to evade immune surveillance.[12]
GalNAc in Therapeutics: A Precision Targeting Ligand
The high expression of the asialoglycoprotein receptor (ASGPR) almost exclusively on the surface of hepatocytes makes it an ideal target for liver-directed therapies.[5][] GalNAc is a high-affinity ligand for ASGPR, a property that has been brilliantly exploited to deliver RNA interference (RNAi) therapeutics.[5][6]
Conjugating GalNAc molecules to small interfering RNAs (siRNAs) creates a molecule that, upon subcutaneous injection, travels to the liver and is rapidly internalized by hepatocytes via ASGPR-mediated endocytosis.[7][14]
Mechanism of Action:
-
Binding and Internalization: The GalNAc-siRNA conjugate binds to ASGPR on the hepatocyte surface.[7] The complex is then engulfed into an endosome.
-
Endosomal Release: As the endosome acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface.[7] A small but sufficient fraction of the siRNA escapes the endosome and enters the cytoplasm.
-
Gene Silencing: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target messenger RNA (mRNA), leading to potent and durable silencing of the corresponding gene.[6]
This delivery platform has led to several FDA-approved drugs, including Givosiran and Inclisiran, for treating liver-related genetic disorders and managing cholesterol, respectively.[5][6]
Quantitative Data & Experimental Protocols
The study of GalNAc requires precise quantitative methods and robust experimental protocols. This section summarizes key data and outlines foundational methodologies.
4.1. Data Presentation
Table 1: Quantitative Parameters of GalNAc Interactions and Activity
| Parameter | Description | Value(s) | Source(s) |
|---|---|---|---|
| ASGPR Binding | Affinity of GalNAc for ASGPR is significantly higher than galactose. | ~50-fold higher affinity than Gal | [15] |
| Hepatocyte Delivery | Enhancement of oligonucleotide delivery to hepatocytes via GalNAc conjugation. | ~10-fold enhancement vs. free ASOs | [5][7] |
| Plasma Protein Binding | Binding of GalNAc-siRNA conjugates in plasma across species. | 80-90% at clinical concentrations | [14] |
| GalNAc-T Inhibitor IC50 | Potency of a rationally designed inhibitor against GalNAc-T2. | 21.4 µM | [16] |
| Ligand Density | Calculated density of GalNAc ligands on nanostructured lipid carriers for optimal targeting. | 1 ligand per 17-32 nm² | [15] |
| Clinical Dosing | Example of clinical dosing for a GalNAc-siRNA drug (Givosiran). | 2.5 mg/kg monthly |[7] |
4.2. Experimental Protocols
Protocol 1: Chemoenzymatic Labeling for O-Glycan Detection
This protocol allows for the specific labeling and detection of O-GlcNAc or O-GalNAc modifications on proteins using a mutant galactosyltransferase (GalT) enzyme and a bioorthogonal sugar analog.[17]
-
Objective: To install a chemical handle onto O-glycans for downstream detection or enrichment.
-
Materials:
-
Protein sample (purified or cell lysate)
-
Mutant Y289L GalT enzyme
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MnCl₂)
-
Alkyne-functionalized probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(I) catalyst for "click" chemistry (e.g., CuSO₄, BTTAA, Sodium Ascorbate)
-
-
Methodology:
-
Labeling Reaction: Incubate the protein sample with Y289L GalT and UDP-GalNAz in the reaction buffer. A typical reaction might be for 1-2 hours at 37°C. This enzymatically transfers the azide-containing GalNAz to O-glycan sites.
-
Protein Precipitation: Remove excess UDP-GalNAz by precipitating the protein (e.g., with cold acetone (B3395972) or chloroform/methanol).
-
Click Reaction: Resuspend the labeled protein. Add the alkyne probe, CuSO₄, a ligand like BTTAA, and a reducing agent like sodium ascorbate. Allow the reaction to proceed for 1 hour at room temperature. This covalently attaches the probe to the azide (B81097) handle.
-
Analysis: The protein is now tagged. It can be detected via Western blot (if using a biotin (B1667282) tag followed by streptavidin-HRP) or fluorescence imaging (if using a fluorescent tag).
-
Protocol 2: Cell Invasion Assay Using Transwell Chambers
This protocol assesses the invasive potential of cancer cells, which can be modulated by aberrant O-GalNAc glycosylation.[9]
-
Objective: To quantify the ability of cells to migrate through an extracellular matrix barrier.
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or similar basement membrane extract
-
Cell culture medium (serum-free for the top chamber, serum-containing for the bottom)
-
Cancer cell lines (e.g., with and without GalNAc-T knockdown)
-
Cotton swabs, Calcein AM or crystal violet stain
-
-
Methodology:
-
Chamber Preparation: Coat the top surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. This simulates the extracellular matrix.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber.
-
Incubation: Place the Transwell insert into a well containing medium with a chemoattractant (e.g., 10% FBS). Incubate for 24-48 hours.
-
Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-migratory cells from the top surface of the membrane.
-
Staining and Quantification: Fix the cells that have invaded through the membrane to the lower surface. Stain them with crystal violet or a fluorescent dye like Calcein AM.
-
Analysis: Count the number of stained cells in several microscopic fields. Compare the invasion rates between different experimental conditions (e.g., control vs. inhibitor-treated cells).
-
Protocol 3: In Vitro GalNAc-T Activity Assay
This protocol measures the enzymatic activity of a specific GalNAc-T isoform and can be used to screen for inhibitors.[16]
-
Objective: To quantify the transfer of GalNAc from a donor to an acceptor peptide.
-
Materials:
-
Recombinant GalNAc-T enzyme (e.g., GalNAc-T2)
-
UDP-[³H]GalNAc (radiolabeled donor substrate)
-
Acceptor peptide (a known substrate for the enzyme)
-
Potential inhibitor compound
-
Reaction buffer (e.g., Tris-HCl, MnCl₂)
-
Scintillation counter and fluid
-
-
Methodology:
-
Reaction Setup: In a microplate, combine the reaction buffer, acceptor peptide, recombinant GalNAc-T enzyme, and the inhibitor compound at various concentrations.
-
Initiation: Start the reaction by adding UDP-[³H]GalNAc. Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Termination: Stop the reaction (e.g., by adding EDTA or boiling).
-
Separation: Separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]GalNAc. This can be done using solid-phase extraction columns that bind the peptide.
-
Quantification: Elute the glycopeptide and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the enzyme activity based on the amount of incorporated radioactivity. Determine the IC₅₀ value for the inhibitor by plotting activity versus inhibitor concentration.
-
Conclusion and Future Perspectives
This compound is far more than a simple building block of glycans; it is a central node in a complex network of cellular communication. Its role in initiating O-glycosylation places it at a critical control point for protein function, while its aberrant presentation in disease states like cancer offers both diagnostic markers and therapeutic targets. The spectacular success of GalNAc-siRNA conjugates has firmly established its utility in precision medicine, opening the door for treating a wide range of liver diseases.
Future research will likely focus on several key areas:
-
Targeting Beyond the Liver: Developing novel ligands or delivery systems that can replicate the success of GalNAc for other cell types.
-
Selective GalNAc-T Inhibitors: Designing highly specific small molecule inhibitors for individual GalNAc-T isoforms to treat cancers and other diseases driven by aberrant glycosylation.[16][18]
-
Advanced Glycoproteomics: Using advanced mass spectrometry and labeling techniques to map the "O-glycoproteome" in greater detail, uncovering new signaling pathways regulated by GalNAc.[19]
The continued exploration of GalNAc's multifaceted biology promises to yield profound insights and innovative therapeutic strategies for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Aberrant O‐glycosylation contributes to tumorigenesis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 9. Initiation of GalNAc-type O-glycosylation in the endoplasmic reticulum promotes cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A computational and experimental study of O-glycosylation. Catalysis by human UDP-GalNAc polypeptide:GalNAc transferase-T2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 15. Quantification of Surface GalNAc Ligands Decorating Nanostructured Lipid Carriers by UPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 19. researchgate.net [researchgate.net]
Role of GalNAc in O-linked glycosylation initiation
An In-depth Technical Guide to the Role of GalNAc in O-linked Glycosylation Initiation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
O-linked glycosylation is a critical and ubiquitous post-translational modification that profoundly impacts the structure and function of thousands of secreted and membrane-bound proteins. The process is initiated by the addition of a single N-acetylgalactosamine (GalNAc) sugar to the hydroxyl group of a serine or threonine residue. This inaugural step is orchestrated by a large and complex family of UDP-GalNAc:polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The precise control of this initiation event dictates the location and density of O-glycans on a protein, thereby influencing protein folding, stability, cell signaling, and adhesion.[1][2] Dysregulation of this fundamental process is a hallmark of numerous diseases, including cancer and cardiovascular disorders, making the ppGalNAc-Ts and the O-glycoproteome attractive targets for novel diagnostics and therapeutics.[3][4][5] This guide provides a comprehensive technical overview of the molecular machinery, mechanisms, and regulation of O-GalNAc glycosylation initiation, details key experimental methodologies for its study, and explores its burgeoning role in drug development.
The Core Machinery of Initiation
The initiation of mucin-type O-glycosylation occurs in the Golgi apparatus after a protein has folded.[2][6] It is a direct enzymatic transfer that does not involve the lipid-linked intermediates seen in N-glycosylation.[7] The reaction requires two key components: a sugar donor and a family of specialized enzymes.
-
The Sugar Donor: UDP-GalNAc : The monosaccharide N-acetylgalactosamine is transferred from a high-energy uridine (B1682114) diphosphate (B83284) (UDP) sugar donor, UDP-GalNAc.
-
The Enzyme Family: Polypeptide GalNAc-Transferases (ppGalNAc-Ts) : This reaction is catalyzed by a family of up to 20 homologous enzymes in humans, also known as GALNTs.[2][3][8] The existence of such a large enzyme family for a single initiation step highlights a remarkable level of complexity and control, suggesting that individual isoforms have distinct, albeit sometimes overlapping, functions.[5][8]
Structure and Function of ppGalNAc-Ts
The ppGalNAc-T enzymes are type II transmembrane proteins, with their catalytic activity occurring within the lumen of the Golgi.[5][9] Most isoforms share a common structure consisting of an N-terminal catalytic domain and a C-terminal ricin-like lectin domain, connected by a flexible linker.[5]
-
Catalytic Domain : This domain contains the active site responsible for binding UDP-GalNAc and the acceptor polypeptide chain, catalyzing the transfer of GalNAc to a serine or threonine residue.[5]
-
Lectin Domain : This carbohydrate-binding domain recognizes GalNAc residues that have already been attached to the protein.[7][10] This allows certain ppGalNAc-T isoforms to act on substrates that are already glycosylated, a key factor in their functional classification.[7][10]
The interplay between these two domains is crucial for determining the substrate specificity and mode of action for each enzyme isoform.[5]
The Mechanism of Substrate Selection and Glycosylation
Unlike N-glycosylation, which occurs at a well-defined Asn-X-Ser/Thr sequon, there is no strict consensus sequence for O-GalNAc glycosylation.[11] However, the substrate specificities of the ppGalNAc-T isoforms, governed by both their catalytic and lectin domains, create a highly regulated system that defines the O-glycoproteome.
Functional Classification of ppGalNAc-T Isoforms
The ppGalNAc-T family can be broadly classified based on their substrate preference:
-
Initiating Isoforms ("First-Glycosylation" Enzymes) : These enzymes, such as ppGalNAc-T1 and ppGalNAc-T3, prefer to glycosylate naked polypeptide chains that have not been previously modified.[12] Their catalytic domains recognize specific amino acid sequences flanking the target Ser/Thr residue.
-
Follow-up Isoforms ("Filling-in" Enzymes) : Isoforms like ppGalNAc-T7 and ppGalNAc-T10 are considered strict glycopeptide transferases.[5][12] Their lectin domains must first bind to a pre-existing GalNAc on the substrate, which then positions the catalytic domain to add subsequent GalNAc moieties to nearby Ser/Thr sites.[10][12] This mechanism is responsible for generating the high-density clusters of O-glycans characteristic of mucins.
-
Dual-Function Isoforms : Other enzymes, such as ppGalNAc-T2 and ppGalNAc-T4, can act on both peptide and glycopeptide substrates, blurring the lines of the strict classification.[12]
Regulation of Initiation
The generation of a specific O-glycoproteome is regulated at multiple levels:
-
Transcriptional Control : The 20 GALNT genes are differentially expressed across various tissues and developmental stages, meaning the specific repertoire of ppGalNAc-T isoforms available in a cell dictates which proteins can be glycosylated.[8]
-
Golgi Localization : The enzymes themselves are distributed across different sub-compartments of the Golgi apparatus. Early-acting enzymes may be found more in the cis-Golgi, while late-acting ones reside in the trans-Golgi, creating an assembly line for glycosylation.[2][9]
Role in Disease and Therapeutic Implications
The precise control of O-glycosylation is vital for health, and its dysregulation is a known factor in the progression of many diseases.
Cancer
Aberrant O-glycosylation is a hallmark of cancer.[3][13] Tumor cells often display truncated O-glycans, such as the Tn antigen (the initial GalNAc-Ser/Thr structure) and the sialyl-Tn (STn) antigen.[13][14]
-
Mechanism : This is often caused by altered expression levels of GALNT genes or the enzymes responsible for elongating the glycan chains.[3] For example, overexpression of certain ppGalNAc-Ts can lead to the glycosylation of proteins like MUC1, which promotes cell proliferation, adhesion changes, and immune evasion.[13]
-
Biomarkers : These cancer-associated glycoforms are the basis for widely used tumor biomarkers, including CA15-3 and CA27.29 in breast cancer.[13]
Cardiovascular and Metabolic Disease
Recent studies have linked specific ppGalNAc-T isoforms to cardiovascular and metabolic health.[4]
-
ppGalNAc-T2 (GALNT2) : Variants in GALNT2 are associated with levels of HDL cholesterol.[12] This enzyme is responsible for glycosylating apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[4]
-
ppGalNAc-T3 (GALNT3) : Mutations in GALNT3 cause familial tumoral calcinosis, a disorder of phosphate (B84403) metabolism. This is due to the improper glycosylation of the phosphaturic factor FGF23, which prevents its cleavage and leads to its abnormal secretion.[5][12]
GalNAc in Drug Development
The high specificity of carbohydrate-protein interactions has been harnessed for therapeutic benefit, with GalNAc playing a leading role in targeted drug delivery.
GalNAc-siRNA Conjugates
The asialoglycoprotein receptor (ASGPR) is a lectin expressed almost exclusively on the surface of liver hepatocytes that binds with high affinity to terminal GalNAc residues. This biological pathway has been brilliantly co-opted for drug delivery.
-
Mechanism : By chemically conjugating a ligand containing three GalNAc residues (a "triantennary" ligand) to a small interfering RNA (siRNA) molecule, the therapeutic payload can be delivered with high precision to the liver following subcutaneous injection.[15][16]
-
Application : Once the GalNAc-siRNA conjugate binds to ASGPR, the complex is internalized via endocytosis. The siRNA is then released into the cytoplasm, where it engages the RNA interference (RNAi) machinery to silence the expression of a target disease-causing gene.[15] This platform has led to several approved drugs for liver-related diseases and represents a major breakthrough in oligonucleotide therapeutics.[16]
Quantitative Data
The substrate specificities of ppGalNAc-T isoforms can be quantitatively assessed by determining their kinetic parameters (Km and kcat) with various peptide substrates. This data is critical for understanding the unique biological roles of each enzyme.
Table 1: Kinetic Parameters of select ppGalNAc-T Isoforms with Charged Peptide Substrates. Data demonstrates how flanking charged residues outside the immediate glycosylation site influence enzyme activity.[17]
| Enzyme | Peptide Substrate (Flanking Charge) | Km (μM) | kcat (min-1) |
| GalNAc-T2 | GG (0) | 5420 ± 3830 | 78.1 ± 40.2 |
| DD (-6) | 2590 ± 664 | 53.5 ± 8.1 | |
| tgGalNAc-T3 | RR (+6) | 58.5 ± 19.4 | 2860 ± 173 |
| GG (0) | 149 ± 43.9 | 2650 ± 217 | |
| DD (-6) | 772 ± 636 | 1930 ± 788 | |
| GalNAc-T5 | RR (+6) | 629 ± 207 | 120 ± 18.5 |
| GR (+3) | 1520 ± 536 | 265 ± 57.7 | |
| GalNAc-T12 | GR (+3) | 156 ± 124 | 12.5 ± 3.1 |
| DR (0) | 400 ± 162 | 34.1 ± 5.7 | |
| DG (-3) | 576 ± 147 | 36.1 ± 4.2 |
Note: All peptides contain the central acceptor sequence -YAVTPGP-. RR, GG, and DD denote flanking sequences rich in Arginine, Glycine, or Aspartate, respectively. tg denotes turkey Gallus gallus.
Appendix: Key Experimental Protocols
Studying O-GalNAc glycosylation requires a specialized set of biochemical and analytical techniques.
Protocol for In Vitro ppGalNAc-T Activity Assay
This protocol measures the ability of a recombinant ppGalNAc-T enzyme to transfer GalNAc to a synthetic peptide substrate.[18][19]
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture (total volume 20-50 µL) containing:
-
25 mM Tris-HCl (pH 7.4)
-
5–10 mM MnCl₂ (a required cofactor)
-
250 µM UDP-GalNAc (donor substrate)
-
150 µM acceptor peptide (e.g., a MUC1 tandem repeat peptide)
-
Optional: 0.1% Triton X-100, protease inhibitors.
-
-
Enzyme Addition : Add the purified, soluble recombinant ppGalNAc-T enzyme to the mixture to initiate the reaction. The amount of enzyme should be optimized to ensure linear reaction kinetics.
-
Incubation : Incubate the reaction at 37°C for a period ranging from 15 minutes to 24 hours, depending on enzyme activity.
-
Reaction Termination : Stop the reaction by either boiling at 98°C for 3 minutes or by adding 0.1% trifluoroacetic acid (TFA).
-
Analysis : Separate the glycosylated peptide product from the unreacted peptide using C18 reverse-phase high-performance liquid chromatography (HPLC). The extent of glycosylation can be quantified by comparing the peak areas of the product and substrate.
Protocol for O-Glycopeptide Enrichment using HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is a common method for selectively enriching glycopeptides from a complex mixture of non-glycosylated peptides, which are typically in much higher abundance.[7][11]
-
Sample Preparation : Start with a proteolytic digest of your protein or proteome of interest. Lyophilize the peptide mixture and resuspend in a high organic solvent solution. For example, add 3 volumes of acetonitrile (B52724) (ACN) containing 0.1% TFA to 1 volume of the peptide solution to achieve a final ACN concentration of 75%.[7]
-
Column Equilibration : Equilibrate a HILIC SPE column or tip (e.g., packed with Amide-80 material) with 75% ACN, 0.1% TFA.[7]
-
Loading : Load the resuspended peptide sample onto the equilibrated HILIC column. The highly hydrophilic glycopeptides will be retained by the stationary phase, while the more hydrophobic, non-glycosylated peptides will flow through.
-
Washing : Wash the column with the same high-ACN buffer (75% ACN, 0.1% TFA) to remove any remaining non-glycosylated peptides. Monitor absorbance at 215 nm until it returns to baseline.[7]
-
Elution : Elute the retained glycopeptides using a buffer with a lower organic solvent concentration, such as 50% ACN containing 0.1% TFA.[7] Collect the eluate, which is now enriched for glycopeptides.
-
Downstream Analysis : The enriched glycopeptide fraction can now be analyzed by mass spectrometry.
Protocol for Reductive β-Elimination of O-Glycans
This chemical method releases O-glycans from the peptide backbone for subsequent analysis of the glycans themselves. The reductive version converts the reducing-end sugar to a stable alditol.[3]
-
Sample Preparation : The glycoprotein sample is dissolved in solution or immobilized in a 96-well plate.[3]
-
Release Reaction : Add a solution of 1 M potassium borohydride (B1222165) (KBH₄) in 0.1 M potassium hydroxide (B78521) (KOH) to the sample.
-
Incubation : Incubate the reaction at 60°C for 2 hours in an ultrasonic bath to facilitate the release.[3]
-
Neutralization and Clean-up : Terminate the reaction by neutralizing the base with acid (e.g., acetic acid). The released glycan alditols are then purified from salts and peptide remnants using cation exchange chromatography.
-
Derivatization and Analysis : The purified O-glycans are often permethylated to improve their stability and ionization efficiency before analysis by MALDI-TOF mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ppGalNAc-T4-catalyzed O-Glycosylation of TGF-β type Ⅱ receptor regulates breast cancer cells metastasis potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved and semi-automated reductive β-elimination workflow for higher throughput protein O-glycosylation analysis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilicon.com [hilicon.com]
- 11. youtube.com [youtube.com]
- 12. Quantitative characterization of O-GalNAc glycosylation [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Probing polypeptide GalNAc-transferase isoform substrate specificities by in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 18. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
N-Acetyl-D-Galactosamine as a Cornerstone of the Blood Group A Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ABO blood group system, a cornerstone of transfusion medicine and immunology, is defined by the presence or absence of specific carbohydrate structures on the surface of red blood cells and other tissues. The blood group A antigen is characterized by the terminal monosaccharide N-Acetyl-D-Galactosamine (GalNAc). This amino sugar is the immunodominant component responsible for the serological specificity of the A antigen.[1][2] Understanding the biosynthesis, structure, and methods for characterization of this antigen is critical for research in transfusion medicine, immunology, and the development of novel therapeutics. This technical guide provides an in-depth overview of the role of GalNAc in the blood group A antigen, including its biosynthesis, quantitative data on enzymatic activity, and detailed experimental protocols for its characterization.
Biosynthesis of the Blood Group A Antigen
The synthesis of the blood group A antigen is a stepwise enzymatic process that occurs in the Golgi apparatus.[3] It begins with a precursor structure known as the H antigen, which is present in individuals with blood type O.[2] The key enzymatic step in the formation of the A antigen is the transfer of a GalNAc residue from a donor substrate, UDP-N-acetyl-D-galactosamine (UDP-GalNAc), to the terminal galactose of the H antigen.[3][4] This reaction is catalyzed by the enzyme α-1,3-N-acetyl-D-galactosaminyltransferase (GTA), which is encoded by the A allele of the ABO gene.[2] The O allele, in contrast, encodes a non-functional enzyme, leaving the H antigen unmodified.[2] The B allele encodes a galactosyltransferase that adds a galactose residue instead of GalNAc.[2]
The biosynthesis of the A antigen can be summarized as follows:
-
Synthesis of the H antigen: A fucose residue is added to a precursor oligosaccharide chain by a fucosyltransferase.[2]
-
Addition of this compound: The A-transferase (GTA) catalyzes the transfer of GalNAc from UDP-GalNAc to the terminal galactose of the H antigen in an α-1,3 linkage.[3][4] This reaction requires the presence of manganese ions (Mn²⁺) as a cofactor.[3]
The final structure of the A antigen is a trisaccharide composed of L-fucose, D-galactose, and this compound.
Data Presentation
The enzymatic activity of N-acetylgalactosaminyltransferase (GTA) is crucial for the synthesis of the A antigen. The following table summarizes key kinetic parameters for this enzyme from purified sources.
| Enzyme Source | Substrate | Apparent K_m (µM) | Apparent K_i (µM) | Specific Activity |
| Human A₁ plasma | UDP-GalNAc | 13 | 16 pmol/min·ng | |
| 2'-fucosyllactose | 270 | |||
| lacto-N-fucopentaose I | 350 | |||
| UDP | 8.6 | |||
| UDP-galactose | 6.2 |
Table 1: Kinetic parameters of human α-3-N-acetylgalactosaminyltransferase.[1][5]
Experimental Protocols
Purification of N-acetylgalactosaminyltransferase from Human Plasma
This protocol describes the purification of α-3-N-acetylgalactosaminyltransferase from human A₁ plasma.[1][5][6]
Materials:
-
Human A₁ plasma
-
Ammonium (B1175870) sulfate
-
Sepharose 4B
-
Anti-human group O plasma antibodies-Sepharose 4B
-
Blue Dextran-Sephadex G-25
-
UDP (Uridine diphosphate)
-
Appropriate buffers and solutions for chromatography
Procedure:
-
Ammonium Sulfate Fractionation: Precipitate proteins from the A₁ plasma by adding ammonium sulfate. Collect the precipitate containing the enzyme.
-
Affinity Chromatography on Sepharose 4B:
-
The enzyme can be adsorbed onto Sepharose 4B.
-
Wash the column extensively to remove unbound proteins.
-
Elute the enzyme using a solution containing UDP.[6]
-
-
Further Affinity Chromatography:
-
Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Glycan Analysis
HPAEC-PAD is a sensitive method for the analysis of underivatized carbohydrates.[7][8]
Materials:
-
Glycoprotein (B1211001) sample (e.g., from red blood cell membranes)
-
Enzymes for glycan release (e.g., PNGase F for N-glycans)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-pH anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)
-
HPAEC-PAD system
-
Sodium hydroxide (B78521) and sodium acetate (B1210297) solutions for the mobile phase
Procedure:
-
Glycan Release:
-
Denature the glycoprotein sample.
-
Incubate with an appropriate enzyme (e.g., PNGase F) to release the glycans.
-
-
Sample Cleanup:
-
Remove the protein and other interfering substances using SPE cartridges.
-
-
HPAEC-PAD Analysis:
-
Inject the purified glycan sample into the HPAEC-PAD system.
-
Separate the glycans on a high-pH anion-exchange column using a gradient of sodium acetate in sodium hydroxide.
-
Detect the separated glycans using a pulsed amperometric detector with a gold working electrode.[7]
-
-
Data Analysis: Identify and quantify the glycans based on their retention times compared to known standards.
Mass Spectrometry for Blood Group Antigen Characterization
Mass spectrometry (MS) is a powerful tool for determining the structure of blood group antigens.[9]
Materials:
-
Isolated red blood cell membranes ("ghosts")
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reagents for sample preparation (e.g., reduction and alkylation reagents, desalting columns)
Procedure:
-
Sample Preparation:
-
Isolate red blood cell membranes.
-
Perform proteolytic digestion of the membrane proteins to generate peptides with attached glycans (glycopeptides).[9]
-
Alternatively, release the glycans from the proteins or lipids.
-
-
LC-MS/MS Analysis:
-
Separate the glycopeptides or released glycans using liquid chromatography.
-
Introduce the separated molecules into the mass spectrometer.
-
Acquire MS and MS/MS spectra to determine the mass and fragmentation patterns of the glycans.
-
-
Data Analysis:
-
Identify the blood group antigen structures by analyzing the fragmentation patterns and comparing them to databases or known standards.
-
Mandatory Visualization
Caption: Biosynthesis pathway of the blood group A antigen.
Caption: General experimental workflow for blood group A antigen characterization.
References
- 1. Complete purification and characterization of alpha-3-N-acetylgalactosaminyltransferase encoded by the human blood group A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 4. Induction of Human Blood Group A Antigen Expression on Mouse Cells, Using Lentiviral Gene Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Human blood group glycosyltransferases. I. Purification of n-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ast.uga.edu [ast.uga.edu]
- 9. researchgate.net [researchgate.net]
The Emergence of a Glycoscience Cornerstone: An In-depth Technical Guide to the Discovery and History of N-Acetyl-D-Galactosamine
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and pivotal role of N-Acetyl-D-Galactosamine (GalNAc) in the advancement of biomedical research and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational science of GalNAc, from its initial isolation to its current standing as a key ligand in precision medicine. The guide details historical and modern experimental protocols, presents quantitative data in structured formats, and visualizes key biological pathways and experimental workflows.
Discovery and Early History: Unraveling a Novel Hexosamine
The journey of this compound began with the exploration of complex carbohydrates in the early 20th century. Its parent sugar, galactosamine, was initially discovered in cartilage and was for a time referred to as "chondrosamine." The precise identification and characterization of the N-acetylated form, this compound, evolved from the broader study of hexosamines, a field significantly advanced by the work of biochemists like Phoebus A. Levene. While Levene's primary focus was on nucleic acids, his laboratory's extensive work on the structure of carbohydrates laid the groundwork for the identification of various sugar derivatives.
The first definitive isolation of this compound from a biological source was a significant milestone. Early researchers painstakingly isolated the molecule from bovine brain glycopeptides, a complex and challenging endeavor given the analytical techniques of the era. These pioneering studies were crucial in establishing its presence as a fundamental component of glycoproteins.
Structural Elucidation and Early Synthesis
The determination of the precise chemical structure of this compound was a feat of classical organic chemistry. Early 20th-century chemists employed a combination of chemical degradation, derivatization, and polarimetry to deduce its stereochemistry and the position of the N-acetyl group. These foundational studies confirmed it as 2-acetamido-2-deoxy-D-galactose.
Early synthetic methods for obtaining GalNAc were often multi-step and arduous processes, starting from more common sugars like D-galactosamine ("chondrosamine"). These early syntheses were critical for producing the quantities of pure material needed for further biological and chemical studies.
Biological Significance: From Blood Groups to O-linked Glycosylation
Long before its application in modern drug delivery, the profound biological importance of GalNAc was becoming increasingly apparent. A landmark discovery was its role as the terminal carbohydrate that defines the human blood group A antigen.[1] This finding was a cornerstone in understanding the molecular basis of blood typology and immunology.
Furthermore, GalNAc was identified as the initiating monosaccharide in mucin-type O-linked glycosylation, a fundamental post-translational modification of proteins.[1] In this process, GalNAc is attached to the hydroxyl group of serine or threonine residues in proteins, initiating the formation of complex glycan structures that play critical roles in cell-cell recognition, signaling, and protein stability.
The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Liver
A pivotal moment in the history of GalNAc was the discovery of the asialoglycoprotein receptor (ASGPR) by Gilbert Ashwell and Anatol Morell. Their research revealed a specific receptor on the surface of hepatocytes (liver cells) that recognizes and clears glycoproteins from the circulation that have terminal galactose or this compound residues.[2] This groundbreaking discovery laid the molecular foundation for the targeted delivery of therapeutics to the liver.
The ASGPR is a C-type lectin that exhibits a high binding affinity for GalNAc. This interaction triggers a highly efficient process of receptor-mediated endocytosis, where the receptor and its bound ligand are internalized into the cell. This natural biological pathway presented a remarkable opportunity for therapeutic intervention.
Signaling Pathway for ASGPR-Mediated Endocytosis of GalNAc-Conjugated Therapeutics
Caption: ASGPR-mediated endocytosis of GalNAc-conjugated drugs.
The Modern Era: GalNAc in Targeted Drug Delivery
The understanding of the GalNAc-ASGPR interaction has revolutionized the field of drug delivery, particularly for oligonucleotide therapeutics like small interfering RNAs (siRNAs). By conjugating GalNAc ligands to siRNAs, researchers can achieve highly specific and efficient delivery to the liver, leading to potent and durable gene silencing. This approach has overcome many of the challenges associated with the systemic delivery of nucleic acid-based drugs.
Several pharmaceutical companies, most notably Alnylam Pharmaceuticals, have pioneered the development of GalNAc-siRNA conjugates, leading to the approval of several life-changing therapies.
Quantitative Data from Clinical Trials
The success of GalNAc-conjugated therapeutics is underscored by the impressive quantitative data from clinical trials.
| Drug Name (Brand Name) | Target Gene | Indication | Efficacy Data |
| Givosiran (Givlaari®) | Aminolevulinate Synthase 1 (ALAS1) | Acute Hepatic Porphyria (AHP) | ~74% reduction in the annualized rate of composite porphyria attacks.[3][4] |
| Inclisiran (Leqvio®) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Hypercholesterolemia | ~50% reduction in LDL-C with twice-yearly dosing. |
| Lumasiran (Oxlumo®) | Glycolate Oxidase (GO) | Primary Hyperoxaluria Type 1 (PH1) | Significant reduction in urinary oxalate (B1200264) levels. |
| Vutrisiran (Amvuttra®) | Transthyretin (TTR) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis | ~80% reduction in serum TTR levels. |
Experimental Protocols
The development and evaluation of GalNAc-based therapeutics rely on a suite of sophisticated experimental protocols.
Synthesis of GalNAc-siRNA Conjugates via Phosphoramidite (B1245037) Chemistry
The gold standard for synthesizing GalNAc-siRNA conjugates is solid-phase phosphoramidite chemistry. This method allows for the precise, automated synthesis of the oligonucleotide chain with the GalNAc ligand attached at a specific position, typically the 3' or 5' end of the sense strand.
Experimental Workflow: Solid-Phase Synthesis of a 5'-GalNAc-siRNA Sense Strand
Caption: Workflow for solid-phase synthesis of GalNAc-siRNA.
Detailed Protocol:
-
Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next nucleotide phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine.
-
Repeat: Steps 2-5 are repeated for each nucleotide in the sequence.
-
GalNAc Conjugation: In the final coupling cycle, a GalNAc phosphoramidite is used to attach the targeting ligand to the 5'-end of the oligonucleotide.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using a strong base, such as ammonium (B1175870) hydroxide.
-
Purification: The crude GalNAc-siRNA conjugate is purified using high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry.[5]
In Vivo Evaluation of siRNA-Mediated Gene Knockdown
The efficacy of GalNAc-siRNA conjugates is assessed in animal models to determine their ability to silence the target gene in the liver.
Detailed Protocol:
-
Animal Model: A suitable animal model, typically mice or rats, is chosen.
-
Administration: The GalNAc-siRNA conjugate is administered via subcutaneous injection.
-
Tissue Collection: At various time points after administration, animals are euthanized, and liver tissue is collected.
-
RNA Extraction: Total RNA is extracted from the liver tissue using standard protocols.
-
Quantitative Real-Time PCR (qRT-PCR): The levels of the target messenger RNA (mRNA) are quantified using qRT-PCR. The results are normalized to a housekeeping gene to control for variations in RNA input.
-
Data Analysis: The percentage of target gene knockdown is calculated by comparing the mRNA levels in the treated group to a control group (e.g., animals treated with a saline solution or a non-targeting siRNA).[6][7]
Future Directions
The success of GalNAc-mediated drug delivery to the liver has opened up new avenues for treating a wide range of hepatic diseases. Future research is focused on expanding this targeting strategy to other cell types and tissues by identifying and validating other cell-surface receptors and their corresponding ligands. Furthermore, ongoing efforts are aimed at optimizing the design of the GalNAc ligands and the chemical modifications of the oligonucleotide backbone to further enhance potency, duration of action, and the safety profile of these transformative medicines.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for illustrative purposes and should be adapted and validated for specific research applications.
References
- 1. N-acetylgalactosamine or GalNAc [biosyn.com]
- 2. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alnylam Pharmaceuticals Press Release | Jun 10, 2020 | Alnylam Announces Publication of ENVISION Phase 3 Study Results for Givosiran in the New England Journal of Me [investors.alnylam.com]
- 4. Efficacy and safety of givosiran for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of UDP-N-Acetyl-D-Galactosamine: A Technical Guide
Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc) is a critical nucleotide sugar that serves as a fundamental building block for the synthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids.[1] The availability of UDP-GalNAc is essential for cellular processes such as cell signaling and protein glycosylation. This guide provides an in-depth overview of the primary biosynthetic pathways of UDP-GalNAc, tailored for researchers, scientists, and professionals in drug development.
Core Biosynthetic Pathways
In most organisms, from bacteria to humans, UDP-GalNAc is synthesized through two primary routes: the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and a salvage pathway that utilizes this compound (GalNAc).[2][3]
The Epimerization Pathway
The most common route for UDP-GalNAc synthesis involves the direct conversion of the ubiquitous nucleotide sugar UDP-GlcNAc. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4'-epimerase (GALE), which reversibly isomerizes UDP-GlcNAc to UDP-GalNAc.[4] This enzyme belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates and their derivatives. In humans and some bacteria, GALE can also interconvert UDP-galactose and UDP-glucose.[4][5] The reversible nature of this reaction is crucial for maintaining the cellular balance of these essential nucleotide sugars.[6]
The Salvage Pathway
The salvage pathway provides an alternative route for the synthesis of UDP-GalNAc, particularly when free GalNAc is available from the breakdown of glycoconjugates.[7] This pathway involves a two-step enzymatic process. First, this compound is phosphorylated to N-acetyl-alpha-D-galactosamine 1-phosphate by the enzyme N-acetylgalactosamine kinase (GALK2), utilizing ATP as the phosphate (B84403) donor.[8][9] Subsequently, UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the reaction between N-acetyl-alpha-D-galactosamine 1-phosphate and UTP to produce UDP-GalNAc and pyrophosphate.[10][11]
Quantitative Data on Key Enzymes
The efficiency and regulation of UDP-GalNAc biosynthesis are governed by the kinetic properties of the involved enzymes. The following table summarizes key quantitative data for the enzymes of the salvage pathway.
| Enzyme | Substrate | Michaelis Constant (Km) | Turnover Number (kcat) | EC Number |
| N-acetylgalactosamine kinase (GALK2) | This compound | 40 ± 14 µM | 1.0 ± 0.1 s-1 | 2.7.1.157 |
| ATP | 14 ± 3 µM | |||
| UDP-GalNAc pyrophosphorylase (AGX1) | GalNAc-1-phosphate | Not readily available | Not readily available | 2.7.7.85 |
| UTP | Not readily available |
Data for human recombinant GALK2 expressed in E. coli.[9][12]
Experimental Protocols
Enzymatic Synthesis of UDP-N-acetylgalactosamine
A two-step enzymatic synthesis of UDP-GalNAc can be performed using recombinant human GALK2 and AGX1.[10]
Materials:
-
This compound (GalNAc)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
Recombinant human N-acetylgalactosamine kinase (GALK2)
-
Recombinant human UDP-GalNAc pyrophosphorylase (AGX1)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Prepare a reaction mixture containing GalNAc, UTP, and ATP in the reaction buffer.
-
Add purified recombinant GALK2 and AGX1 to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the conversion of substrates to the product.
-
Monitor the reaction progress using techniques such as high-performance liquid chromatography (HPLC).
-
Purify the synthesized UDP-GalNAc from the reaction mixture using methods like anion-exchange chromatography.[10]
Assay for N-acetylgalactosamine Kinase (GALK2) Activity
The activity of GALK2 can be determined by measuring the rate of ADP production in a coupled enzyme assay.
Materials:
-
This compound (GalNAc)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Purified GALK2 enzyme
Procedure:
-
Prepare a reaction mixture containing GalNAc, ATP, PEP, and NADH in the reaction buffer.
-
Add PK and LDH to the mixture.
-
Initiate the reaction by adding the purified GALK2 enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. hmdb.ca [hmdb.ca]
- 4. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular architecture of human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylgalactosamine kinase - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic studies on human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polypeptide GalNAc-Transferase (GalNAc-T) Family: Initiators of O-Glycosylation
An In-depth Technical Guide to the Biological Significance of Polypeptide N-Acetylgalactosaminyltransferases
Executive Summary: Mucin-type O-glycosylation is a critical post-translational modification influencing the function of a vast number of proteins that traverse the secretory pathway. This process is initiated and controlled by a large family of up to 20 homologous enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) to serine and threonine residues, a decisive step that dictates the sites of O-glycan attachment. GalNAc-T isoforms exhibit distinct, albeit sometimes overlapping, substrate specificities and are differentially expressed across tissues and developmental stages. This complexity allows for precise regulation of the O-glycoproteome, impacting protein stability, signaling, cell adhesion, and immune responses. Dysregulation of GalNAc-T expression and activity is frequently implicated in human diseases, most notably cancer, where it contributes to aberrant glycosylation patterns that drive tumor progression, metastasis, and therapeutic resistance. Consequently, GalNAc-Ts are emerging as significant biomarkers and promising targets for novel therapeutic interventions. This guide provides a comprehensive overview of the GalNAc-T family, their biochemical functions, roles in health and disease, and the key experimental methodologies used to study them.
Mucin-type O-glycosylation begins in the Golgi apparatus, where members of the GalNAc-T family (encoded by GALNT genes) catalyze the transfer of GalNAc from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on a polypeptide chain.[1][2][3] This initial modification, the Tn antigen (GalNAcα1-O-Ser/Thr), is the foundation for the synthesis of more complex O-glycan structures by other glycosyltransferases.[4][5] The existence of up to 20 distinct GalNAc-T isoenzymes in humans is a unique feature of this glycosylation pathway, suggesting a sophisticated mechanism for controlling the O-glycoproteome.[3][6][7]
These enzymes are type II transmembrane proteins, anchored in the Golgi membrane, with their catalytic and lectin domains extending into the Golgi lumen.[3][4][8] The catalytic domain, which contains a GT-A fold, requires a manganese ion (Mn²⁺) cofactor for the transfer of GalNAc.[8][9] Most isoforms also possess a C-terminal ricin-like lectin domain that plays a crucial role in recognizing and binding to previously attached GalNAc residues, thereby modulating substrate specificity and the density of O-glycosylation.[3][5][6]
Substrate Specificity and Regulation
The large GalNAc-T family exhibits both redundancy and specificity. While many isoforms share common substrates, several have been found to glycosylate unique sites on specific proteins.[4] This specificity is governed by two primary mechanisms:
-
Peptide Recognition: The catalytic domain recognizes specific amino acid sequences surrounding the target serine or threonine. For instance, proline residues at positions -1 and +3 relative to the glycosylation site are often preferred by isoforms like GalNAc-T1 and -T2.[6]
-
Glycopeptide Recognition (Lectin Domain-Assisted): The C-terminal lectin domain binds to a previously installed GalNAc residue, guiding the catalytic domain to glycosylate a nearby serine or threonine. This allows for the dense, clustered glycosylation characteristic of mucins.[6][8] Isoforms can be classified based on their preference for naked peptides versus already glycosylated peptides (glycopeptides).[4] For example, GalNAc-T1 and -T2 prefer initial glycosylation of peptides, while GalNAc-T7 and -T10 are considered strict glycopeptide-preferring enzymes.[4][8]
The differential expression of GalNAc-T isoforms across various tissues and developmental stages provides another layer of regulation, ensuring that specific O-glycoproteomes are generated in a context-dependent manner.[2][10]
Biological Functions and Signaling Pathways
O-glycosylation by GalNAc-Ts regulates a myriad of biological processes. The addition of O-glycans can affect protein folding and stability, mediate cell-cell and cell-matrix interactions, and modulate the activity of receptors and enzymes.[2][11]
A key example of this regulation is the processing of Fibroblast Growth Factor 23 (FGF23). GalNAc-T3-mediated O-glycosylation of FGF23 in bone protects it from cleavage by the furin protease.[12][13] This "glycan-masking" ensures the secretion of intact, active FGF23, which is critical for phosphate (B84403) homeostasis. The absence of this specific glycosylation leads to FGF23 cleavage and inactivation.[12]
Furthermore, GalNAc-Ts can modulate key signaling pathways implicated in cell growth and proliferation. Downregulation of GALNT2 in hepatocellular carcinoma cells has been shown to alter the O-glycan pattern on the Epidermal Growth Factor Receptor (EGFR), leading to its activation and the promotion of cell growth and invasion.[14][15] Similarly, GALNT2 downregulation in gastric cancer can increase the phosphorylation of the MET receptor tyrosine kinase.[14]
Role in Human Disease, Particularly Cancer
Given their fundamental role, it is unsurprising that aberrant GalNAc-T activity is linked to numerous diseases.[8] The most extensive evidence connects GalNAc-T dysregulation to cancer. Many cancers exhibit altered expression levels of specific GALNT genes, leading to changes in the O-glycoproteome that contribute to the malignant phenotype.[9][14]
Common alterations include the expression of truncated O-glycans, such as the Tn and sialyl-Tn (sTn) antigens, which are normally rare in healthy tissues.[16] These changes can:
-
Promote Proliferation and Survival: Altered glycosylation of receptors like EGFR can enhance signaling that drives cell growth.[14][15]
-
Increase Metastasis: Changes in cell surface glycosylation can weaken cell-cell adhesion and enhance invasion.[1][11] Overexpression of ppGalNAc-T6, for example, has been implicated in the malignant transformation and metastasis of cancer cells.[1]
-
Induce Chemoresistance: Aberrant O-glycans can modulate the function of drug transporters or signaling pathways that confer resistance to therapy.[9]
High expression of certain isoforms, such as GalNAc-T3 in breast and pancreatic cancers and GalNAc-T6 in several cancer types, often correlates with poor patient prognosis.[1][12][17] This has positioned GalNAc-Ts and their glycan products as valuable biomarkers and therapeutic targets.[1][9]
GalNAc-Transferases as Therapeutic Targets
The specific roles of individual GalNAc-T isoforms in disease progression make them attractive targets for drug development. The goal is to develop selective inhibitors that can reverse the effects of aberrant glycosylation in cancer and other diseases.[1] For instance, inhibiting an overexpressed GalNAc-T in a tumor could restore normal glycosylation patterns on key proteins, thereby reducing cell invasiveness or resensitizing cells to chemotherapy.[12]
A small molecule inhibitor of ppGalNAc-T3 has been identified through high-throughput screening.[12][13] This inhibitor was shown to block the invasive properties of breast cancer cells in culture and also to increase the cleavage of FGF23, demonstrating its potential utility in both oncology and diseases of phosphate metabolism.[12][13] This proof-of-concept establishes a pharmacological approach for targeting this enzyme family for therapeutic benefit.[12]
Quantitative Data Summary
Quantitative analysis of GalNAc-T expression and function is crucial for understanding their roles in physiology and pathology.
Table 1: Relative mRNA Expression of Selected GalNAc-T Isoforms in Human Tissues (Data synthesized from qualitative descriptions and specific findings in cited literature. Values are illustrative of relative expression patterns.)
| Isoform | Brain[10] | Colon[10] | Kidney[10] | Lung[10] | Spleen[10] | Testis[10] | Conjunctiva[18] | Cornea[18] |
| GALNT1 | ++ | +++ | +++ | +++ | ++++ | +++ | ++ | + |
| GALNT2 | +++ | +++ | ++ | +++ | ++++ | +++ | ++ | + |
| GALNT3 | + | + | + | + | + | +++++ | ++ | +++ |
| GALNT4 | + | ++ | + | ++ | ++ | + | ++++ | ++ |
| GALNT11 | - | - | +++ | ++ | - | - | - | - |
| GALNT12 | - | - | - | - | - | - | +++++ | +++ |
| GALNT13 | +++ | + | - | ++ | - | - | N/A | N/A |
Legend: (-) Undetectable/Very Low; (+) Low; (++) Moderate; (+++) Strong; (++++) Very Strong; (+++++) Highest. Note: Data for murine tissues[10] and human ocular tissues[18] are combined to illustrate tissue-specific patterns.
Table 2: Role and Dysregulation of Specific GalNAc-T Isoforms in Cancer
| Isoform | Cancer Type(s) | Key Substrate(s) | Functional Consequence of Dysregulation |
| GALNT1 | Breast, Gastric, Colorectal | MUC1 | Promotes proliferation, metastasis, chemoresistance[9] |
| GALNT2 | Hepatocellular, Gastric Carcinoma | EGFR, MET | Downregulation activates EGFR/MET signaling, promoting growth/invasion[14] |
| GALNT3 | Pancreatic, Ovarian, Breast | MUC1, FGF23 | Overexpression promotes growth, survival, and invasion[12][13][17] |
| GALNT6 | Breast, Gastric, Colorectal | MUC1, MUC4 | Upregulation linked to malignant transformation and metastasis[1][9] |
| GALNT14 | Lung, Pancreatic | Death Receptor 5 | Modulates sensitivity to TRAIL-induced apoptosis[9] |
Table 3: Quantitative Effects of GalNAc-T3 Suppression on Pancreatic Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment | % Viability (Relative to Control) |
| S2-013 | siT3 (effective knockdown) | ~25%[17] |
| BxPC3 | siT3 (effective knockdown) | ~30%[17] |
| PANC-1 | siT3 (no endogenous GalNAc-T3) | No significant difference[17] |
| Source: Adapted from data in Kitada et al.[17]. Values represent cell viability after 14 days of selection. |
Key Experimental Methodologies
Studying the function of specific GalNAc-T isoforms requires a combination of biochemical, cell-based, and analytical techniques.
In Vitro GalNAc-Transferase Activity Assay
This method directly measures the enzymatic activity of a specific, often recombinant, GalNAc-T isoform against a peptide or glycopeptide substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl or Cacodylic acid, pH 7.4) containing 10 mM MnCl₂, and optionally 0.25% Triton X-100.[19][20]
-
Substrate Addition: Add the donor substrate, UDP-GalNAc (e.g., 1.5 mM), and the acceptor peptide substrate (e.g., 10-150 µM) to the mixture.[19][20]
-
Enzyme Addition: Initiate the reaction by adding a purified, soluble form of the GalNAc-T enzyme (e.g., 0.2–0.5 µg).[19][20]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes to several hours).[19]
-
Reaction Termination: Stop the reaction, typically by adding EDTA or by heat inactivation.
-
Analysis: Analyze the reaction products to quantify the amount of glycosylated peptide. This is commonly done using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which can resolve the mass shift corresponding to the addition of GalNAc residues.[21] High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification.
O-Glycoproteome Analysis using Mass Spectrometry
This workflow aims to identify the specific proteins and sites of O-glycosylation that are dependent on a particular GalNAc-T isoform. It often employs engineered cell lines to simplify the glycoproteome.
Protocol:
-
Cell Culture and Lysis: Culture isogenic cell lines (e.g., wild-type vs. GALNT-knockout). The "SimpleCell" strategy, which involves knocking out the Cosmc gene to prevent O-glycan extension beyond the initial GalNAc, is often used to create a homogenous glycoproteome for easier analysis.[7][20] Lyse the cells to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into smaller peptides using a protease like trypsin.
-
Glycopeptide Enrichment: Isolate O-glycopeptides from the complex peptide mixture using lectin affinity chromatography (e.g., using VVA or WFA lectins that bind terminal GalNAc).[20]
-
nLC-MS/MS Analysis: Analyze the enriched glycopeptides using nanoflow liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).[20]
-
Fragmentation and Data Acquisition: Use a combination of fragmentation techniques. Higher-energy collisional dissociation (HCD) fragments the peptide backbone and produces characteristic oxonium ions (e.g., m/z 204.086 for HexNAc), which can trigger a subsequent Electron Transfer Dissociation (ETD) scan.[20][22] ETD is crucial as it preferentially cleaves the peptide backbone while leaving the labile glycan intact, allowing for precise localization of the glycosylation site.[20]
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer) to search the spectral data against a protein database to identify the glycosylated peptides and pinpoint the exact serine or threonine residues that were modified.[20][23]
Cell-Based Assay for GalNAc-T Activity
This method uses genetically encoded fluorescent biosensors to monitor GalNAc-T activity within living cells, making it suitable for high-throughput screening of potential inhibitors.[24]
Protocol:
-
Biosensor Principle: The sensor is a transmembrane protein with an extracellular domain containing a fluorescence-activating protein (FAP), a linker, and a blocking domain. The linker contains a specific glycosylation site for a GalNAc-T and a protease cleavage site. When the site is glycosylated, it is protected from protease cleavage. If GalNAc-T activity is inhibited, the site remains unglycosylated, allowing the protease to cleave the linker and release the blocking domain. This enables the FAP to bind a fluorogenic dye (e.g., malachite green) and become fluorescent.[24]
-
Cell Line Generation: Create stable cell lines expressing the biosensor of interest. Use a negative control (e.g., a sensor with no glycosylation site) and a positive control (e.g., a sensor with a mutated, non-functional glycosylation site).[24]
-
Cell Plating and Treatment: Plate the cells in a multi-well format (e.g., 96-well plate). Treat with compounds from a chemical library or other experimental conditions.
-
Dye Addition and Incubation: Add a membrane-impermeable fluorogenic dye (e.g., MG11P) to the media and incubate.[24]
-
Flow Cytometry Analysis: Suspend the cells and analyze them using a flow cytometer. Measure the fluorescence in the appropriate channel (e.g., 640 nm for malachite green). An increase in fluorescence compared to untreated controls indicates inhibition of GalNAc-T activity.[24]
Conclusion and Future Directions
The polypeptide GalNAc-transferase family represents a cornerstone of biological complexity, orchestrating the intricate O-glycoproteome that modulates a vast array of protein functions. Their differential expression and specificities allow for a nuanced control system that is essential for normal development and physiology. The strong links between GalNAc-T dysregulation and diseases, especially cancer, highlight their immense potential as both diagnostic biomarkers and high-value therapeutic targets. While significant progress has been made, future research will focus on elucidating the complete substrate repertoire for each isoform, understanding the cooperative and competitive interplay between them, and developing highly selective inhibitors. Advances in glycoproteomics, single-cell analysis, and structural biology will be instrumental in fully unraveling the biological significance of this critical enzyme family and translating this knowledge into novel clinical strategies.
References
- 1. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The extended ppGalNAc-T family and their functional involvement in the metastatic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of mucin-type O-glycosylation: A classification of the polypeptide GalNAc-transferase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probing polypeptide GalNAc-transferase isoform substrate specificities by in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deconstruction of O‐glycosylation—GalNAc‐T isoforms direct distinct subsets of the O‐glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 14. N-acetylgalactosaminyltransferases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Overexpression of GalNAc-transferase GalNAc-T3 Promotes Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression in human ocular surface tissues of the GalNAc-transferases that initiate mucin-type O-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity Detection of GalNAc Transferases by Protein-Based Fluorescence Sensors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Metabolism of N-Acetyl-D-Galactosamine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Acetyl-D-Galactosamine (GalNAc) metabolism in mammalian cells. It covers the core metabolic pathways, the kinetics of key enzymes, detailed experimental protocols for studying these processes, and the interplay with cellular signaling networks. This document is intended to serve as a comprehensive resource for researchers in glycobiology and professionals involved in the development of therapeutics that leverage or are impacted by GalNAc metabolism.
Introduction to this compound Metabolism
This compound (GalNAc) is a vital monosaccharide in mammalian cells, primarily known for its role as the initiating sugar in mucin-type O-linked glycosylation. This post-translational modification is crucial for the structure and function of a vast number of secreted and membrane-bound proteins, influencing processes such as cell adhesion, signaling, and immune responses. Dysregulation of GalNAc metabolism and the subsequent alterations in O-glycosylation are implicated in various diseases, including cancer.
Mammalian cells utilize GalNAc through a salvage pathway that converts extracellular or catabolically-derived GalNAc into a usable form for glycosylation. This pathway is a critical entry point for metabolic labeling studies using GalNAc analogs and is of significant interest for therapeutic interventions.
The GalNAc Salvage Pathway
The salvage pathway for GalNAc involves a series of enzymatic reactions that convert free GalNAc into UDP-GalNAc, the nucleotide sugar donor for glycosyltransferases. This pathway is comprised of three key enzymes:
-
N-acetylgalactosamine kinase (GALK2): This enzyme catalyzes the first committed step, phosphorylating GalNAc at the 1-position using ATP.
-
UDP-N-acetylgalactosamine pyrophosphorylase (AGX1/2): These isoforms then convert GalNAc-1-phosphate to UDP-Gal
Physical and chemical properties of N-Acetyl-D-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-galactosamine (GalNAc) is an amino sugar derivative of galactose and a fundamental monosaccharide with profound implications in biochemistry and pharmacology. As a key constituent of glycoproteins and glycolipids, GalNAc plays a pivotal role in a multitude of biological processes, including cellular communication, protein glycosylation, and molecular recognition.[1][2] Its significance is further underscored by its role as the terminal carbohydrate of the blood group A antigen and its emerging application as a targeting ligand for hepatocyte-specific drug delivery.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its involvement in key biological pathways.
Physical and Chemical Properties of this compound
The physical and chemical characteristics of this compound are crucial for its application in research and drug development. A summary of these properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₆ | [1][4][5] |
| Molecular Weight | 221.21 g/mol | [1][4][5] |
| Appearance | White crystalline solid/powder | [5][6] |
| Melting Point | 159-173 °C | [3][4][5][6][7][8][9] |
| Solubility | Soluble in water (e.g., 50 mg/mL); Insoluble in Ethanol | [6][9][10][11][12][13] |
| Specific Rotation [α]²⁰/D | +80° to +90° (c=1 in water, after 5 h) | [7] |
| pKa (Predicted) | 13.04 ± 0.20 | [9] |
| CAS Number | 1811-31-0 | [1][4][5][7] |
| Storage Conditions | 2-8°C, long-term at -20°C is recommended | [4][6][9] |
Key Biological Signaling Pathways
This compound is a central figure in several critical biological signaling and modification pathways. Its roles in O-linked glycosylation and as a targeting moiety for the asialoglycoprotein receptor (ASGPR) are of particular interest to researchers and drug developers.
O-Linked Glycosylation
O-linked glycosylation is a vital post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine residue on a protein.[1] The process is initiated in the Golgi apparatus by the transfer of GalNAc from UDP-GalNAc to the polypeptide chain, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GALNTs).[9] This initial GalNAc residue, termed the Tn antigen, can be further elongated by the addition of other monosaccharides to form more complex O-glycan structures.[9] This glycosylation is crucial for protein folding, stability, and function.[2]
Asialoglycoprotein Receptor (ASGPR) Targeting
GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes.[3][6][8] This specific interaction is leveraged in drug development to target therapies, such as antisense oligonucleotides and siRNAs, to the liver.[1] Upon binding of a GalNAc-conjugated therapeutic to ASGPR, the complex is internalized via clathrin-mediated endocytosis.[8] Inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor, allowing the therapeutic agent to be released into the cytoplasm while the receptor is recycled back to the cell surface.[8]
Experimental Protocols
Accurate and reliable quantification and characterization of this compound are essential for research and quality control. Below are detailed methodologies for key analytical techniques.
Quantification of this compound by HPLC-ELSD
This protocol describes a general method for the simultaneous determination of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This method is particularly useful for analyzing these compounds in complex mixtures.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Samples for analysis (e.g., hydrolyzed glycoproteins, cell culture media)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Carbohydrate analysis column (e.g., Amide or Amino-based column)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water:Methanol (e.g., 60:20:20 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 45°C
-
Evaporator Temperature: 75°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
4. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
For liquid samples, perform a protein precipitation step by adding an excess of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.
-
Carefully collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
For solid samples, perform an appropriate extraction and hydrolysis procedure to release the monosaccharides.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve. Note that the ELSD response is often non-linear and may require a polynomial fit.
-
Inject the prepared samples.
-
Identify the GalNAc peak based on the retention time of the standard.
-
Quantify the amount of GalNAc in the samples using the calibration curve.
-
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and conformational analysis of carbohydrates like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid) should be added.
2. NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquire a 1D proton spectrum to observe the chemical shifts and coupling constants of the protons.
-
Key signals include the anomeric proton (H1), ring protons, and the N-acetyl methyl protons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons of the GalNAc ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming assignments and identifying linkages in oligosaccharides.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign the proton and carbon signals using the combination of 1D and 2D NMR data.
-
Analyze the coupling constants (³JHH) to determine the relative stereochemistry of the sugar ring.
-
For qNMR, integrate the signals of the analyte and the internal standard to determine the concentration or purity of the sample.
Lectin Binding Assay using Enzyme-Linked Lectin Assay (ELLA)
ELLA is a versatile method to study the interaction of GalNAc-containing glycoproteins with specific lectins.
1. Materials and Reagents:
-
96-well high-binding microtiter plates
-
GalNAc-containing glycoprotein (e.g., fetuin) for coating
-
Biotinylated lectin with specificity for GalNAc (e.g., Wisteria floribunda agglutinin - WFA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
2. Procedure:
-
Plate Coating:
-
Coat the wells of the microtiter plate with the GalNAc-containing glycoprotein (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer to remove unbound glycoprotein.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Lectin Incubation:
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the biotinylated lectin to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add the HRP substrate to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The intensity of the color is proportional to the amount of lectin bound to the immobilized glycoprotein.
-
Conclusion
This compound is a monosaccharide of immense biological and therapeutic importance. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is essential for advancing research in glycobiology and developing novel targeted therapeutics. This guide provides a foundational resource for scientists and researchers working with this critical amino sugar, offering a compilation of its core properties and detailed experimental frameworks for its study.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. zbiotech.com [zbiotech.com]
- 4. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Standard Protocol for Lectin microarrays - Mx((同)エムック, emukk LLC) [emukk.com]
- 6. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abacusdx.com [abacusdx.com]
- 13. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
N-Acetyl-D-Galactosamine: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-galactosamine (GalNAc) is a naturally occurring amino sugar that plays a pivotal role in a multitude of biological processes. As a fundamental constituent of glycoproteins, glycolipids, and glycosaminoglycans, its presence is ubiquitous across various life forms, from bacteria to mammals. This technical guide provides a comprehensive overview of the natural sources and occurrence of GalNAc, details its biosynthetic pathways, and presents a compilation of experimental protocols for its extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the biology and applications of this essential monosaccharide.
Natural Sources and Occurrence of this compound
This compound is widely distributed in nature as a key component of complex carbohydrates. Its occurrence varies significantly in terms of concentration and the specific macromolecules it is part of.
Mammalian Systems
In mammals, GalNAc is a critical building block for a diverse array of glycoconjugates, essential for intercellular communication and physiological processes.[1][2] It is notably concentrated in sensory nerve structures.[2]
-
Glycoproteins: GalNAc is the initiating monosaccharide in mucin-type O-linked glycosylation, where it is attached to serine or threonine residues of proteins.[2][3] It is also found in N-linked glycans.[4]
-
Glycosaminoglycans (GAGs): GalNAc is a repeating disaccharide unit in chondroitin (B13769445) sulfate (B86663) and dermatan sulfate, which are vital components of the extracellular matrix in connective tissues.[4]
-
Blood Group Antigens: In humans with blood type A, GalNAc is the terminal carbohydrate that forms the A antigen on the surface of red blood cells.[2]
-
Glycolipids: It is a component of various glycolipids, including gangliosides.[4]
| Mammalian Source | Macromolecule Containing GalNAc | Quantitative Data |
| Human Red Blood Cells (Blood Group A) | A Antigen (Glycoprotein/Glycolipid) | Not available in search results |
| Human Cartilage | Chondroitin Sulfate (Glycosaminoglycan) | Not available in search results |
| Human Mucin | O-linked Glycoproteins | Not available in search results |
| Rat Liver | Glycogen, UDP-N-acetylgalactosamine | Intermediates identified, but absolute concentrations not provided.[4] |
| Human Serum | N-acetyl-D-galactosaminyltransferase | Enzyme activity present in individuals with blood group A or AB.[5] |
Microbial Sources
GalNAc is an important structural component in the cell envelopes of a wide range of microorganisms.
-
Bacteria: It is found in the cell walls of both Gram-positive and Gram-negative bacteria as a constituent of peptidoglycan and lipopolysaccharides.[1][6]
-
E. coli : GalNAc can be utilized as a carbon and nitrogen source.[1]
-
Penicillium chrysogenum : Found in cell extracts at concentrations at least 10 times lower than N-acetylglucosamine.[7]
| Microbial Source | Macromolecule Containing GalNAc | Quantitative Data |
| Penicillium chrysogenum | Cell Extracts | Concentration is at least 10-fold lower than N-acetylglucosamine.[7] |
| Gram-positive and Gram-negative bacteria | Peptidoglycan, Lipopolysaccharides | Not available in search results |
Plant Sources
The presence of GalNAc in the plant kingdom is primarily indicated by its interaction with various plant lectins.
-
Lectins: Many plant lectins, such as those from soybean, lima bean, and winged bean, specifically bind to GalNAc, suggesting its presence on plant cell surfaces.[3]
-
Food Sources: N-Acetyl-b-D-galactosamine has been detected, but not quantified, in several food items including onion-family vegetables, purple mangosteens, savoy cabbages, common beets, and wax gourds.[8] It has also been reported in Prunus persica (peach).[9]
| Plant Source | Form of Occurrence | Quantitative Data |
| Soybean (Glycine max) | Component recognized by soybean lectin | Not available in search results |
| Lima bean (Phaseolus lunatus) | Component recognized by lima bean lectin | Not available in search results |
| Winged bean (Psophocarpus tetragonolobus) | Component recognized by winged bean lectin | Not available in search results |
| Various vegetables (e.g., onion, cabbage, beet) | Free or in glycoconjugates | Detected, but not quantified.[8] |
| Peach (Prunus persica) | Not specified | Reported, but not quantified.[9] |
Marine Organisms
GalNAc is a constituent of various structural and bioactive molecules in marine life.
-
Marine Invertebrates: It is a component of chitin, a structural polymer found in the exoskeletons of many marine invertebrates.[10] It is also found in the cartilage of marine animals as part of chondroitin sulfate.[11]
-
Marine Sponges: A lectin with specificity for D-galactose and this compound has been isolated from the marine sponge Fasciospongia cavernosa.[12]
-
Starfish: The marine invertebrate starfish contains α-N-acetylgalactosaminidases, enzymes that remove terminal α-GalNAc residues.[6]
-
Shrimp Shells: Chitin from shrimp shells can be enzymatically hydrolyzed to produce N-acetylglucosamine, a related amino sugar.[13]
| Marine Source | Macromolecule Containing GalNAc | Quantitative Data |
| Shrimp Shells | Chitin (as a related amino sugar, GlcNAc) | Yield of 1150.56±12.55 ppm N-acetylglucosamine after enzymatic hydrolysis.[13] |
| Marine Animal Cartilage | Chondroitin Sulfate | Not available in search results |
| Marine Sponges (Fasciospongia cavernosa) | Glycoconjugates recognized by lectins | Not available in search results |
Biosynthesis and Metabolic Pathways
The biosynthesis of this compound is a highly regulated process that is crucial for the synthesis of GalNAc-containing glycoconjugates. The central molecule in this process is the activated sugar nucleotide, UDP-N-acetyl-D-galactosamine (UDP-GalNAc).
Eukaryotic UDP-GalNAc Biosynthetic Pathway
In eukaryotes, UDP-GalNAc is synthesized from glucose through a series of enzymatic reactions. The pathway involves the formation of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which is then epimerized to UDP-GalNAc.[14][15][16][17]
Caption: Eukaryotic UDP-GalNAc Biosynthesis Pathway.
Prokaryotic UDP-GalNAc Biosynthetic Pathway
Bacteria also synthesize UDP-GalNAc, often starting from fructose-6-phosphate. The pathway shares similarities with the eukaryotic pathway but can have variations in the initial steps of amino sugar metabolism.[1][14]
Caption: Prokaryotic UDP-GalNAc Biosynthesis Pathway.
Experimental Protocols for the Analysis of this compound
The accurate quantification of GalNAc from biological samples requires a multi-step process involving hydrolysis of glycoconjugates, followed by separation and detection of the released monosaccharides.
General Workflow for GalNAc Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Caption: General Workflow for GalNAc Analysis.
Hydrolysis Protocols to Release GalNAc
The first step in analyzing GalNAc from complex carbohydrates is the cleavage of glycosidic bonds to release the monosaccharide.
This protocol is suitable for the release of amino sugars from glycoproteins.[18]
-
Reagents:
-
Trifluoroacetic acid (TFA), neat
-
Hydrochloric acid (HCl), 6 M
-
Deionized (DI) water
-
-
Procedure for TFA Hydrolysis (for neutral sugars, but can be adapted):
-
Combine 20 µL of the glycoprotein solution (e.g., 3 mg/mL) with 150 µL of DI water in a microcentrifuge tube.
-
Add 30 µL of neat TFA.
-
Incubate at a specified temperature and duration (e.g., 100°C for 4 hours; optimization may be required).
-
After hydrolysis, evaporate the TFA under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in DI water for analysis.
-
-
Procedure for HCl Hydrolysis (ideal for amino sugars):
-
Combine 20 µL of the glycoprotein solution with 400 µL of 6 M HCl in a microcentrifuge tube.
-
Incubate at a specified temperature and duration (e.g., 100°C for 6 hours; optimization is crucial to prevent degradation).
-
Neutralize the sample carefully with a suitable base (e.g., NaOH) or remove the acid by evaporation under vacuum.
-
Reconstitute the sample for subsequent analysis.
-
This method is used to break down the peptidoglycan layer of bacterial cell walls to quantify its components, including GalNAc if present.[2]
-
Reagents:
-
Hydrochloric acid (HCl), 6 M
-
-
Procedure:
-
Suspend a known amount of dried bacterial cell wall material in 6 M HCl.
-
Heat the suspension at 100°C for 4 to 16 hours in a sealed tube. The duration depends on the bacterial species and the desired extent of hydrolysis.
-
After hydrolysis, cool the sample and remove the HCl by vacuum evaporation.
-
Re-dissolve the hydrolysate in a suitable buffer or solvent for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of monosaccharides.
This method allows for the simultaneous determination of N-acetylglucosamine and N-acetylgalactosamine.
-
Instrumentation:
-
HPLC system with a carbohydrate column (e.g., Shodex Asahipak NH2P-50 4E).
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and water gradient.
-
Flow Rate: Isocratic or gradient elution depending on the specific separation requirements.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.
-
-
Sample Preparation:
-
Perform hydrolysis as described in section 3.2.
-
For samples like dairy products, protein precipitation with acetonitrile may be necessary.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure this compound.
-
The limit of detection and limit of quantification for GalNAc are typically in the low mg/L range.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of monosaccharides after derivatization to make them volatile.
This protocol provides a highly selective and sensitive method for GalNAc quantification.[7]
-
Derivatization:
-
Lyophilize the hydrolyzed sample to complete dryness.
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the carbonyl group.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to convert hydroxyl groups to TMS ethers.
-
-
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
A capillary column suitable for carbohydrate analysis (e.g., a DB-5ms).
-
-
GC Conditions:
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the different monosaccharide derivatives (e.g., start at 70°C, ramp up to 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS/MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity. Specific parent-to-daughter ion transitions for the GalNAc-TMS derivative are monitored.
-
-
Quantification:
-
Use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled GalNAc) is recommended for accurate quantification to correct for variations in derivatization efficiency and matrix effects.
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Conclusion
This compound is a monosaccharide of significant biological importance, with its presence spanning all domains of life. This guide has provided a detailed overview of its natural sources, highlighting its role as a key component of essential biomolecules. The elucidated biosynthetic pathways and comprehensive experimental protocols for its analysis offer a valuable resource for researchers. While the qualitative occurrence of GalNAc is well-documented, a notable gap exists in the availability of broad, comparative quantitative data across different organisms and tissues. Future research efforts focused on generating such quantitative data will be crucial for a deeper understanding of the roles of GalNAc in health and disease, and for advancing its application in drug development and diagnostics.
References
- 1. N-Acetylgalactosamine Utilization Pathway and Regulon in Proteobacteria: GENOMIC RECONSTRUCTION AND EXPERIMENTAL CHARACTERIZATION IN SHEWANELLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 3. This compound (GalNAc, D-GalNAc), > 98%, CAS No. : [1811-31-0] | IP-1758-0303 [rosesci.com]
- 4. The metabolism of d-galactosamine and this compound in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hmdb.ca [hmdb.ca]
- 9. This compound | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cloning and Characterization of a Novel this compound-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, Purification and Characterisation of a D-galactose and this compound Specific Lectin from Marine Sponge Fasciospongia cavernosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. Identification of a Direct Biosynthetic Pathway for UDP–N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for GalNAc-Mediated Drug Delivery to Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc)-mediated drug delivery has emerged as a groundbreaking strategy for targeting therapeutics specifically to hepatocytes.[1][2] This approach leverages the high-affinity interaction between GalNAc ligands and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[2][3][4] By conjugating GalNAc to therapeutic payloads such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), this method facilitates rapid and efficient receptor-mediated endocytosis, leading to enhanced therapeutic efficacy and reduced off-target toxicity.[4][][6] This targeted delivery system has revolutionized the development of therapies for a wide range of liver-related diseases.[1][6]
The ASGPR is a C-type lectin receptor with a high density on hepatocytes, estimated at approximately 500,000 to 1 million receptors per cell.[2][3] Its primary physiological role is the clearance of circulating desialylated glycoproteins.[2] The multivalent presentation of GalNAc, typically in a triantennary cluster, significantly enhances the binding affinity to ASGPR, a critical factor for the success of this drug delivery platform.[2][7]
Mechanism of Action: ASGPR-Mediated Endocytosis
The delivery of GalNAc-conjugated drugs to hepatocytes is a multi-step process:
-
Binding: The GalNAc conjugate, administered systemically (e.g., via subcutaneous injection), travels to the liver sinusoids where the triantennary GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte surface.[][6]
-
Internalization: Upon binding, the ASGPR-ligand complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[6][8]
-
Endosomal Trafficking and Release: The endosome matures, and the acidic environment within the late endosome facilitates the dissociation of the conjugate from the receptor.[3][8][9] The ASGPR is then recycled back to the cell surface.[8][10]
-
Endosomal Escape: A small fraction of the liberated oligonucleotide conjugate escapes the endosome and enters the cytoplasm, a critical and rate-limiting step in the process.[][10][11][12]
-
Target Engagement: Once in the cytoplasm, the therapeutic oligonucleotide (e.g., siRNA or ASO) engages with its target mRNA, leading to gene silencing through mechanisms like the RNA-induced silencing complex (RISC) pathway.[][10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of GalNAc-Mediated Drug Delivery.
Caption: Experimental Workflow for GalNAc Conjugates.
Data Presentation
Table 1: Quantitative Data on GalNAc-Drug Conjugate Efficacy
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | ~2–4 nM | Triantennary GalNAc to ASGPR | [] |
| ASGPR Density | ~500,000 copies/hepatocyte | High capacity for uptake | [3] |
| In Vivo Potency Increase | 6 to 10-fold | GalNAc-ASO vs. unconjugated ASO in mice | [13][14] |
| Hepatocyte Uptake | >80% | Percentage of total liver drug delivered to hepatocytes with GalNAc-ASO | [1][13] |
| Unconjugated ASO Uptake | ~12-70% | Percentage of total liver drug delivered to non-parenchymal cells | [1][13] |
| Effective Dose (ED50) | 4 to 10 mg/week | For GalNAc conjugated ASOs | [14] |
| Unconjugated ASO (ED50) | 120 to 210 mg/week | For naked ASOs | [14] |
| Endosomal Escape Efficiency | <1% - 2% | Percentage of internalized conjugate that reaches the cytoplasm | [10][11][12] |
| Plasma Clearance | ~5-fold higher | GalNAc-ASOs vs. unconjugated ASOs | [14] |
| Time to Peak Plasma Conc. | 15-60 min (mice), 1-4 h (monkey), 0.5-5 h (human) | After subcutaneous injection | [14] |
Experimental Protocols
Protocol 1: Synthesis of GalNAc-Oligonucleotide Conjugates
This protocol provides a general overview of the synthesis of GalNAc-oligonucleotide conjugates. Specific details may vary depending on the exact linker chemistry and oligonucleotide sequence. Both solid-phase and solution-phase conjugation strategies have been successfully employed.[15]
Materials:
-
GalNAc phosphoramidite (B1245037) or triple-GalNAc CPG solid support[16][17]
-
Controlled pore glass (CPG) solid support
-
Protected nucleoside phosphoramidites
-
Standard reagents for solid-phase oligonucleotide synthesis
-
5'-aminohexyl modified ASO (for solution-phase conjugation)
-
Activated THA-GalNAc glutarate (for solution-phase conjugation)
-
HPLC purification system
Methodology (Solid-Phase Approach):
-
Oligonucleotide Synthesis: The antisense oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry in the 3' to 5' direction.[15]
-
GalNAc Conjugation: A GalNAc phosphoramidite is coupled to the 5'-end of the support-bound oligonucleotide.[15] Alternatively, a triple-GalNAc CPG solid support can be used to initiate the synthesis, resulting in a 3'-GalNAc conjugate.[16][17]
-
Deprotection and Cleavage: The synthesized conjugate is deprotected and cleaved from the solid support.
-
Purification: The crude GalNAc-oligonucleotide conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Protocol 2: In Vitro Evaluation of Gene Silencing in Hepatocytes
This protocol describes the assessment of the biological activity of GalNAc-siRNA conjugates in primary hepatocytes or hepatocyte-like cell lines expressing ASGPR.[2]
Materials:
-
Primary human hepatocytes or a suitable cell line (e.g., HepG2)
-
Hepatocyte culture medium
-
GalNAc-siRNA conjugate and a non-targeting control siRNA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNA isolation kit
-
qRT-PCR reagents (reverse transcriptase, primers, probes, and master mix)
Methodology:
-
Cell Seeding: Plate primary hepatocytes or the chosen cell line in appropriate well plates and allow them to adhere.
-
Treatment: Prepare serial dilutions of the GalNAc-siRNA conjugate and control siRNA in the culture medium.[6] Replace the existing medium with the medium containing the siRNA conjugates.[6]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them.[6] Isolate total RNA from the cell lysates using a commercial RNA isolation kit.[6]
-
qRT-PCR Analysis: Synthesize cDNA from the isolated RNA.[6] Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, using a housekeeping gene (e.g., GAPDH) for normalization.[6]
-
Data Analysis: Calculate the relative mRNA expression of the target gene in the treated cells compared to the control cells to determine the percentage of gene knockdown.[6]
Protocol 3: In Vivo Evaluation of Gene Silencing in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of GalNAc-conjugated oligonucleotides in a mouse model.[6]
Materials:
-
C57BL/6 mice or other appropriate strain
-
GalNAc-oligonucleotide conjugate
-
Sterile PBS or saline for injection
-
Syringes and needles for subcutaneous administration
-
Tissue homogenization equipment
-
RNA isolation and qRT-PCR reagents as described in Protocol 2
-
(Optional) ELISA kit for measuring serum protein levels
Methodology:
-
Animal Acclimatization: Acclimatize the mice to the experimental facility for at least one week prior to the study.[6]
-
Dosing Preparation: Dissolve the GalNAc-oligonucleotide conjugate in sterile PBS or saline to the desired concentration.[6]
-
Administration: Administer the conjugate to the mice via subcutaneous (s.c.) injection.[6] Typical doses for effective gene silencing range from 1-3 mg/kg.[6]
-
Monitoring: Monitor the animals for any adverse effects throughout the duration of the study.[6]
-
Sample Collection: At predetermined time points, euthanize the animals and collect the liver and other relevant tissues.[6] Blood samples can also be collected for serum analysis.[6]
-
Analysis of Gene Silencing:
-
Data Analysis: Compare the target mRNA or protein levels in the treated animals to those in a vehicle-treated control group to determine the in vivo efficacy of the GalNAc-conjugated oligonucleotide.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 8. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 10. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 12. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of GalNAc-Conjugated Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for silencing disease-causing genes. To enhance their delivery and potency, particularly for liver-expressed targets, ASOs are often conjugated to N-acetylgalactosamine (GalNAc). GalNAc is a carbohydrate ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][][3] This interaction facilitates receptor-mediated endocytosis, leading to efficient uptake of the ASO into liver cells and subsequent engagement with its target mRNA.[][3][4] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of GalNAc-conjugated ASOs.
Synthesis Strategies
The synthesis of GalNAc-conjugated ASOs can be achieved through two primary strategies: solid-phase synthesis and solution-phase conjugation. Each approach offers distinct advantages and is suited for different scales and research objectives.
Solid-Phase Synthesis
In this approach, the GalNAc ligand, typically as a phosphoramidite (B1245037) building block, is incorporated directly into the ASO sequence during automated solid-phase oligonucleotide synthesis.[5][6][7] This method is highly efficient and allows for precise control over the placement of the GalNAc moiety, most commonly at the 5'-terminus.[5][6]
Advantages:
-
Streamlined and automated process.
-
High coupling efficiency.[6]
-
Suitable for routine and high-throughput synthesis.
Solution-Phase Conjugation
This strategy involves the synthesis and purification of a modified ASO, typically with a 5'-amino or thiol linker, followed by conjugation to an activated GalNAc cluster in solution.[6][8][9] The GalNAc cluster is often activated as a pentafluorophenyl (PFP) ester to ensure efficient reaction with the ASO's terminal functional group.[6][8][9]
Advantages:
-
Flexibility in the choice of ASO and GalNAc ligand.
-
Can be scaled up for larger quantities.[8]
-
Allows for the synthesis and purification of the ASO intermediate to high purity before conjugation.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis and activity of GalNAc-conjugated ASOs.
Table 1: Comparison of Solid-Phase and Solution-Phase Conjugation
| Parameter | Solid-Phase Synthesis[6][10] | Solution-Phase Conjugation[6][10] |
| GalNAc Reagent | GalNAc Phosphoramidite | Activated GalNAc Ester (e.g., PFP) |
| Coupling Efficiency | >90% | High and reliable |
| Overall Yield | Lower | Higher |
| Final Purity | Good | Excellent (>97%) |
| Process Time | More expedient | Longer (requires additional steps) |
Table 2: Biological Activity of GalNAc-Conjugated ASOs
| ASO Conjugate | Target Gene | In Vitro Potency (IC50) | In Vivo Potency Improvement (vs. unconjugated) | Reference |
| 5'-GalNAc-ASO | SRB-1 | ~2-fold more potent | ~1.5-fold more potent | [9] |
| 5'-GalNAc Cluster ASO | Various | >50-fold improvement | 7-fold improvement in mice | [5] |
| GN3-conjugated Splice-Switching ASO (U87) | SMN2 | ~50-fold increase | Not specified | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 5'-GalNAc-Conjugated ASOs
This protocol outlines the general steps for the automated solid-phase synthesis of a 5'-GalNAc-conjugated ASO using a GalNAc phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Standard nucleoside phosphoramidites (A, C, G, T with protecting groups)
-
GalNAc phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., dichloroacetic acid in toluene)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Purification system (e.g., HPLC)
Methodology:
-
ASO Assembly: The ASO is synthesized on the solid support in the 3' to 5' direction using standard phosphoramidite chemistry cycles of deblocking, coupling, capping, and oxidation.
-
GalNAc Coupling: In the final coupling cycle, the GalNAc phosphoramidite is coupled to the 5'-terminus of the resin-bound oligonucleotide.
-
Cleavage and Deprotection: The synthesized GalNAc-ASO is cleaved from the solid support and all protecting groups are removed by treatment with aqueous ammonia (B1221849) at elevated temperature.
-
Purification: The crude GalNAc-ASO is purified by high-performance liquid chromatography (HPLC), typically using ion-exchange or reversed-phase methods.[6]
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[6]
Protocol 2: Solution-Phase Conjugation of a 5'-Aminohexyl-ASO with a GalNAc PFP Ester
This protocol describes the conjugation of a purified 5'-aminohexyl-modified ASO with a triantennary GalNAc cluster activated as a PFP ester.[6][8]
Materials:
-
Purified 5'-aminohexyl-modified ASO
-
Triantennary GalNAc-glutarate PFP ester
-
Aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.5)
-
Organic co-solvent (e.g., N,N-dimethylformamide, DMF)
-
Purification system (e.g., HPLC)
Methodology:
-
ASO Dissolution: Dissolve the purified 5'-aminohexyl-ASO in the aqueous buffer.
-
GalNAc Activation: Dissolve the GalNAc PFP ester in an organic co-solvent like DMF.
-
Conjugation Reaction: Add the GalNAc PFP ester solution to the ASO solution with gentle mixing. Allow the reaction to proceed at room temperature for several hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.
-
Purification: Purify the crude GalNAc-ASO conjugate by HPLC to remove any unreacted ASO and excess GalNAc reagent.
-
Desalting and Lyophilization: Desalt the purified conjugate using a suitable method (e.g., size-exclusion chromatography) and lyophilize to obtain the final product as a powder.
-
Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry.
Visualizations
ASGPR-Mediated Endocytosis Pathway
The following diagram illustrates the cellular uptake mechanism of GalNAc-conjugated ASOs via the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Caption: ASGPR-mediated uptake of a GalNAc-ASO.
General Experimental Workflow for Synthesis and Evaluation
This workflow outlines the key stages from the synthesis of a GalNAc-conjugated ASO to its biological evaluation.
Caption: Workflow for GalNAc-ASO synthesis and testing.
References
- 1. Delivery of GalNAc-Conjugated Splice-Switching ASOs to Non-hepatic Cells through Ectopic Expression of Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of 5'-triantennary N-acetylgalactosamine conjugated antisense oligonucleotides using phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Metabolic Labeling of Glycoproteins with GalNAc Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that impacts protein function, stability, and cellular localization. The study of specific glycosylation types, such as mucin-type O-linked glycosylation initiated by N-acetylgalactosamine (GalNAc), is essential for understanding various biological processes and diseases, including cancer. Metabolic labeling with GalNAc analogs offers a powerful chemical biology tool to visualize, identify, and quantify glycoproteins in living cells and organisms.[1][2]
This method involves introducing a GalNAc analog bearing a bioorthogonal chemical reporter, such as an azide (B81097) or alkyne, into cells.[3] The cells' metabolic machinery processes the analog, incorporating it into nascent glycans. The chemical reporter then allows for the selective attachment of probes for fluorescence microscopy, Western blotting, mass spectrometry-based proteomics, and other downstream applications.[1][3] This document provides detailed protocols and application data for the metabolic labeling of glycoproteins using various GalNAc analogs.
The Metabolic Pathway of GalNAc Analogs
The general strategy for metabolic labeling relies on the cell's own salvage pathway to process the sugar analog. Per-O-acetylated analogs, such as N-azidoacetylgalactosamine (Ac4GalNAz), are cell-permeable and are deacetylated by cytosolic esterases upon entry.[4] The resulting analog enters the GalNAc salvage pathway, where it is converted into the corresponding UDP-sugar donor (e.g., UDP-GalNAz).[5] This activated sugar is then used by glycosyltransferases, specifically polypeptide GalNAc-transferases (ppGalNAcTs), to modify proteins.[1]
A key consideration in this process is the enzyme UDP-glucose-4-epimerase (GALE), which can interconvert UDP-GalNAz and its epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[6] This can lead to the labeling of GlcNAc-containing glycans, not just O-GalNAc glycans.[7] Strategies to achieve more specific labeling include the use of GALE-deficient (GALE-KO) cell lines or the design of sterically hindered analogs (e.g., GalNAzMe) that are poor substrates for GALE.[8][9]
Featured GalNAc Analogs
A variety of GalNAc analogs have been developed, each with specific properties. The choice of analog depends on the experimental goals, such as achieving broad glycoprotein (B1211001) labeling or targeting a specific subclass.
| Analog Name | Abbreviation | Key Features & Applications | Typical Concentration |
| N-azidoacetylgalactosamine | GalNAz | The most common analog for general mucin-type O-glycan labeling.[1] Can be epimerized to UDP-GlcNAz, leading to broader glycan labeling.[6] | 50-200 µM[1][4] |
| N-(S)-azidopropionylgalactosamine | GalNAzMe | Branched N-acylamide side chain makes it resistant to GALE epimerization, providing specific labeling of O-GalNAc glycans.[8] | 25-100 µM[10][11] |
| N-azidopropionylgalactosamine | GalNPrAz | A linear isomer of GalNAzMe; can be epimerized by GALE. Used in Bio-Orthogonal Cell-specific TAgging of Glycoproteins (BOCTAG).[10][12] | 25-50 µM[10] |
| N-alkynyl-galactosamine | GalNAlk | Contains an alkyne handle for click chemistry. Can be epimerized by GALE.[2][9] | 10-50 µM[9] |
Experimental Workflow and Protocols
The overall process involves incubating cells with the acetylated GalNAc analog, harvesting and lysing the cells, and detecting the incorporated analog via bioorthogonal ligation with a probe of choice.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz
This protocol describes the general procedure for labeling glycoproteins in adherent mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., CHO, HeLa, Jurkat)[1]
-
Complete cell culture medium
-
Per-O-acetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4GalNAz in DMSO (e.g., 50 mM). Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 50 µM. Note: The optimal concentration and incubation time may vary depending on the cell line and experimental goals and should be optimized.[4]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium. As a negative control, treat a separate dish of cells with medium containing an equivalent amount of DMSO.
-
Incubation: Incubate the cells for 16-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).[1][4]
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Cells can then be harvested by scraping or trypsinization for subsequent lysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Lysis: Add ice-cold lysis buffer to the washed cell pellet or dish. Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay, following the manufacturer's instructions. The lysate is now ready for bioorthogonal ligation.
Protocol 3: CuAAC Reaction for In-Gel Fluorescence Visualization
This protocol uses Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") to attach a fluorescent probe to the azide-labeled glycoproteins for visualization.[3][13]
Materials:
-
Protein lysate from Protocol 2 (1 mg/mL)
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µg of protein lysate
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
Alkyne-fluorophore (final concentration: 100 µM)
-
-
Initiate Reaction: Add CuSO4 to a final concentration of 1 mM to start the click reaction.
-
Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer. Boil the sample at 95°C for 5 minutes.
-
Analysis: Resolve the proteins on an SDS-PAGE gel. Visualize the labeled glycoproteins using an in-gel fluorescence scanner. The gel can be subsequently stained with Coomassie Blue to visualize total protein.[4]
Quantitative Data and Applications
Metabolic labeling enables the quantitative analysis of glycoprotein expression under different conditions.
Table 1: Labeling Efficiency of GalNAc Analogs
| Cell Line | Analog (50 µM) | Method | Result | Reference |
| CHO | Ac4GalNAz | Flow Cytometry | 30-fold higher fluorescence than background | [2] |
| CHO | Ac42AzGal | Flow Cytometry | No significant labeling over background | [1] |
| CHO | Ac46AzGalNAz | Flow Cytometry | No significant labeling over background | [1] |
Table 2: Dose-Dependent Incorporation of GalNAc Analogs
| Cell Line | Analog | Minimum Concentration for Visible Signal | Method | Reference |
| HEK293T | Ac4GalNAzMe | 25 µM | In-gel Fluorescence | [10][11] |
| Jurkat | Ac4GalNAz | 1 µM | Western Blot | [1] |
Key Applications:
-
Proteomic Profiling: Coupling metabolic labeling with biotin enrichment and mass spectrometry allows for the identification and quantification of hundreds to thousands of glycoproteins. This has been used to study the impact of knocking down specific glycosyltransferases like GALNT3 in ovarian cancer cells.[14]
-
Cell-Specific Labeling: By engineering cells to express specific biosynthetic enzymes, such as the bacterial kinase NahK, researchers can achieve cell-specific labeling in co-culture systems, a strategy known as BOCTAG.[10][12]
-
O-GlcNAc Modification Studies: While initially developed for mucin-type O-glycans, the epimerization of UDP-GalNAz to UDP-GlcNAz allows this method to be used for studying the dynamic O-GlcNAcylation of intracellular proteins.[3][6]
-
Glycoproteomic Analysis in Various Organisms: This technique has been successfully applied not only in mammalian cells but also in plants like Arabidopsis thaliana to profile glycoproteins.[13]
References
- 1. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00093E [pubs.rsc.org]
- 12. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A metabolic labeling approach for glycoproteomic analysis reveals altered glycoprotein expression upon GALNT3 knockdown in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-D-Galactosamine in Cell Culture for Glycosylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin-type O-glycosylation is a critical post-translational modification where N-Acetyl-D-Galactosamine (GalNAc) is attached to serine or threonine residues of proteins. This process is initiated by a family of up to 20 polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) in humans.[1] The initial GalNAc residue, known as the Tn antigen, can be further elongated into a variety of complex O-glycan structures that play crucial roles in protein stability, signaling, cell adhesion, and immune responses.[2][3][4] Dysregulation of O-glycosylation is associated with various diseases, including cancer.[3][5]
Supplementing cell culture media with GalNAc can be a valuable tool for studying the dynamics of O-glycosylation. By providing an excess of this key substrate, researchers can investigate its impact on the extent and nature of protein glycosylation, the activity of GalNAc-Ts, and the resulting cellular phenotypes. These studies are particularly relevant for the production of therapeutic glycoproteins in cell lines like Chinese Hamster Ovary (CHO) cells, where controlling glycosylation is crucial for product efficacy and consistency.[6][7]
These application notes provide an overview of the use of GalNAc in cell culture for glycosylation studies, including protocols for media supplementation, cell treatment, and analysis of O-glycans.
Data Presentation: Quantitative Effects of GalNAc and its Analogs on O-Glycosylation
The following tables summarize quantitative data from various studies on the effects of GalNAc and its derivatives on O-glycosylation in cell culture.
| Compound | Cell Line | Concentration | Observed Effect on O-Glycosylation | Reference |
| This compound (GalNAc) | CHO ldlD | Not specified | 5.8-fold increase in nuclear O-GalNAc signal | [8] |
| Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine) | HL-60 | 50-80 µM | Prevented elaboration of 30-60% of O-glycans beyond the Tn-antigen stage | [9] |
| GalNAc-α-O-benzyl | HT-29 | 0.5-2 mM | Dose-dependent effects on cell growth and morphology, indicative of altered glycosylation | [10] |
| Galactose, Manganese Chloride, and Uridine | CHO | 120 mM Gal, 48 µM MnCl2, 24 µM Uridine | 40.9% increase in galactosylated species | [11] |
Signaling Pathways and Experimental Workflows
Mucin-Type O-Glycosylation Pathway
The initiation and elongation of mucin-type O-glycans is a sequential process occurring primarily in the Golgi apparatus. The availability of the sugar donor, UDP-GalNAc, is a key factor influencing the efficiency of the initial step catalyzed by GalNAc-Ts.
Experimental Workflow for Glycosylation Studies
This workflow outlines the key steps for investigating the effects of GalNAc supplementation on protein glycosylation in cell culture.
Experimental Protocols
Protocol 1: Preparation of GalNAc-Supplemented Cell Culture Medium
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine or GlutaMAX™ supplement
-
This compound (GalNAc) powder (cell culture grade)
-
Sterile, deionized water
-
Sterile 0.22 µm filter unit
Procedure:
-
Prepare the complete cell culture medium by supplementing the basal medium with FBS, penicillin-streptomycin, and L-glutamine to the desired final concentrations (e.g., 10% FBS, 1X Penicillin-Streptomycin).
-
Prepare a sterile stock solution of GalNAc (e.g., 100 mM) by dissolving the GalNAc powder in sterile, deionized water and filter-sterilizing through a 0.22 µm filter.
-
To prepare the GalNAc-supplemented medium, add the appropriate volume of the sterile GalNAc stock solution to the complete cell culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Prepare a control medium by adding an equivalent volume of sterile, deionized water to the complete cell culture medium.
-
Store the prepared media at 4°C for up to two weeks. Warm the media to 37°C before use.
Protocol 2: Cell Culture and Treatment with GalNAc
Materials:
-
Adherent or suspension cells of interest (e.g., CHO, HEK293, cancer cell lines)
-
Complete cell culture medium (control and GalNAc-supplemented)
-
Tissue culture plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Culture the cells in their standard complete medium until they reach the desired confluence or cell density for the experiment.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into new tissue culture plates or flasks at a consistent density for all experimental conditions.
-
Allow the cells to attach and recover for 12-24 hours.
-
Aspirate the medium and replace it with the prepared control or GalNAc-supplemented media.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, harvest the cells and/or the cell culture supernatant for subsequent analysis.
Protocol 3: Analysis of O-Glycosylation by Lectin Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Biotinylated lectins specific for O-glycans (e.g., Vicia Villosa Lectin (VVA) for terminal GalNAc)
-
Streptavidin-HRP conjugate
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Lectin Staining:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the biotinylated lectin (e.g., VVA at 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
Analyze the band intensities to quantify changes in glycosylation.
-
Protocol 4: Workflow for Mass Spectrometry-Based O-Glycoproteomics
1. Sample Preparation:
-
Harvest cells and extract proteins as described for lectin blotting.
-
Alternatively, collect and concentrate the cell culture supernatant to analyze secreted glycoproteins.
-
Perform in-solution or in-gel digestion of proteins using a protease such as trypsin.
2. Enrichment of O-Glycopeptides (Optional but Recommended):
-
Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is often necessary.
-
Methods for enrichment include:
-
Lectin affinity chromatography: Use lectins immobilized on a solid support to capture glycopeptides with specific glycan structures.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates peptides based on hydrophilicity, enriching for the more hydrophilic glycopeptides.
-
Chemical or enzymatic tagging: Introduce a tag onto the glycan that can be used for affinity purification.
-
3. Mass Spectrometry Analysis:
-
Analyze the enriched glycopeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Employ fragmentation methods suitable for glycopeptide analysis, such as:
-
Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD): Provides information on both the peptide sequence and the glycan composition (through oxonium ions).
-
Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD): Preserves the labile glycosidic bonds, allowing for more precise localization of the glycosylation site on the peptide backbone.
-
4. Data Analysis:
-
Use specialized software for glycoproteomic data analysis (e.g., Byonic™, PEAKS Glycan, Glyco-DIA) to identify the glycopeptides, determine the glycan composition, and localize the glycosylation sites.
-
Quantify the relative abundance of different glycoforms across the different experimental conditions (control vs. GalNAc-supplemented) to determine the impact of GalNAc on the O-glycoproteome.
Conclusion
The use of this compound in cell culture is a powerful approach for elucidating the mechanisms and consequences of altered O-glycosylation. The protocols and workflows provided here offer a framework for researchers to design and execute experiments aimed at understanding the role of GalNAc in cellular processes and for the rational engineering of glycosylation in the production of therapeutic proteins. Careful optimization of experimental conditions, including GalNAc concentration and treatment duration, is essential for obtaining robust and reproducible results.
References
- 1. Deconstruction of O‐glycosylation—GalNAc‐T isoforms direct distinct subsets of the O‐glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The GalNAc-type O-Glycoproteome of CHO cells characterized by the SimpleCell strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GalNAc-Based Affinity Chromatography in Protein Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principles
GalNAc-based affinity chromatography is a powerful technique for the selective purification of proteins, leveraging the specific and reversible interaction between the N-acetylgalactosamine (GalNAc) sugar moiety and a binding partner, typically a GalNAc-specific lectin. This method can be employed to purify recombinant proteins that have been genetically engineered to include a GalNAc-containing tag or to isolate naturally occurring glycoproteins that possess terminal GalNAc residues.
The principle of this technique is analogous to other forms of affinity chromatography. A GalNAc-binding lectin, such as Soybean Agglutinin (SBA) or Wisteria floribunda agglutinin (WFA), is covalently immobilized onto a solid support matrix, commonly beaded agarose (B213101).[1] When a complex mixture containing the target protein, such as a cell lysate or conditioned media, is passed over this matrix, the GalNAc-containing protein specifically binds to the immobilized lectin.[2] Unbound proteins and other contaminants are washed away, and the purified target protein is subsequently eluted by disrupting the lectin-GalNAc interaction.[3] Elution is typically achieved by introducing a high concentration of a competing sugar, such as N-acetylgalactosamine, or by altering the pH to a level that destabilizes the interaction.[4]
This technique offers high selectivity and can often achieve high purity in a single step, significantly streamlining downstream processing.[2]
Applications in Research and Drug Development
GalNAc-based affinity chromatography is a versatile tool with several key applications:
-
Purification of Recombinant Proteins: The high specificity of the GalNAc-lectin interaction allows for the efficient one-step purification of recombinant proteins engineered with a GalNAc tag. This is particularly useful for proteins that are difficult to purify using other methods or for applications requiring very high purity.
-
Isolation of Glycoproteins: This method is instrumental in glycoproteomics for the enrichment and isolation of glycoproteins with terminal GalNAc residues from complex biological samples.[5] This enables further characterization of glycosylation patterns and their role in biological processes.
-
Study of Protein-Carbohydrate Interactions: Immobilized GalNAc ligands can be used to study proteins that naturally bind to this sugar, such as the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes and a key target for liver-specific drug delivery.
-
Biopharmaceutical Development: In the context of drug development, this technique can be used for the purification of therapeutic glycoproteins. Ensuring the correct glycosylation profile is critical for the efficacy and safety of many biopharmaceuticals, and lectin affinity chromatography is a valuable tool for isolating specific glycoforms.[6]
Data Presentation: Performance Metrics
The efficiency of GalNAc-based affinity chromatography can be assessed by several quantitative parameters. The following tables provide representative data based on published results for lectin affinity chromatography.
Table 1: Representative Performance Data for GalNAc-Specific Lectin Affinity Chromatography
| Parameter | Soybean Agglutinin (SBA) | Wisteria floribunda agglutinin (WFA) |
| Binding Specificity | Terminal α- or β-linked N-acetylgalactosamine (GalNAc) and, to a lesser extent, galactose.[7] | Carbohydrate structures terminating in N-acetylgalactosamine (GalNAc).[4] |
| Binding Capacity | >6 mg of polysaccharide per mL of resin.[8] | Not specified, but high affinity for GalNAc-containing glycoproteins.[5] |
| Typical Yield | 44.5 ± 3.5 mg of pure SBA per 50 g of soybean flour (in the context of purifying the lectin itself).[8] | Dependent on the abundance and glycosylation of the target protein. |
| Purity | High purity achievable in a single step. | High purity achievable in a single step. |
| Eluting Sugar | 200 mM N-acetylgalactosamine.[1] | 200 mM N-acetylgalactosamine.[4] |
Table 2: Comparison of a Conventional vs. an Affinity-Based Recombinant Protein Purification Process
| Parameter | Conventional Multi-Step Process (Non-Affinity) | Single-Step Affinity Process |
| Purification Steps | 3 (e.g., Ion Exchange, Heat Treatment, HIC).[9] | 1-2 (Affinity Capture + Polishing).[9] |
| Process Development Time | ~11 weeks.[9] | Significantly shorter.[9] |
| Final Purity | 95%.[9] | >98%.[9] |
| Overall Yield | Lower due to multiple steps. | Higher due to fewer steps. |
Experimental Workflows and Biological Pathways
Experimental Workflow for Protein Purification
The general workflow for purifying a GalNAc-tagged protein using immobilized lectin affinity chromatography involves several key stages, from column preparation to the elution of the purified protein.
Caption: General workflow for GalNAc-based affinity chromatography.
Molecular Interaction at the Resin Surface
The purification is based on the specific molecular recognition between the GalNAc tag on the recombinant protein and the carbohydrate recognition domain of the immobilized lectin.
Caption: Specific binding of a GalNAc-tagged protein to an immobilized lectin.
Detailed Experimental Protocols
The following protocols are adapted from standard lectin affinity chromatography procedures and can be specifically tailored for GalNAc-based purification using a lectin like Soybean Agglutinin (SBA) or Wisteria floribunda agglutinin (WFA).
Protocol 1: Immobilization of Lectin to Epoxy-Activated Agarose
This protocol describes the covalent coupling of a GalNAc-binding lectin (e.g., SBA) to a pre-activated agarose resin. Epoxy-activated supports form stable ether linkages with hydroxyl, amino, or thiol groups on the protein.[10]
Materials:
-
Epoxy-activated Agarose CL-6B
-
GalNAc-binding lectin (e.g., Soybean Agglutinin)
-
Coupling Buffer: 0.1 M sodium carbonate buffer, pH 9.5
-
Blocking Buffer: 1 M ethanolamine, pH 9.0
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Empty chromatography column
Procedure:
-
Resin Preparation: Swell and wash the required amount of epoxy-activated agarose resin with distilled water according to the manufacturer's instructions.
-
Lectin Solubilization: Dissolve the lectin in the Coupling Buffer at a concentration of 5-10 mg/mL.
-
Coupling Reaction: a. Equilibrate the washed resin with Coupling Buffer. b. Mix the lectin solution with the resin in a sealed vessel. c. Incubate the mixture overnight at room temperature with gentle end-over-end mixing.
-
Blocking Unreacted Groups: a. After the coupling reaction, wash the resin extensively with Coupling Buffer to remove unbound lectin. b. Add the Blocking Buffer to the resin and incubate for 4-6 hours at room temperature with gentle mixing to block any remaining active epoxy groups.
-
Final Washing: a. Wash the resin with PBS to remove excess blocking reagent. b. Perform alternating washes with a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) to remove any non-covalently bound protein. Repeat this cycle 3-4 times.
-
Storage: Wash the resin with PBS containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.
Protocol 2: Purification of a GalNAc-Tagged Protein
This protocol outlines the purification of a GalNAc-tagged recombinant protein from a clarified cell lysate or other protein mixture.
Materials:
-
Lectin-immobilized agarose resin (from Protocol 1)
-
Chromatography column
-
Binding/Wash Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5.[11]
-
Elution Buffer: Binding/Wash Buffer containing 200 mM N-acetylgalactosamine.[1][4]
-
Neutralization Buffer (if using pH elution): 1 M Tris-HCl, pH 8.5
-
Clarified protein sample
Procedure:
-
Column Packing and Equilibration: a. Pack the lectin-agarose resin into a suitable chromatography column. b. Wash the column with at least 10 column volumes (CV) of Binding/Wash Buffer to equilibrate the resin.
-
Sample Application: a. Apply the clarified protein sample to the column at a low flow rate (e.g., 15 cm/h) to ensure sufficient residence time for binding. b. Collect the flow-through fraction for analysis to assess binding efficiency.
-
Washing: a. Wash the column with 5-10 CV of Binding/Wash Buffer, or until the UV absorbance at 280 nm returns to baseline. This step removes unbound and non-specifically bound proteins.
-
Elution: a. Apply the Elution Buffer to the column. b. Begin collecting fractions. The purified protein will elute as the competitive sugar displaces it from the immobilized lectin. c. Monitor the protein concentration in the fractions using UV absorbance at 280 nm. d. Pool the fractions containing the purified protein.
-
Post-Elution Processing: a. The eluted protein will be in a buffer containing a high concentration of GalNAc. If required, remove the sugar by dialysis or buffer exchange into a suitable storage buffer.
Protocol 3: Column Regeneration and Storage
Proper regeneration ensures the longevity and consistent performance of the affinity column.
Materials:
-
High pH Wash Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Low pH Wash Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
Storage Buffer: PBS, pH 7.4, containing 0.02% sodium azide.
Procedure:
-
Post-Elution Wash: After elution, wash the column with at least 5 CV of Binding/Wash Buffer to remove any residual eluting sugar.
-
pH Cycling: a. Wash the column with 3-5 CV of the High pH Wash Buffer. b. Wash with 3-5 CV of the Low pH Wash Buffer. c. Repeat this high/low pH cycle 2-3 times to remove any tightly bound, non-specifically adsorbed proteins.
-
Re-equilibration and Storage: a. Re-equilibrate the column with 5-10 CV of the Storage Buffer. b. Seal the column and store at 4°C. Do not freeze the agarose resin.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. WISTERIA FLORIBUNDA GEL size:WFAsize: IMMOBILIZED LECTIN, 2ML KIT | bioisis [bioisis.net]
- 6. Exploiting lectin affinity chromatography in clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Preparative purification of soybean agglutinin by affinity chromatography and its immobilization for polysaccharide isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. mclab.com [mclab.com]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for the Quantification of N-Acetyl-D-Galactosamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-galactosamine (GalNAc) is a crucial monosaccharide involved in numerous biological processes, most notably as the initiating sugar in mucin-type O-linked glycosylation.[1][2] In this post-translational modification, GalNAc is attached to serine or threonine residues of proteins, playing a significant role in protein stability, cell signaling, and immune responses.[2][3] Dysregulation of O-glycosylation, and by extension GalNAc metabolism, has been implicated in various diseases, including cancer and diabetes.[2] Furthermore, GalNAc has emerged as a potent targeting ligand for the delivery of therapeutics, such as small interfering RNAs (siRNAs), to hepatocytes via the asialoglycoprotein receptor. Given its biological and therapeutic importance, the accurate quantification of GalNAc in biological samples is essential for basic research, clinical diagnostics, and drug development.
These application notes provide an overview of the common methodologies for the quantification of GalNAc in various biological matrices, including plasma, urine, and cell lysates. Detailed protocols for the most prevalent techniques—Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays—are presented, along with a summary of reported quantitative data.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related compounds in various biological samples, as determined by different analytical methods.
Table 1: Quantification of N-Acetyl-Hexosamines by Mass Spectrometry
| Analyte | Matrix | Method | LLOQ/LOD | Concentration Range | Reference |
| N-acetylmannosamine (ManNAc) | Human Plasma | LC-MS/MS | 10.0 ng/mL (LLOQ) | N/A | [4][5] |
| N-acetylneuraminic acid (Neu5Ac) | Human Plasma | LC-MS/MS | 25.0 ng/mL (LLOQ) | 100-200 ng/mL (Normal Range) | [4][5] |
| N-Acetyl-D-glucosamine (GlcNAc) | Penicillium chrysogenum extracts | GC-MS/MS | Lower femtomol range (LOD) | 0.5 to 23 µmol/L | [6] |
| This compound (GalNAc) | Penicillium chrysogenum extracts | GC-MS/MS | N/A | Detected at >10-fold lower concentration than GlcNAc | [6] |
Table 2: Quantification of N-Acetyl-Hexosamines by HPLC
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| N-Acetyl-D-glucosamine (GlcNAc) | Dairy Foods | HPLC-ELSD | 2.097 mg/L | 6.043 mg/L | [7] |
| This compound (GalNAc) | Dairy Foods | HPLC-ELSD | 3.247 mg/L | 9.125 mg/L | [7] |
Table 3: Quantification of N-acetyl-β-D-glucosaminidase (NAG) Activity in Urine
| Population | Method | Reference Range | Reference |
| Healthy Adults (20-59 years, male) | Rate method | <19.4 U/L | |
| Healthy Adults (60-79 years, male) | Rate method | <22.3 U/L | |
| Healthy Adults (20-59 years, female) | Rate method | <15.7 U/L | |
| Healthy Adults (60-79 years, female) | Rate method | <21.4 U/L |
Experimental Protocols
Protocol 1: Quantification of Free this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of the structurally similar N-acetylmannosamine (ManNAc) and can be optimized for GalNAc.[4][5]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., ¹³C-GalNAc). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to retain and elute the polar GalNAc (e.g., start at 95% B, decrease to 40% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for GalNAc and the internal standard.
3. Calibration and Quality Control a. Prepare a calibration curve by spiking known concentrations of GalNAc into a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline). b. Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.
Protocol 2: Simultaneous Determination of N-Acetyl-D-glucosamine and this compound by HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol is based on a method developed for the analysis of these compounds in dairy products and can be adapted for other biological matrices.[7]
1. Sample Preparation a. Homogenize the sample if it is a solid tissue. b. To 1 mL of liquid sample (or tissue homogenate), add 3 mL of acetonitrile to precipitate proteins and other macromolecules. c. Vortex and centrifuge at 10,000 x g for 15 minutes. d. Filter the supernatant through a 0.45 µm filter.
2. HPLC-ELSD Conditions
-
HPLC System: Standard HPLC system
-
Column: Amino-based carbohydrate column (e.g., Shodex Asahipak NH2P-50)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
ELSD Settings: Optimize nebulizer temperature and gas flow rate according to the manufacturer's instructions.
3. Calibration a. Prepare standard solutions of GlcNAc and GalNAc in the mobile phase at a range of concentrations. b. Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
Protocol 3: Enzymatic Assay for α-N-Acetylgalactosaminidase Activity
This protocol measures the activity of the enzyme that hydrolyzes terminal α-N-acetylgalactosaminyl residues. While this is not a direct measure of GalNAc concentration, it is relevant for studying GalNAc metabolism.
1. Reagents
-
Substrate: p-Nitrophenyl-N-acetyl-α-D-galactosaminide (pNP-GalNAc)
-
Assay Buffer: 0.1 M citrate (B86180) buffer, pH 4.5
-
Stop Solution: 0.2 M sodium borate, pH 9.8
-
Enzyme Sample: Cell lysate, tissue homogenate, or purified enzyme solution.
2. Assay Procedure a. Pre-warm the assay buffer and substrate solution to 37°C. b. In a microplate well, add 50 µL of the enzyme sample. c. Initiate the reaction by adding 50 µL of the pNP-GalNAc substrate solution. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding 100 µL of the stop solution. f. Read the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which reflects the enzyme activity.
4. Calculation a. Prepare a standard curve using known concentrations of p-nitrophenol. b. Determine the amount of p-nitrophenol produced in the enzymatic reaction from the standard curve. c. Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of p-nitrophenol released per minute).
Visualizations
O-linked Glycosylation Initiation and Core 1 Structure Formation
References
- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 2. O-linked glycosylation - Wikipedia [en.wikipedia.org]
- 3. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GalNAc-Functionalized Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-acetylgalactosamine (GalNAc)-functionalized nanoparticles as a targeted drug delivery system. The focus is on liver-specific delivery, leveraging the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.
Introduction
GalNAc-functionalized nanoparticles are a promising platform for the targeted delivery of therapeutics, including small molecules, siRNAs, and antisense oligonucleotides, to the liver.[1][2][3][4] This targeting is achieved through the specific recognition of GalNAc ligands by the ASGPR, which is abundantly expressed on the surface of hepatocytes.[1][2] This interaction triggers receptor-mediated endocytosis, leading to the efficient internalization of the nanoparticles and their therapeutic cargo into the target liver cells.[1][2][5] This targeted approach enhances therapeutic efficacy while minimizing off-target side effects.[3][6]
Key Advantages of GalNAc-Targeted Nanoparticles
-
High Specificity for Hepatocytes: The strong and specific interaction between GalNAc and ASGPR ensures precise delivery to liver cells.[1][2][5]
-
Enhanced Therapeutic Efficacy: By concentrating the therapeutic agent at the site of action, the overall effectiveness of the treatment is increased.[7]
-
Reduced Systemic Toxicity: Minimizing drug accumulation in non-target tissues leads to a better safety profile.[3][6]
-
Versatile Platform: A wide range of nanoparticle types (e.g., lipid-based, polymeric, silica) can be functionalized with GalNAc to carry various therapeutic payloads.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on GalNAc-functionalized nanoparticles, providing a comparative overview of their physicochemical properties and performance.
Table 1: Physicochemical Properties of GalNAc-Functionalized Nanoparticles
| Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Reference |
| Alginate Sulfate-Ca2+-siRNA NPs | 130-150 | < -10 | [10] |
| Triantennary GalNAc-functionalized Mesoporous Silica (B1680970) Nanoparticles (TMSN-GalNAc) | Not Specified | -40.67 | [9] |
| Amine-functionalized Mesoporous Silica Nanoparticles (TMSN-NH2) | Not Specified | +29.44 | [9] |
Table 2: Drug Loading and In Vitro Efficacy
| Nanoparticle System | Drug/Payload | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | In Vitro Effect | Cell Line | Reference |
| TMSN-GalNAc | Epirubicin | 20.89 | 8.36 | High cell death effect | Hepatocellular Carcinoma Cells | [9] |
| Alginate Sulfate-Ca2+-siRNA NPs | STAT3 siRNA | Not Specified | Not Specified | ~90% gene silencing | HepG2 | [10] |
Table 3: In Vivo Performance of GalNAc-Targeted Systems
| Delivery System | Therapeutic Agent | Animal Model | Key Finding | Reference |
| GalNAc-NPs | siRNA | BALB/c mice | ~3-fold higher liver targeting compared to non-targeted NPs | [10] |
| GalNAc-ASO | Scavenger Receptor B1 (SRB1) ASO | Mice | ~6- to 7-fold increased ASO levels in hepatocytes | [7] |
| GalNAc-functionalized PLGA NPs | Survivin siRNA | Mice | ~50% reduction in survivin mRNA | [11] |
Visualizing the Mechanism and Workflow
ASGPR-Mediated Endocytosis Signaling Pathway
The binding of GalNAc-functionalized nanoparticles to the ASGPR on the hepatocyte surface initiates a cascade of events leading to their internalization. This process, known as clathrin-mediated endocytosis, is a critical step for the successful delivery of the therapeutic payload into the cell.
Experimental Workflow for Nanoparticle Synthesis and Evaluation
The development of GalNAc-functionalized nanoparticles involves a series of steps from synthesis and characterization to in vitro and in vivo evaluation. The following diagram outlines a general experimental workflow.
Experimental Protocols
Protocol for Synthesis of GalNAc-Functionalized Mesoporous Silica Nanoparticles (A General Approach)
This protocol is a generalized procedure based on methodologies for synthesizing amine-functionalized mesoporous silica nanoparticles and subsequently conjugating GalNAc ligands.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Triantennary GalNAc derivative with an NHS ester reactive group
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ultrapure water
Procedure:
-
Synthesis of Mesoporous Silica Nanoparticles (MSNs):
-
Dissolve CTAB in a mixture of ultrapure water and ethanol.
-
Add ammonium hydroxide solution to the CTAB solution and stir vigorously.
-
Add TEOS dropwise to the solution while maintaining vigorous stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with ethanol and water, and dry.
-
Remove the CTAB template by calcination or solvent extraction.
-
-
Amine Functionalization of MSNs:
-
Disperse the template-removed MSNs in anhydrous toluene (B28343).
-
Add APTES to the dispersion and reflux for 12-24 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized nanoparticles (MSN-NH2) by centrifugation, wash with toluene and ethanol, and dry.
-
-
Conjugation of GalNAc Ligand:
-
Disperse the MSN-NH2 in DMF.
-
Add a solution of the triantennary GalNAc-NHS ester in DMF to the nanoparticle dispersion.
-
Add TEA to the reaction mixture to catalyze the reaction.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the GalNAc-functionalized nanoparticles (MSN-GalNAc) by centrifugation, wash with DMF and ethanol, and dry.
-
-
Drug Loading:
-
Disperse the MSN-GalNAc in a solution of the desired drug.
-
Stir the mixture for 24 hours to allow for drug loading into the mesopores.
-
Collect the drug-loaded nanoparticles by centrifugation, wash to remove unloaded drug, and dry.
-
Protocol for In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled GalNAc-functionalized nanoparticles in ASGPR-expressing cells (e.g., HepG2).
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
Complete cell culture medium
-
Fluorescently labeled GalNAc-functionalized nanoparticles
-
Fluorescently labeled non-functionalized nanoparticles (as a control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nanoparticle Treatment:
-
Prepare dilutions of the fluorescently labeled GalNAc-functionalized and non-functionalized nanoparticles in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the nanoparticle dilutions to the respective wells.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Harvesting and Analysis:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Analyze the cellular fluorescence intensity using a flow cytometer. Alternatively, visualize the cellular uptake using a fluorescence microscope.
-
Competition Assay for ASGPR-Mediated Uptake
This assay confirms that the uptake of GalNAc-functionalized nanoparticles is specifically mediated by the ASGPR.
Procedure:
-
Follow the procedure for the in vitro cellular uptake assay.
-
Prior to adding the fluorescently labeled GalNAc-functionalized nanoparticles, pre-incubate a subset of the cells with a high concentration of free GalNAc or asialofetuin (a natural ligand for ASGPR) for 30-60 minutes.
-
Add the fluorescently labeled GalNAc-functionalized nanoparticles to these pre-incubated cells (in the continued presence of the competitor).
-
Proceed with the standard incubation, washing, and analysis steps.
-
A significant reduction in the fluorescence signal in the presence of the competitor will confirm ASGPR-mediated uptake.
Conclusion
GalNAc-functionalized nanoparticles represent a powerful and versatile platform for targeted drug delivery to the liver. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers and drug development professionals working to advance this technology for the treatment of various liver diseases. The continued optimization of nanoparticle design and formulation will further enhance the clinical translation of this targeted therapeutic approach.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking the Architectural Secrets of GalNAc Glycans: An Application Note on NMR-Based Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylgalactosamine (GalNAc) glycans, particularly those O-linked to serine or threonine residues in mucin-type glycoproteins, play pivotal roles in a myriad of biological processes, from cellular recognition and signaling to immune responses.[1][2] The intricate branching and linkage variations of these glycans give rise to a vast diversity of structures, each with potentially unique biological functions.[1] Consequently, detailed structural elucidation is paramount for understanding their roles in health and disease, and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the comprehensive structural analysis of GalNAc glycans, providing atomic-level information on monosaccharide composition, anomeric configuration, glycosidic linkages, and three-dimensional conformation.[3][4][5] This application note provides detailed protocols for the structural analysis of GalNAc glycans using a suite of one- and two-dimensional NMR experiments.
Experimental Workflow for GalNAc Glycan Structural Elucidation
The systematic structural analysis of a GalNAc glycan by NMR follows a logical progression of experiments, each providing a specific piece of the structural puzzle. The overall workflow is depicted below.
Caption: Workflow for NMR-based structural elucidation of GalNAc glycans.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
-
Purity: The glycan sample should be of high purity (>95%), as impurities can complicate spectral analysis.
-
Desalting: Buffers and salts should be removed as they can interfere with NMR measurements. This can be achieved by methods such as size-exclusion chromatography or dialysis.
-
Solvent: Samples are typically dissolved in deuterium (B1214612) oxide (D₂O) to minimize the solvent proton signal. A typical concentration is 0.5-1.0 mg of glycan in 0.5 mL of D₂O.[6]
-
Lyophilization and Exchange: To remove exchangeable protons (e.g., from hydroxyl groups), the sample should be lyophilized from D₂O two to three times.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
A one-dimensional ¹H NMR spectrum provides the initial overview of the glycan.
-
Purpose: To determine the number of monosaccharide residues by counting the anomeric proton signals (typically in the range of 4.2-5.5 ppm) and to get a preliminary idea of the anomeric configurations from the ³J(H1,H2) coupling constants.[4]
-
Typical Parameters:
-
Pulse Program: Standard 1D pulse sequence with water suppression (e.g., presaturation).
-
Spectral Width: ~12 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Purpose: To identify scalar-coupled protons, primarily adjacent protons (²J and ³J couplings). This is the first step in tracing the proton spin systems of each monosaccharide residue.
-
Typical Parameters:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
Purpose: To correlate all protons within a spin system, allowing for the complete assignment of all proton resonances for each monosaccharide residue, starting from the anomeric proton.[7]
-
Typical Parameters:
-
Pulse Program: Standard TOCSY with a spin-lock sequence (e.g., mlevph).
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Mixing Time: 60-120 ms (B15284909). Longer mixing times allow for magnetization transfer to more distant protons within the spin system.[8][9]
-
Number of Scans: 8-32 per increment.
-
-
Purpose: To correlate each proton with its directly attached carbon atom. This allows for the assignment of the ¹³C spectrum.[10]
-
Typical Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcetgpsisp2.2).
-
¹H Spectral Width: Same as 1D ¹H NMR.
-
¹³C Spectral Width: ~100 ppm (e.g., 20-120 ppm for carbohydrates).
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of Scans: 8-64 per increment.
-
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for determining the glycosidic linkage positions and the sequence of monosaccharides.[10]
-
Typical Parameters:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width: Same as 1D ¹H NMR.
-
¹³C Spectral Width: ~180 ppm to include carbonyl carbons if present.
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.[11]
-
Number of Scans: 16-128 per increment.
-
-
Purpose: To identify through-space correlations between protons that are close in proximity (< 5 Å). This information is vital for determining the glycosidic linkage, the sequence of monosaccharides, and the three-dimensional conformation of the glycan.[12]
-
Typical Parameters:
-
Pulse Program: Standard NOESY (e.g., noesyesgpph) or ROESY (e.g., roesyesgpph). ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero.
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Mixing Time: For NOESY, 200-500 ms for small to medium-sized glycans. For ROESY, a spin-lock time of 150-300 ms is common.[12][13]
-
Number of Scans: 16-64 per increment.
-
Data Presentation: Characteristic NMR Data for Core GalNAc Glycan Structures
The following tables summarize typical ¹H and ¹³C chemical shifts for common mucin-type O-glycan core structures. Chemical shifts can vary slightly depending on the solvent, temperature, and the rest of the glycan structure.
Table 1: ¹H NMR Chemical Shifts (ppm) for Core GalNAc Glycan Structures in D₂O
| Residue | H1 | H2 | H3 | H4 | H5 | H6a | H6b | NAc |
| α-GalNAc-Ser/Thr (Tn Antigen) | ~4.95 | ~4.25 | ~3.85 | ~4.15 | ~3.90 | ~3.75 | ~3.70 | ~2.05 |
| β-Gal-(1→3)-α-GalNAc- (Core 1) | ||||||||
| Gal | ~4.50 | ~3.55 | ~3.65 | ~3.90 | ~3.70 | ~3.80 | ~3.75 | - |
| GalNAc | ~4.90 | ~4.20 | ~3.95 | ~4.20 | ~3.95 | ~3.80 | ~3.75 | ~2.04 |
| β-GlcNAc-(1→6)[β-Gal-(1→3)]-α-GalNAc- (Core 2) | ||||||||
| Gal | ~4.48 | ~3.53 | ~3.63 | ~3.88 | ~3.68 | ~3.78 | ~3.73 | - |
| GlcNAc | ~4.65 | ~3.70 | ~3.50 | ~3.45 | ~3.40 | ~3.85 | ~3.70 | ~2.07 |
| GalNAc | ~4.88 | ~4.22 | ~4.00 | ~4.15 | ~3.85 | ~3.95 | ~3.70 | ~2.03 |
Table 2: ¹³C NMR Chemical Shifts (ppm) for Core GalNAc Glycan Structures in D₂O
| Residue | C1 | C2 | C3 | C4 | C5 | C6 | NAc (CH₃) | NAc (C=O) |
| α-GalNAc-Ser/Thr (Tn Antigen) | ~99.5 | ~50.5 | ~68.0 | ~70.0 | ~72.5 | ~62.0 | ~23.0 | ~175.5 |
| β-Gal-(1→3)-α-GalNAc- (Core 1) | ||||||||
| Gal | ~105.0 | ~72.0 | ~74.0 | ~69.5 | ~76.0 | ~62.0 | - | - |
| GalNAc | ~99.0 | ~50.0 | ~76.5 | ~69.0 | ~73.0 | ~62.5 | ~23.1 | ~175.6 |
| β-GlcNAc-(1→6)[β-Gal-(1→3)]-α-GalNAc- (Core 2) | ||||||||
| Gal | ~104.8 | ~71.8 | ~73.8 | ~69.3 | ~75.8 | ~61.8 | - | - |
| GlcNAc | ~103.5 | ~56.5 | ~74.5 | ~70.5 | ~77.0 | ~61.5 | ~23.2 | ~175.8 |
| GalNAc | ~98.5 | ~50.2 | ~76.0 | ~68.5 | ~72.5 | ~69.5 | ~22.9 | ~175.4 |
Data Processing and Interpretation
A logical approach is required to piece together the structural information from the various NMR experiments.
Caption: Logical flow for interpreting NMR data for GalNAc glycan structure.
-
Monosaccharide Identification: The spin systems identified from COSY and TOCSY experiments, in conjunction with the chemical shifts from HSQC, are compared to databases of known monosaccharides to identify the constituent sugars.[14]
-
Anomeric Configuration: The ³J(H1,H2) coupling constant is a key indicator of the anomeric configuration. For most hexopyranoses, a large coupling constant (~8 Hz) indicates a trans relationship between H1 and H2, typical of a β-anomer, while a small coupling constant (~3-4 Hz) suggests a cis relationship, indicative of an α-anomer.
-
Linkage Analysis and Sequencing: The primary evidence for glycosidic linkages comes from inter-residue correlations in HMBC and NOESY/ROESY spectra. An HMBC correlation between the anomeric proton of one residue and a carbon of another residue across the glycosidic bond provides direct evidence of the linkage position. Similarly, a NOE between the anomeric proton and a proton on the accepting monosaccharide confirms the linkage and provides sequential information.[3]
Conclusion
NMR spectroscopy provides an unparalleled depth of information for the structural analysis of GalNAc glycans. By employing a systematic suite of 1D and 2D NMR experiments, researchers can unambiguously determine the primary structure, including monosaccharide composition, anomeric configuration, and glycosidic linkages. Furthermore, NOESY and ROESY data offer insights into the three-dimensional conformation of these important biomolecules. The detailed protocols and data presented in this application note serve as a valuable resource for scientists engaged in glycobiology and drug development, facilitating a deeper understanding of the structure-function relationships of GalNAc glycans.
References
- 1. Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling the role of C1GALT1 in abnormal glycosylation and colorectal cancer progression [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
Application Notes & Protocols: Mass Spectrometry Methods for O-GalNAc Glycoproteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-GalNAc glycosylation, also known as mucin-type O-glycosylation, is a critical and abundant post-translational modification (PTM) where an N-acetylgalactosamine (GalNAc) sugar is attached to the hydroxyl group of serine or threonine residues on a protein.[1][2][3] This process is initiated by a large family of 20 polypeptide GalNAc-transferases (GalNAc-Ts) in humans.[2][4] The initial GalNAc can be extended into various complex structures, creating immense heterogeneity.[2][5] O-glycosylation plays a fundamental role in protein folding, stability, cell adhesion, and signaling.[2][6] Consequently, aberrant O-glycosylation is implicated in numerous diseases, including cancer, metabolic disorders, and cardiovascular diseases.[2][3][7][8]
Analyzing the O-GalNAc glycoproteome is challenging due to the lack of a consensus sequence for glycosylation, the high heterogeneity of glycan structures (microheterogeneity), and variable site occupancy (macroheterogeneity).[1][5][9] Mass spectrometry (MS) has become the primary tool for site-specific characterization of O-glycoproteins.[10][11][12] This document provides detailed protocols and workflows for the analysis of O-GalNAc glycopeptides using state-of-the-art mass spectrometry techniques.
Section 1: O-GalNAc Glycoproteomics Experimental Workflow
The overall workflow for O-GalNAc glycoproteomics involves several key stages, from initial sample preparation to final data analysis. Each step is crucial for achieving comprehensive and accurate identification and quantification of O-glycopeptides.
Section 2: Detailed Experimental Protocols
Protocol 2.1: Protein Extraction, Reduction, Alkylation, and Digestion
This protocol outlines the initial steps to prepare proteins from cell or tissue samples for glycopeptide analysis.
Materials:
-
Lysis Buffer (e.g., 8M Urea (B33335) in 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT) solution (200 mM in 50 mM ABC)[13]
-
Iodoacetamide (IAA) solution (200-500 mM in 50 mM ABC)[1][13]
-
Sequencing-grade Trypsin (e.g., Promega)
-
50 mM Ammonium Bicarbonate (ABC) buffer, pH ~8
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in lysis buffer. Quantify the protein concentration using a standard assay (e.g., BCA).
-
Reduction: To the protein sample, add DTT to a final concentration of 5-10 mM.[1] Incubate at 37°C or 50°C for 1 hour to reduce disulfide bonds.[1][14]
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAA solution to a final concentration of 10-20 mM (approximately double the DTT concentration).[1] Incubate in the dark at room temperature for 40-45 minutes to alkylate cysteine residues.[1][10]
-
Buffer Exchange/Dilution: Dilute the sample at least five-fold with 50 mM ABC buffer to reduce the urea concentration to below 1.5 M, which is necessary for trypsin activity.[1]
-
Proteolytic Digestion: Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:40 or 1:50 (w/w).[1][10] Incubate overnight (16-24 hours) at 37°C.[1][10]
-
Quench Reaction: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%, lowering the pH to <3.[10]
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute peptides with a solution of 80% acetonitrile (B52724) and 0.1% formic acid.[10]
-
Lyophilization: Dry the desalted peptides completely using a vacuum centrifuge. The sample is now ready for glycopeptide enrichment.
Protocol 2.2: O-GalNAc Glycopeptide Enrichment
Enrichment is critical because glycopeptides are often present in low abundance compared to non-glycosylated peptides and can have poor ionization efficiency.[9][10] Lectin affinity chromatography is a common method that utilizes the specific binding affinity of lectins for certain sugar moieties.[15][16]
References
- 1. Large-scale Mapping of Site-specific O-GalNAc Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. O-Linked Glycosylation Uncovered: Processes, Health Impacts, and Research Methods - MetwareBio [metwarebio.com]
- 4. O‐glycan initiation directs distinct biological pathways and controls epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GlypNirO: An automated workflow for quantitative N- and O-linked glycoproteomic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel Glycoproteomics Workflow Reveals Dynamic O-GlcNAcylation of COPγ1 as a Candidate Regulator of Protein Trafficking [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Mass Spectrometric Mapping of the Human GalNAc-type O-Glycoproteome with SimpleCells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 15. researchgate.net [researchgate.net]
- 16. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Glycans: A Guide to Fluorescent Labeling of N-Acetyl-D-Galactosamine for Cellular Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of glycosylation, a fundamental post-translational modification, is critical for understanding a vast array of biological processes, from cell signaling and adhesion to immune responses and disease progression. N-Acetyl-D-galactosamine (GalNAc) is a key monosaccharide found in O-linked glycoproteins, and its aberrant glycosylation is a hallmark of various diseases, including cancer. Visualizing GalNAc-containing glycans within their native cellular environment provides invaluable insights into their function and regulation. This document provides a detailed guide to the fluorescent labeling of GalNAc for cellular imaging, focusing on the widely adopted metabolic labeling approach coupled with bioorthogonal click chemistry. This powerful technique allows for the specific and robust visualization of GalNAc-modified glycoconjugates in living cells and organisms.[1][2][3]
Principle of the Method
The metabolic labeling strategy for imaging GalNAc relies on the cell's own biosynthetic machinery to incorporate a modified GalNAc analog bearing a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne.[4][5] This unnatural sugar, typically introduced as a peracetylated derivative for enhanced cell permeability (e.g., per-O-acetylated N-azidoacetylgalactosamine, Ac4GalNAz), is metabolized by the cell and incorporated into O-glycans.[3] The introduced bioorthogonal handle is chemically inert within the biological system but can be selectively and efficiently reacted with a fluorescent probe containing a complementary functional group through a "click" reaction. The most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and advantageous for live-cell imaging.[6][7] This two-step process enables the specific attachment of a fluorophore to the target glycans, allowing for their visualization by fluorescence microscopy or quantification by flow cytometry.
Visualization of the Labeling and Detection Workflow
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Per-O-acetylated N-azidoacetylgalactosamine (Ac4GalNAz) | Thermo Fisher Scientific | C33365 |
| Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne) | Thermo Fisher Scientific | A10267 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) | Sigma-Aldrich | C4706 |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich | 678937 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Formaldehyde (B43269) | Thermo Fisher Scientific | 28906 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4GalNAz
This protocol describes the metabolic incorporation of the azide-modified sugar into cellular glycans.
-
Cell Culture: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and grow to the desired confluency (typically 50-70%) in complete growth medium.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4GalNAz in sterile DMSO. The final concentration of DMSO in the culture medium should be kept below 0.5%. Dilute the Ac4GalNAz stock solution in pre-warmed complete growth medium to the desired final concentration. A typical starting concentration is 50-150 µM.[4] Optimization may be required for different cell types.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 1 to 3 days at 37°C in a humidified CO2 incubator. The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.[5]
Protocol 2: Fluorescent Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed and permeabilized cells.
-
Cell Fixation: After metabolic labeling, wash the cells twice with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:
-
Fluorescently labeled alkyne (e.g., Alexa Fluor 488 alkyne)
-
Copper(II) Sulfate (CuSO4)
-
A reducing agent (e.g., TCEP or sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I)
-
A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
-
Click Reaction: Remove the blocking solution and add the Click-iT® reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 3% BSA.
-
Nuclear Staining (Optional): Stain the cell nuclei with DAPI for 5 minutes.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: Fluorescent Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is ideal for imaging dynamic processes in living cells as it does not require a cytotoxic copper catalyst.
-
Metabolic Labeling: Follow Protocol 1 for metabolic labeling of live cells with Ac4GalNAz.
-
Washing: After incubation, gently wash the cells twice with pre-warmed complete growth medium.
-
SPAAC Reaction: Add a pre-warmed solution of a cyclooctyne-bearing fluorescent dye (e.g., a DBCO- or BCN-conjugated dye) in complete growth medium to the cells. The optimal concentration of the dye should be determined empirically, typically in the range of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified CO2 incubator, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed complete growth medium to remove excess fluorescent probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.
Quantitative Data Summary
The efficiency of fluorescent labeling can be assessed using various methods, with flow cytometry and in-gel fluorescence scanning being the most common. The following table summarizes representative quantitative data from the literature.
| Parameter | Method | Cell Type | Labeling Reagent & Concentration | Fluorescent Probe | Key Finding | Reference |
| Labeling Efficiency | Flow Cytometry | Jurkat cells | Ac4GalNAz (150 µM) | Alkyne-Cy5 | Significant increase in fluorescence signal over background. | [4] |
| Dose-dependent Labeling | Flow Cytometry | K-562 cells | Caged GalNAzMe-1-phosphate | MBTM 488-DIBAC | Fluorescence intensity increased with increasing concentrations of the labeling reagent. | [1][8] |
| Time-dependent Labeling | Flow Cytometry | K-562 cells | Caged GalNAzMe-1-phosphate | MBTM 488-DIBAC | Labeling increased over the first 24 hours. | [5][8] |
| Specificity | In-gel Fluorescence | COS-7 cells expressing GlyCAM-IgG | Ac4GalNAz (200 µM) | Rhodamine-alkyne | Robust labeling of the glycoprotein, which was sensitive to competition with natural GalNAc. | [9] |
Signaling Pathway and Logical Relationships
Metabolic Incorporation Pathway
Click Chemistry Reaction
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Increase the concentration of Ac4GalNAz or the incubation time. Ensure cell viability. |
| Inefficient click reaction. | Prepare fresh click reaction cocktail. Ensure the use of a reducing agent for CuAAC. Optimize reaction time. | |
| Low abundance of target glycans. | Choose a cell line known to have high levels of O-glycosylation or stimulate glycosylation if possible. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Increase the number and duration of wash steps. Increase the concentration of BSA in the blocking and washing buffers. |
| Autofluorescence of cells. | Use a fluorophore with excitation/emission in the red or far-red spectrum to minimize autofluorescence. | |
| Cell death | Cytotoxicity of the labeling reagent or fluorescent probe. | Perform a dose-response curve to determine the optimal, non-toxic concentration. For live-cell imaging, use SPAAC instead of CuAAC. |
| Toxicity of the copper catalyst (in CuAAC). | Ensure the use of a copper-chelating ligand (TBTA). Minimize the incubation time with the copper catalyst. |
Conclusion
Fluorescent labeling of this compound through metabolic engineering and click chemistry is a robust and versatile method for visualizing and studying O-linked glycosylation in a cellular context.[1][3] The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this powerful technique in their studies. The ability to specifically tag and image GalNAc-containing glycans will continue to be instrumental in advancing our understanding of glycobiology and its role in health and disease, as well as in the development of novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of GalNAc-Peptides: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview and detailed protocols for the solid-phase synthesis of N-acetylgalactosamine (GalNAc)-peptides. The conjugation of GalNAc moieties to peptides and oligonucleotides is a powerful strategy for targeted delivery to hepatocytes, which endogenously express the asialoglycoprotein receptor (ASGPR). This receptor recognizes and internalizes molecules with terminal GalNAc residues, making it an attractive target for liver-specific therapies.
Introduction to GalNAc-Peptide Synthesis
The synthesis of GalNAc-peptides is most commonly achieved using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. For the incorporation of GalNAc, pre-glycosylated amino acid building blocks, such as Fmoc-Ser(Ac₃-α-D-GalNAc)-OH or Fmoc-Thr(Ac₃-α-D-GalNAc)-OH, are utilized. The acetyl (Ac) groups on the sugar protect the hydroxyl groups during synthesis and are typically removed during the final cleavage and deprotection step.
The key stages of GalNAc-peptide synthesis via Fmoc-SPPS are:
-
Resin Preparation: Swelling the resin in a suitable solvent.
-
Fmoc-Deprotection: Removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid (standard or glycosylated) to the deprotected N-terminus.
-
Iterative Cycles: Repetition of deprotection and coupling steps to elongate the peptide chain.
-
Cleavage and Deprotection: Release of the synthesized peptide from the resin and simultaneous removal of side-chain and sugar protecting groups.
-
Purification and Analysis: Purification of the crude glycopeptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization.
Data Presentation: Optimizing Synthesis Parameters
The efficiency of GalNAc-peptide synthesis is influenced by several factors, including the choice of coupling reagents, reaction times, and cleavage cocktails. The following tables summarize key quantitative data to guide the optimization of your synthesis.
Table 1: Comparison of Coupling Reagents for Glycosylated Amino Acid Incorporation
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Reported Coupling Efficiency | Notes |
| HBTU/HOBt/DIPEA | 4:4:8 | 1.5 - 2 hours | >95% | A standard and effective method for glycopeptide synthesis.[1] |
| HCTU/HOBt/DIEA | 2:2:2.5 | 4 hours | >90% | Longer coupling times may be required for sterically hindered glycosylated residues.[2] |
| PyBOP/DIPEA | 4:8 | 45 - 60 minutes | High | Effective for both standard and glycosylated amino acids.[3] |
| HATU/HOAt/NMM | 4.5:4.5:9 | >4 hours | High | Recommended for difficult couplings, though longer reaction times are necessary.[4] |
Table 2: Representative Cleavage Cocktails for GalNAc-Peptides
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Cleavage Time | Target Protecting Groups | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (B1312306) (TIS) | 2 - 3 hours | tBu, Trt, Pbf, Boc, Ac | A standard, effective cocktail for most glycopeptides.[2][5] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | TIS, Phenol | 1 - 2 hours | tBu, Trt, Pbf, Boc, Ac | Phenol is a good scavenger for trityl cations. |
| 85% TFA / 5% Phenol / 5% Thioanisole / 5% H₂O | Phenol, Thioanisole | 2 hours | tBu, Trt, Pbf, Boc, Ac | Thioanisole is useful for peptides containing Arg(Pmc/Pbf).[1] |
Experimental Protocols
The following are detailed protocols for the key stages of manual Fmoc-based solid-phase synthesis of GalNAc-peptides on a 0.1 mmol scale.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Place 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) in a peptide synthesis vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Drain the DMF and wash the resin three times with 5 mL of DMF.
-
Proceed with the first Fmoc deprotection as described in Protocol 2.
Protocol 2: Fmoc-Deprotection
-
To the swelled and washed resin, add 5 mL of 20% (v/v) piperidine (B6355638) in DMF.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Protocol 3: Amino Acid Coupling (Standard and Glycosylated)
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in a minimal amount of DMF.
-
For glycosylated amino acids like Fmoc-Thr(Ac₃-α-D-GalNAc)-OH, a 1.5 to 2-fold excess may be sufficient, though a longer coupling time is recommended.[2][6]
-
Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1.5-2 hours for standard amino acids, and at least 4 hours for glycosylated amino acids.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative ninhydrin test, yellow beads), drain the coupling solution and wash the resin with DMF (5 x 5 mL).
Protocol 4: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: O-Acetyl Deprotection of the GalNAc Moiety
If the acetyl groups on the GalNAc moiety are not fully removed during the TFA cleavage, a subsequent deprotection step is required.
-
Dissolve the lyophilized crude glycopeptide in methanol (B129727) (~5 mg/mL).
-
Add 0.3 M sodium methoxide (B1231860) (NaOMe) dropwise to a final concentration of 30 mM.[1]
-
Monitor the reaction by RP-HPLC until completion.
-
Neutralize the reaction with an appropriate acid (e.g., acetic acid) and lyophilize.
Protocol 6: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water/acetonitrile (B52724).
-
Purify the peptide using a preparative or semi-preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 60% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the desired product peak.
-
Confirm the purity and identity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final GalNAc-peptide.
Visualizations
The following diagrams illustrate key workflows and pathways related to the synthesis and application of GalNAc-peptides.
Caption: Experimental workflow for solid-phase GalNAc-peptide synthesis.
Caption: ASGPR-mediated endocytosis of a GalNAc-peptide conjugate.[7][8][9]
References
- 1. Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing GalNAc-siRNA conjugate stability and efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the stability and efficacy of GalNAc-siRNA conjugates in their experiments.
Frequently Asked Questions (FAQs)
1. What are the most common causes of low silencing efficiency with GalNAc-siRNA conjugates?
Low silencing efficiency can stem from several factors:
-
Suboptimal siRNA Design: The intrinsic activity of the siRNA sequence is critical. Ensure that the siRNA sequence is optimized for the target mRNA.
-
Inefficient Cellular Uptake: GalNAc-siRNA conjugates rely on the asialoglycoprotein receptor (ASGPR) for uptake into hepatocytes.[1][2][3] Reduced ASGPR expression in certain disease models or cell lines can limit uptake.[1]
-
Nuclease Degradation: Insufficiently stabilized siRNAs can be degraded by extra- and intracellular nucleases.[4]
-
Poor Endosomal Escape: A significant portion of internalized GalNAc-siRNA can remain trapped in endosomes, preventing it from reaching the RNA-induced silencing complex (RISC) in the cytoplasm.[5][6]
-
Incorrect siRNA Concentration: Using a concentration that is too low will result in insufficient target engagement. Conversely, excessively high concentrations can lead to off-target effects and toxicity.[7]
2. How can I enhance the metabolic stability of my GalNAc-siRNA conjugate?
Chemical modifications are crucial for protecting the siRNA from nuclease degradation and enhancing its stability.[4][8][9] Consider the following strategies:
-
2'-Sugar Modifications: Incorporating 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F) modifications throughout both strands of the siRNA duplex significantly enhances stability.[10][11]
-
Phosphorothioate (PS) Linkages: Introducing PS linkages at the 5' and 3' ends of the siRNA strands provides protection against exonuclease activity.[4][10]
-
Enhanced Stabilization Chemistry (ESC): This design combines 2'-OMe and 2'-F modifications with terminal PS linkages for robust protection against nucleases.[5][10][12]
3. What are the primary drivers of hepatotoxicity with GalNAc-siRNA conjugates and how can they be mitigated?
Mitigation Strategies:
-
Seed-Pairing Destabilization: Introducing a single, thermally destabilizing modification, such as a glycol nucleic acid (GNA) nucleotide, within the seed region can significantly reduce off-target binding while maintaining on-target activity.[15][16] This approach has been shown to improve the safety profile of GalNAc-siRNAs in rats.[13][16]
4. My in vitro silencing is potent, but in vivo efficacy is poor. What could be the issue?
Discrepancies between in vitro and in vivo results can be attributed to several factors:
-
Metabolic Instability: The in vivo environment is much more aggressive in terms of nuclease activity. An siRNA that is stable in cell culture may be rapidly degraded in vivo.[4][16] Enhanced chemical stabilization is critical for in vivo success.[4][10]
-
Pharmacokinetics and Biodistribution: Following subcutaneous administration, the GalNAc-siRNA conjugate must be able to travel to the liver and be taken up by hepatocytes.[4] Factors affecting circulation time and liver exposure can impact efficacy.
-
ASGPR Expression Levels in Animal Models: The level of ASGPR expression can vary between different animal models and may not fully recapitulate the human condition, potentially affecting conjugate uptake.[1]
5. How do I choose the right controls for my GalNAc-siRNA experiments?
Proper controls are essential for interpreting your results accurately.
-
Vehicle Control: Treating cells or animals with the formulation buffer alone (e.g., PBS) is necessary to control for any effects of the delivery vehicle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no target mRNA knockdown | Inefficient delivery into hepatocytes. | - Verify ASGPR expression in your cell model or animal.[1]- Optimize delivery parameters (e.g., siRNA concentration, incubation time).[7] |
| Degradation of the siRNA conjugate. | - Utilize enhanced stabilization chemistries (e.g., 2'-OMe, 2'-F, PS linkages).[4][10]- Assess conjugate stability in relevant biological matrices (e.g., serum, liver homogenate).[4] | |
| Suboptimal siRNA sequence design. | - Test multiple siRNA sequences targeting different regions of the mRNA.[18]- Use validated design algorithms. | |
| High variability between replicates | Inconsistent cell health or density. | - Maintain consistent cell culture conditions and passage numbers.[18]- Ensure uniform cell seeding density. |
| Pipetting errors. | - Use calibrated pipettes and proper technique. | |
| Inefficient or variable delivery. | - Optimize and standardize the delivery protocol.[17] | |
| Significant off-target effects or toxicity | Seed-mediated off-target binding. | - Redesign the siRNA to include a seed-destabilizing modification like GNA.[15][16]- Perform a thorough bioinformatics analysis to identify potential off-target transcripts. |
| High siRNA concentration. | - Perform a dose-response experiment to determine the lowest effective concentration.[7] | |
| Contaminants in the siRNA preparation. | - Ensure high purity of the synthesized siRNA conjugate.[] | |
| Inconsistent results between in vitro and in vivo studies | Differences in metabolic stability. | - Enhance the chemical modification pattern of the siRNA to improve its stability in vivo.[4][10] |
| Species differences in ASGPR or target sequence. | - Confirm target sequence homology between the species used for in vitro and in vivo models.[21]- Evaluate ASGPR expression levels in the in vivo model.[1] |
Quantitative Data Summary
Table 1: Impact of Chemical Modifications on GalNAc-siRNA Efficacy
| Modification Strategy | Target | Model | ED50 | Reference |
| Standard Chemistry | Ttr | Mouse | >3 mg/kg | [10] |
| Enhanced Stabilization Chemistry (ESC) | Ttr | Mouse | ≤1 mg/kg | [10] |
| GNA-modified (Position 7) | Ttr | Rat | 0.075 mg/kg | [16] |
| Parent (unmodified seed) | Ttr | Rat | 0.05 mg/kg | [16] |
Table 2: Impact of GNA Modification on Off-Target Silencing
| siRNA Construct | Off-Target Luciferase Reporter Activity (Relative to Control) | Reference |
| Parent siRNA | ~40% | [16] |
| GNA-modified siRNA | ~90% | [16] |
Experimental Protocols
1. In Vitro Assessment of GalNAc-siRNA Efficacy in Primary Hepatocytes
-
Objective: To determine the potency of GalNAc-siRNA conjugates in a relevant cell model.
-
Methodology:
-
Plate primary human or mouse hepatocytes in collagen-coated plates and allow them to attach.[6]
-
Prepare serial dilutions of the GalNAc-siRNA conjugate in appropriate serum-free or serum-containing culture medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the GalNAc-siRNA conjugates.
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for uptake and target knockdown.[22]
-
After incubation, wash the cells with PBS and lyse them for RNA extraction.
-
Calculate the percent target knockdown for each concentration and determine the EC50 value.
-
2. In Vivo Evaluation of GalNAc-siRNA Efficacy in Mice
-
Objective: To assess the in vivo potency and duration of action of GalNAc-siRNA conjugates.
-
Methodology:
-
Acclimate mice (e.g., C57BL/6) for at least one week before the study.[12]
-
Prepare dosing solutions of the GalNAc-siRNA conjugate in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Administer a single subcutaneous injection of the GalNAc-siRNA conjugate at various dose levels.[10][12]
-
At predetermined time points (e.g., day 3, 7, 14, 28), collect blood samples for serum analysis and euthanize the animals to collect liver tissue.[12][23]
-
Isolate RNA from the liver tissue and perform RT-qPCR to measure target mRNA levels.[16]
-
Measure target protein levels in the serum using an appropriate method, such as ELISA.[12]
-
Determine the ED50 and the duration of the silencing effect.
-
3. Assessment of GalNAc-siRNA Stability in Biological Matrices
-
Objective: To evaluate the metabolic stability of GalNAc-siRNA conjugates.
-
Methodology:
-
Prepare solutions of the GalNAc-siRNA conjugate in various biological matrices, such as mouse, monkey, or human serum or liver homogenate.[4][24]
-
Incubate the samples at 37°C for different time points.
-
At each time point, stop the degradation reaction (e.g., by adding a lysis/binding buffer).
-
Extract the remaining intact siRNA from the matrix.
-
Analyze the amount of intact siRNA using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[24]
-
Determine the degradation rate and half-life of the conjugate in each matrix.
-
Visualizations
References
- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMARTpool reagent does not appear to silence. What could be wrong? [horizondiscovery.com]
- 8. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 10. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 18. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Tools for Optimizing siRNA Delivery | Thermo Fisher Scientific - US [thermofisher.com]
- 21. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Off-Target Effects of GalNAc-Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with GalNAc-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in GalNAc-siRNA therapies?
A1: The predominant cause of off-target effects, particularly hepatotoxicity, in GalNAc-siRNA conjugates is unintended hybridization-dependent binding mediated by the RNA-induced silencing complex (RISC).[1][2][3][4] This occurs when the "seed region" (nucleotides 2-8) of the siRNA's antisense strand exhibits partial complementarity to unintended messenger RNA (mRNA) transcripts, leading to their silencing in a manner similar to microRNAs.[2][5] While the GalNAc ligand ensures efficient delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), the specificity of the siRNA payload is crucial to avoid these effects.[2][6][7]
Q2: How can chemical modifications to the siRNA molecule reduce off-target effects?
A2: Chemical modifications can significantly enhance the specificity of siRNA molecules. Introducing thermally destabilizing modifications, such as a single glycol nucleic acid (GNA) or 2'–5'-RNA modification, within the seed region of the antisense strand can reduce its binding affinity to off-target transcripts.[4][8][9] This modulation of seed-pairing destabilizes the weaker, partial binding to off-target mRNAs while preserving the high-fidelity, full-length binding required for on-target gene silencing.[1][8] This strategy forms the basis of advanced designs like the Enhanced Stabilization Chemistry Plus (ESC+) platform, which improves the therapeutic window.[8][9] Other modifications, like locked nucleic acid (LNA) and unlocked nucleic acid (UNA), can also be employed to improve specificity and stability.[10]
Q3: What are the initial signs of hepatotoxicity in preclinical models and how are they measured?
A3: In preclinical rodent models, hepatotoxicity at supratherapeutic doses is a key indicator of off-target effects.[1][3][4] The primary signs include dose-dependent elevations of liver enzymes in serum, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8] Histopathological analysis of liver tissue may reveal hepatocellular degeneration and/or coagulative necrosis, particularly in the centrilobular region.[5] These findings are typically assessed in exploratory toxicology studies in rats.[5][8]
Troubleshooting Guides
Problem: High levels of off-target gene knockdown observed in our in vitro transcriptome analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Seed-mediated off-target binding | 1. Perform a seed region analysis on the downregulated transcripts to identify enrichment of sequences complementary to the siRNA seed region.[2] 2. Re-design the siRNA with a thermally destabilizing modification (e.g., GNA) in the seed region (positions 6 or 7 are often effective).[4][8] | 1. Confirmation that off-target effects are seed-mediated. 2. A significant reduction in the number of off-target downregulated genes while maintaining on-target potency. |
| Passenger strand activity | 1. Ensure the passenger strand is designed for rapid degradation. 2. Introduce modifications at the 5' end of the passenger strand to prevent its loading into RISC.[10] | Reduced off-target activity attributed to the passenger strand. |
| Inappropriate siRNA concentration | 1. Perform a dose-response curve to determine the lowest effective concentration for on-target knockdown. 2. Use this optimized concentration for all subsequent experiments. | Minimized off-target effects by avoiding saturation of the RNAi machinery. |
Problem: We are observing significant hepatotoxicity (elevated liver enzymes) in our rat toxicology studies, forcing us to terminate promising candidates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| RNAi-mediated off-target effects | 1. Synthesize a control siRNA with a mismatched seed region but the same chemical modification pattern to confirm the effect is sequence-dependent.[9] 2. Introduce a single thermally destabilizing modification (e.g., GNA) into the seed region of the hepatotoxic siRNA.[1][4] | 1. The control siRNA should not produce hepatotoxicity, confirming the issue is sequence-related. 2. A significant improvement in the safety profile and a wider therapeutic window for the modified siRNA.[8] |
| Chemistry-related toxicity | Although less common with current platforms, compare the toxicity profile with a previously validated, non-toxic GalNAc-siRNA conjugate with similar chemistry.[1][3][4] | This helps to rule out the chemical modifications themselves as the primary source of toxicity. |
| On-target toxicity | The phenotype is a direct result of silencing the intended target gene. This is predictable based on the known function of the target gene.[5] | This is not a technical issue to be "troubleshot" but a fundamental biological consequence of the therapy's mechanism of action. |
Data Presentation
Table 1: Impact of Seed-Pairing Destabilization on Therapeutic Index in Rats
This table summarizes representative data on how a single GNA modification can improve the therapeutic index of a GalNAc-siRNA conjugate by mitigating off-target-driven hepatotoxicity.
| siRNA Construct | Target Gene | Modification | ED50 (mg/kg) | Hepatotoxicity Onset Dose (mg/kg) | Therapeutic Index (Hepatotoxicity Onset / ED50) |
| Parent siRNA | Transthyretin (Ttr) | Standard ESC | ~0.5 | ~10 | ~20x |
| Modified siRNA | Transthyretin (Ttr) | ESC+ (GNA at position 7) | ~0.5 | > 120 | > 240x |
| Parent siRNA 2 | Hao1 | Standard ESC | ~1.0 | ~30 | ~30x |
| Modified siRNA 2 | Hao1 | ESC+ (GNA at position 7) | ~1.0 | > 120 | > 120x |
Note: Data is illustrative, based on findings reported in preclinical studies.[8]
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Effects using Transcriptome Analysis
-
Objective: To identify all transcripts downregulated by a GalNAc-siRNA conjugate in a relevant cell line.[2]
-
Methodology:
-
Cell Culture: Plate primary human hepatocytes for experiments.[11]
-
Transfection: Transfect the hepatocytes with the GalNAc-siRNA conjugate at a predetermined, effective concentration. Include a non-targeting control siRNA.
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome and perform differential gene expression analysis to identify statistically significant downregulated transcripts.[2]
-
Seed Region Analysis: Analyze the 3' UTRs of the downregulated off-target transcripts for enrichment of sequences complementary to the siRNA's seed region.[2]
-
Protocol 2: In Vivo Assessment of Hepatotoxicity in Rats
-
Objective: To evaluate the potential for a GalNAc-siRNA conjugate to cause liver toxicity in a rodent model.
-
Methodology:
-
Animal Model: Use Sprague-Dawley rats.
-
Dosing Regimen: Administer the GalNAc-siRNA conjugate via subcutaneous injection at increasing dose levels (e.g., 3, 10, 30, 60, 120 mg/kg) weekly for three weeks.[8] Include a vehicle control group.
-
Monitoring: Monitor animals for clinical signs of toxicity.
-
Serum Chemistry: Collect blood at specified time points (e.g., at necropsy) and measure serum levels of liver enzymes such as ALT and GLDH.[1][8]
-
Tissue Analysis: At the end of the study, perform a necropsy. Collect liver tissue to measure siRNA concentration and RISC loading via RT-qPCR.[1]
-
Histopathology: Prepare liver sections for microscopic examination to assess for hepatocellular degeneration or necrosis.[5]
-
Mandatory Visualizations
Caption: Mechanism of GalNAc-siRNA uptake and on-/off-target silencing.
Caption: Workflow for assessing and mitigating off-target effects.
Caption: Logic of using chemical modification to reduce off-target binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 4. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GalNAc Conjugation Attenuates the Cytotoxicity of Antisense Oligonucleotide Drugs in Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclinical research published in Nature Communications describing optimization of GalNAc-siRNA conjugates to minimize off-target potential and maximize therapeutic index - Alnylam [capella.alnylam.com]
- 10. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
Technical Support Center: N-Acetyl-D-Galactosamine (GalNAc) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other common issues during the synthesis of N-Acetyl-D-Galactosamine (GalNAc).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield & Purity Issues
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in GalNAc synthesis can stem from several factors throughout the two main stages: the initial peracetylation of D-galactosamine hydrochloride and the subsequent selective O-deacetylation.
Common Causes for Low Yield:
-
Incomplete Peracetylation: The initial acetylation of all hydroxyl and amino groups on D-galactosamine hydrochloride may be incomplete. This can be due to suboptimal reaction conditions, such as incorrect temperature, insufficient acylating agent, or an inappropriate base. For instance, using inorganic bases like sodium hydroxide (B78521) or sodium carbonate for the peracetylation reaction can lead to very little to no product formation.[1]
-
Formation of Oily Byproducts: During the peracetylation step, the formation of oily, difficult-to-purify byproducts is a common issue that can significantly reduce the isolated yield of the desired D-galactosamine pentaacetate intermediate.[1]
-
Formation of Stable Oxazoline (B21484) Intermediates: In glycosylation reactions involving GalNAc donors, the 2-acetamido group can form a stable oxazoline intermediate.[2][3][4] This can prevent the desired glycosidic bond formation and lead to lower yields of the target glycoside.
-
Suboptimal O-Deacetylation: The selective removal of the O-acetyl groups to yield the final this compound can be challenging. If the reaction conditions are too harsh, the N-acetyl group may also be cleaved, leading to the formation of D-galactosamine and reducing the yield of the desired product.
-
Steric Hindrance: The multiple hydroxyl and amino groups on the D-galactosamine molecule can create steric hindrance, which may slow down the peracetylation reaction and lead to incomplete acetylation if reaction times are too short.[1]
-
Moisture in Reagents or Solvents: The presence of water can lead to the hydrolysis of the acetic anhydride (B1165640) acylating agent and can also interfere with the desired reaction pathways, ultimately lowering the yield.
Q2: I am observing a significant amount of an oily substance after the peracetylation step, which is difficult to separate. How can I resolve this?
A2: The formation of oily products during peracetylation is a known issue that complicates purification and reduces the yield of the crystalline D-galactosamine pentaacetate intermediate.[1]
Troubleshooting Strategies:
-
Solvent System Optimization: One patented method suggests a specific post-reaction workup to address this. After the reaction, the solvent is removed under reduced pressure, and toluene (B28343) is added to carry away water, which can contribute to the oily nature of the product. This is followed by beating the solid in anhydrous methanol (B129727) to encourage crystallization.[1]
-
Temperature Control: Maintaining a low reaction temperature (e.g., -5°C to 5°C) during the acetylation can help to minimize the formation of side products that may contribute to the oily consistency.[1]
-
Choice of Base: The use of an organic base system, such as a combination of an organic base with a pKa of 5-12 and 4-dimethylaminopyridine (B28879) (DMAP), has been shown to promote a cleaner reaction and increase the yield of the solid peracetylated product.[1]
Q3: My glycosylation reaction with a GalNAc donor is sluggish, and the yield is poor. What could be the problem?
A3: Sluggish glycosylation and low yields with GalNAc donors are often attributed to the formation of a stable oxazoline intermediate due to the neighboring group participation of the 2-acetamido group.[2][3][4]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of Lewis acid catalyst is critical. While some common Lewis acids may not be effective, rare earth metal triflates like Hafnium (IV) tetratriflate (Hf(OTf)₄) and Scandium (III) triflate (Sc(OTf)₃) have been shown to be effective promoters for the glycosylation of GalNAc donors.[2][3][4] Hf(OTf)₄ tends to favor the formation of α-glycosides, while Sc(OTf)₃ can be used to obtain β-glycosides.[2][3]
-
Reaction Temperature: Increasing the reaction temperature or using microwave irradiation can help to overcome the activation energy barrier for the conversion of the oxazoline intermediate to the desired glycoside.[4]
-
Protecting Group Strategy: An alternative approach is to use a different protecting group on the C-2 amino group that does not participate in oxazoline formation. Temporary protecting groups like trichloroethoxycarbonyl (Troc), phthalimido, azido, or chloroacetamido can be used. These are then removed and the amino group is acetylated at a later stage.[2][3]
Data Summary Tables
Table 1: Influence of Reaction Conditions on Peracetylation Yield
| Parameter | Condition A | Condition B (Optimized)[1] | Impact on Yield |
| Acid-binding agent | Inorganic base (e.g., NaOH) | Organic base (pKa 5-12) + 4-DMAP | Use of inorganic bases leads to almost no reaction. The optimized organic base system significantly increases yield.[1] |
| Reaction Temperature | Room Temperature | -5°C to 5°C | Lower temperatures provide milder reaction conditions and can improve the purity of the intermediate product.[1] |
| Solvent | Standard organic solvents | Organic base as solvent | Using an alkaline solvent helps to neutralize the HCl from the starting material and promotes the acetylation reaction.[1] |
| Post-reaction Treatment | Direct crystallization | Toluene azeotropic distillation followed by methanol beating | The optimized workup helps to remove water and facilitates the crystallization of the D-galactosamine pentaacetate, preventing the formation of oily products.[1] |
Table 2: Effect of Catalyst on Glycosylation with a Per-acetylated GalNAc Donor
| Catalyst | Typical Stereoselectivity | Relative Activity | Reference |
| Cu(OTf)₂ | - | Low (no significant product observed) | [2] |
| Sc(OTf)₃ | β-glycosides | High | [2][3] |
| Hf(OTf)₄ | α-glycosides | High | [2][3][4] |
Experimental Protocols
Protocol 1: Peracetylation of D-Galactosamine Hydrochloride
This protocol is adapted from a patented method designed to increase the yield and purity of the D-galactosamine pentaacetate intermediate.[1]
Materials:
-
D-galactosamine hydrochloride
-
Organic base with a pKa of 5-12 (e.g., pyridine)
-
4-dimethylaminopyridine (DMAP)
-
Acetic anhydride
-
Toluene
-
Anhydrous methanol
Procedure:
-
To a suitable reactor, add D-galactosamine hydrochloride and the organic base solvent.
-
Cool the mixture to a temperature between -5°C and 5°C.
-
Add 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Slowly add acetic anhydride to the cooled mixture while maintaining the temperature between -5°C and 5°C.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add toluene to the residue and distill under reduced pressure to azeotropically remove any remaining water. Repeat this step if necessary.
-
Cool the residue to room temperature.
-
Add anhydrous methanol to the solid residue and stir for 2 hours (beating).
-
Filter the white solid by suction, wash with cold methanol, and dry under vacuum to obtain D-galactosamine pentaacetate.
Protocol 2: Selective O-Deacetylation to this compound
This is a general procedure for the selective removal of O-acetyl groups.
Materials:
-
D-galactosamine pentaacetate
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (catalytic amount)
-
Ion-exchange resin (acidic)
Procedure:
-
Dissolve the D-galactosamine pentaacetate intermediate in anhydrous methanol in a suitable reactor.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in GalNAc Synthesis
Caption: A flowchart for diagnosing and resolving common causes of low yield in GalNAc synthesis.
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow diagram outlining the key stages of this compound synthesis.
References
Technical Support Center: Chemical Synthesis of GalNAc Glycosides
Welcome to the technical support center for the chemical synthesis of N-acetylgalactosamine (GalNAc) glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during GalNAc glycoside synthesis.
Question: My GalNAc glycosylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in GalNAc glycosylation are a common issue stemming from several factors. Here is a systematic guide to troubleshooting and improving your reaction efficiency.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Promoter: The choice and amount of catalyst are critical. Different Lewis acids can significantly impact yield and stereoselectivity.
-
Troubleshooting: Screen a panel of Lewis acids. For instance, rare earth metal triflates can be highly effective.[1][2] Consider the desired stereoisomer when selecting the catalyst.
-
Recommendation: For α-glycosides, Hf(OTf)₄ is often preferred, while Sc(OTf)₃ can favor the formation of β-glycosides.[1][2] Optimize the catalyst loading; typically, 50 mol% can provide a good balance of conversion and selectivity.[2][3]
-
-
Poor Reactivity of the Glycosyl Acceptor: Sterically hindered secondary alcohols are often less reactive, leading to lower yields.[4]
-
Troubleshooting: Increase the equivalents of the glycosyl acceptor relative to the donor. A higher ratio of acceptor to donor can drive the reaction to completion.[1]
-
Recommendation: Start with 3-5 equivalents of the acceptor and increase if necessary. For particularly challenging acceptors, a 10-fold excess may be required.[1]
-
-
Inappropriate Reaction Temperature: The reaction temperature can influence both the rate of reaction and the stability of the reactants and intermediates.
-
Troubleshooting: If the reaction is sluggish at lower temperatures, cautiously increase the temperature.
-
Recommendation: For many reactions using rare earth metal triflates in 1,2-dichloroethane (B1671644), refluxing at 90°C has been shown to be effective.[1][5]
-
-
Unwanted Side Reactions: The 2-acetamido group of GalNAc can form a stable oxazoline (B21484) intermediate, which is often unreactive and halts the desired glycosylation.[1][6][7]
-
Troubleshooting: Monitor the reaction by TLC for the appearance of a new, often polar, spot corresponding to the oxazoline.
-
Recommendation: Employing a glycosyl donor with a non-participating group at the C-2 position, such as an azido (B1232118) (N₃) group, can prevent oxazoline formation and later be converted to the acetamido group.
-
Question: I am struggling with controlling the stereoselectivity of my GalNAc glycosylation. How can I selectively synthesize the α- or β-anomer?
Answer:
Achieving high stereoselectivity is a central challenge in GalNAc glycosylation, primarily due to the influence of the C-2 substituent. Here are strategies to favor the formation of either the α- or β-glycoside.
Strategies for Stereocontrol:
-
Catalyst Selection: As mentioned, the choice of Lewis acid can strongly direct the stereochemical outcome.
-
For α-GalNAc Glycosides: Hafnium triflate (Hf(OTf)₄) has been shown to provide high α-selectivity.[1][8] This is thought to be due to thermodynamic control.
-
For β-GalNAc Glycosides: Scandium triflate (Sc(OTf)₃) is a good choice for promoting the formation of the β-anomer, likely through kinetic control.[1][8]
-
-
Neighboring Group Participation: The protecting group at the C-2 position plays a crucial role.
-
To Favor β-Glycosides (1,2-trans): Use a "participating" protecting group at C-2. Acyl groups like acetyl or benzoyl can form a dioxolenium ion intermediate that blocks the α-face, forcing the glycosyl acceptor to attack from the β-face.[9] However, the native 2-acetamido group in GalNAc is poorly participating.[1] Therefore, temporary protecting groups like phthalimido (Phth) or chloroacetyl are often used and then converted to the acetamido group post-glycosylation.
-
To Favor α-Glycosides (1,2-cis): Use a "non-participating" protecting group at C-2. Ether-type protecting groups (e.g., benzyl) or an azido group do not form a cyclic intermediate, allowing for other factors to control stereoselectivity.[9][10] In the absence of a participating group, solvent effects and the anomeric effect can favor the α-product.
-
-
Remote Protecting Group Effects: Protecting groups at other positions, such as C-4 and C-6, can also influence stereoselectivity through steric and electronic effects.[10][11][12]
-
Recommendation: Acyl protecting groups at C-4 (e.g., benzoyl) have been shown to enhance β-selectivity in some cases.[10]
-
The following diagram illustrates the general workflow for troubleshooting stereoselectivity issues.
Question: I am having difficulty purifying my final GalNAc glycoside product. What are the best practices for purification?
Answer:
Purification of GalNAc glycosides, especially when conjugated to large molecules like oligonucleotides, can be challenging due to similar polarities of the product and impurities.
Purification Strategies:
-
Chromatography:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that separates molecules based on hydrophobicity. For GalNAc-oligonucleotide conjugates, a "trityl-on" purification strategy is often effective. The hydrophobic dimethoxytrityl (DMT) group on the full-length product increases its retention on the column, allowing for good separation from shorter, "trityl-off" failure sequences.[13]
-
Anion-Exchange Chromatography (AEX): This method separates molecules based on charge. It is particularly useful for purifying oligonucleotides as it can resolve sequences of different lengths based on the number of phosphate (B84403) groups.[13]
-
Boronic Acid Affinity Chromatography: Boronic acids can reversibly bind to the diol moieties of the GalNAc sugar, which can be exploited for selective purification of the glycosylated product from the unglycosylated starting material.[14]
-
-
Tangential Flow Filtration (TFF): This membrane-based technique is useful for buffer exchange and desalting of the purified product, especially on a larger scale.[13][15]
-
Precipitation: Precipitation with an alcoholic solvent can be used as a preliminary or final purification step to remove certain impurities.[15]
Frequently Asked Questions (FAQs)
Q1: Why is the 2-acetamido group of GalNAc problematic in glycosylation reactions?
A1: The 2-acetamido group is considered "poorly participating".[1] Unlike a simple acetyl group, it can cyclize intramolecularly to form a stable oxazoline intermediate.[1][6] This side reaction consumes the glycosyl donor and often leads to lower yields of the desired glycoside. To circumvent this, chemists often use other nitrogen-containing functional groups at the C-2 position (like an azide (B81097) or a phthalimido group) that can be converted to the acetamido group after the glycosylation step.
Q2: What is the "cluster glycoside effect" and why is it important for GalNAc-based drug delivery?
A2: The "cluster glycoside effect" refers to the observation that multivalent presentation of carbohydrates leads to a significant enhancement in binding affinity to their target receptors compared to a monovalent interaction.[1] In drug delivery, particularly for targeting hepatocytes in the liver, triantennary GalNAc ligands are used.[16] These structures present three GalNAc residues in a specific spatial arrangement, which leads to high-affinity binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells, facilitating efficient uptake of the conjugated drug (e.g., an siRNA or antisense oligonucleotide).[16]
Q3: What are the key considerations when choosing protecting groups for a multi-step GalNAc glycoside synthesis?
A3: The protecting group strategy is paramount and should consider the following:
-
Stereodirecting Effect: As discussed, the C-2 protecting group is crucial for controlling the anomeric configuration (α or β).
-
Orthogonality: In a multi-step synthesis of a complex oligosaccharide, you need to be able to remove one protecting group without affecting others. This allows for regioselective modifications at specific positions.
-
Reactivity of the Glycosyl Donor: The protecting groups influence the overall reactivity of the glycosyl donor. Electron-withdrawing groups (like acetyl) tend to "disarm" the donor, making it less reactive, while electron-donating groups (like benzyl) "arm" it.
-
Solubility: Per-O-acetylated sugars are often crystalline and soluble in a range of organic solvents, which can facilitate purification of intermediates.[17]
Data Summary Tables
Table 1: Effect of Various Lewis Acid Catalysts on the Glycosylation of Per-O-acetylated GalNAc with 5-chloro-1-pentanol. [5]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Cu(OTf)₂ (50) | 29 | No Reaction | - |
| 2 | Cu(OTf)₂ (50) | 6 (at 90°C) | 95 | 40:60 |
| 3 | Hf(OTf)₄ (50) | 12 (at 90°C) | 92 | 90:10 |
| 4 | Sc(OTf)₃ (50) | 12 (at 90°C) | 95 | 10:90 |
| 5 | Y(OTf)₃ (50) | 24 (at 90°C) | 60 | 30:70 |
| 6 | La(OTf)₃ (50) | 24 (at 90°C) | 55 | 35:65 |
Table 2: Influence of Catalyst Loading on β-Selective Glycosylation using Sc(OTf)₃. [2][3]
| Entry | Sc(OTf)₃ (mol%) | Time (h) | Conversion (%) | α:β Ratio |
| 1 | 10 | 12 | 50 | 10:40 |
| 2 | 20 | 12 | 70 | 10:60 |
| 3 | 30 | 12 | 85 | 10:75 |
| 4 | 50 | 12 | 95 | 10:85 |
| 5 | 100 | 12 | 95 | 10:85 |
Key Experimental Protocols
Protocol 1: General Procedure for Stereoselective α-Glycosylation using Hf(OTf)₄
This protocol is adapted from the work of Wang et al. for the synthesis of α-GalNAc glycosides.[1]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the per-O-acetylated GalNAc donor (1.0 eq.).
-
Solvent and Acceptor: Dissolve the donor in dry 1,2-dichloroethane (DCE). Add the alcohol acceptor (3.0 eq.).
-
Catalyst Addition: Add hafnium triflate (Hf(OTf)₄, 0.5 eq.).
-
Reaction: Heat the mixture to reflux (approximately 90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the donor is consumed (typically 12 hours), cool the reaction to room temperature and quench with triethylamine (B128534) (Et₃N). Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the α-glycoside.
Protocol 2: General Procedure for Stereoselective β-Glycosylation using Sc(OTf)₃
This protocol is also adapted from Wang et al. for the synthesis of β-GalNAc glycosides.[1]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the per-O-acetylated GalNAc donor (1.0 eq.).
-
Solvent and Acceptor: Dissolve the donor in dry 1,2-dichloroethane (DCE). Add the alcohol acceptor (3.0 eq.).
-
Catalyst Addition: Add scandium triflate (Sc(OTf)₃, 0.5 eq.).
-
Reaction: Heat the mixture to reflux (approximately 90°C) and monitor the reaction progress by TLC.
-
Quenching and Workup: Upon consumption of the starting material (typically 12 hours), cool the reaction to room temperature and quench with Et₃N. Dilute with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to isolate the β-glycoside.
Protocol 3: Purification of "Trityl-on" GalNAc-Oligonucleotide Conjugates by RP-HPLC
This is a general guide for the purification of GalNAc-conjugated oligonucleotides.[13]
-
Sample Preparation: Dissolve the crude, "trityl-on" GalNAc-oligonucleotide conjugate in the mobile phase A.
-
Chromatography System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: An aqueous buffer, such as 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Purification:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Load the sample onto the column.
-
Elute the product using a linear gradient of increasing mobile phase B. The "trityl-on" product will elute later than the "trityl-off" failure sequences.
-
Collect fractions and analyze for purity.
-
-
Detritylation:
-
Pool the pure, "trityl-on" fractions.
-
Add an acid, such as 80% acetic acid or 2% trifluoroacetic acid (TFA), to remove the DMT group.
-
Monitor the reaction until completion.
-
-
Desalting:
-
Neutralize the solution.
-
Desalt the final product using a method such as tangential flow filtration or solid-phase extraction to obtain the pure GalNAc-oligonucleotide conjugate.
-
The following diagram illustrates the relationship between key challenges in GalNAc synthesis.
References
- 1. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 2. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.mpg.de [pure.mpg.de]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2019145543A1 - Process for the preparation of galnac oligonucleotide conjugates - Google Patents [patents.google.com]
- 16. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 17. Stepwise synthesis of a GalNAc-containing cluster glycoside ligand of the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of GalNAc-siRNA Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GalNAc-siRNA conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on improving endosomal escape and maximizing gene silencing efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the expected efficiency of endosomal escape for GalNAc-siRNA conjugates, and why is it so low?
A1: The endosomal escape efficiency for GalNAc-siRNA conjugates is notoriously low, with estimates typically falling in the range of 1-2% or even less.[1][2] This means that the vast majority of the siRNA that enters the cell via receptor-mediated endocytosis remains trapped within endosomes and is eventually trafficked to lysosomes for degradation.[3][4] The primary reason for this inefficiency is that mammalian cells do not possess dedicated transport mechanisms for large, negatively charged molecules like siRNA to cross the endosomal membrane into the cytoplasm.[1]
Q2: If endosomal escape is so inefficient, how do GalNAc-siRNA conjugates achieve long-lasting gene silencing?
A2: The prolonged duration of action of GalNAc-siRNA conjugates is attributed to the endosome acting as a stable intracellular depot.[2][5][6] Chemically stabilized siRNAs can persist in these acidic compartments for extended periods.[3][6] A slow, continuous release of a small fraction of the siRNA from the endosomes into the cytoplasm is sufficient to engage the RNA-induced silencing complex (RISC) and maintain target mRNA degradation over weeks to months.[2][5]
Q3: What are the main strategies to enhance the endosomal escape of GalNAc-siRNA conjugates?
A3: Several strategies are being explored to improve endosomal escape, although many are still in the preclinical stages and may have associated toxicities. These include:
-
Co-administration with membrane-disrupting agents: Small molecules (e.g., chloroquine), fusogenic peptides (e.g., INF7, a derivative of influenza hemagglutinin), or ionophores can be used to destabilize the endosomal membrane.[1][2]
-
Conjugation to endosomolytic moieties: Attaching peptides or other molecules with pH-dependent membrane-disruptive properties directly to the siRNA conjugate.
-
Lipid conjugation: The addition of hydrophobic molecules like cholesterol or other lipids can facilitate interaction with the endosomal membrane.[7]
-
Polymer-based formulations: Using polymers that can trigger endosomal disruption through mechanisms like the "proton sponge effect".
Q4: Can chemical modifications to the siRNA itself improve endosomal escape?
A4: While chemical modifications primarily aim to increase nuclease resistance, stability, and on-target specificity while reducing off-target effects and immunogenicity, they do not directly enhance endosomal escape.[3][4][8] However, enhanced stability ensures that the siRNA remains intact within the endosome for a longer period, increasing the probability of an escape event occurring over time.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no target gene knockdown | 1. Inefficient endosomal escape: The majority of the GalNAc-siRNA is trapped in endosomes. | - Co-administer a known endosomal escape-enhancing agent (e.g., chloroquine) as a positive control to confirm that endosomal escape is the limiting step. - If applicable to your system, explore the use of fusogenic peptides or other endosomolytic agents.[1] |
| 2. Poor siRNA stability: The siRNA is being degraded before or after endosomal escape. | - Ensure your siRNA has appropriate chemical modifications (e.g., 2'-O-methyl, 2'-fluoro, phosphorothioate (B77711) linkages) to enhance nuclease resistance.[3][6] | |
| 3. Inefficient RISC loading: The siRNA that escapes the endosome is not being efficiently loaded into the RISC complex. | - Verify the integrity of the siRNA post-transfection. - Quantify the amount of siRNA associated with the RISC complex using immunoprecipitation-based methods.[9] | |
| High cellular toxicity or off-target effects | 1. Membrane disruption by endosomal escape enhancers: Many agents that promote endosomal escape can also disrupt the plasma membrane, leading to cytotoxicity.[1][2] | - Perform a dose-response curve to determine the optimal concentration of the enhancing agent that maximizes endosomal escape while minimizing toxicity. - Screen for alternative, less toxic endosomal escape enhancers.[10] |
| 2. Seed-mediated off-target effects: The seed region of the siRNA guide strand can bind to and silence unintended mRNAs, which can lead to hepatotoxicity.[3] | - Redesign the siRNA sequence to minimize off-target effects using bioinformatics tools. - Incorporate seed-pairing destabilizing modifications, such as a single glycol nucleic acid (GNA) nucleotide, in the seed region of the guide strand. | |
| Inconsistent results between experiments | 1. Variability in cell health and confluency: The efficiency of endocytosis can be affected by the physiological state of the cells. | - Standardize cell culture conditions, including passage number, seeding density, and confluency at the time of transfection. |
| 2. Purity and integrity of GalNAc-siRNA conjugates: Impurities or degradation of the conjugate can affect delivery and activity. | - Verify the purity and integrity of your conjugate using methods like HPLC and mass spectrometry. |
Quantitative Data Summary
Table 1: Reported Endosomal Escape Efficiency and Cytosolic siRNA Requirements
| Parameter | Value | Method of Quantification | Reference |
| Endosomal Escape Efficiency | ~1-2% | NanoSIMS microscopy | [1] |
| <1% | Fluorescence-based assays | [3][4] | |
| Cytosolic siRNA for 50% mRNA inhibition | ~370 copies/cell | RISC immunoprecipitation and stem-loop PCR | [9] |
| Cytosolic siRNA for significant knockdown | Several hundred to thousands of molecules | Confocal microscopy-based quantification | [11][12] |
Experimental Protocols
Protocol 1: Galectin-9 Puncta Assay for Measuring Endosomal Membrane Damage
This assay is used to visualize and quantify endosomal membrane damage, which is a prerequisite for the release of endosomally trapped substances. Galectin-9 is a cytosolic protein that rapidly translocates to sites of endosomal and lysosomal membrane rupture.
Materials:
-
Cells stably expressing a fluorescently tagged Galectin-9 (e.g., GFP-Galectin-9).
-
Fluorescently labeled GalNAc-siRNA.
-
Endosomal escape-enhancing agent (optional, as a positive control).
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Seed the GFP-Galectin-9 expressing cells in a suitable imaging dish (e.g., glass-bottom 96-well plate).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with the fluorescently labeled GalNAc-siRNA at the desired concentration.
-
If using an endosomal escape enhancer, add it to the cells at the appropriate time point.
-
Acquire images using a confocal microscope at various time points. Use appropriate laser lines and filters for the fluorescent tags.
-
Quantify the number of GFP-Galectin-9 puncta per cell using image analysis software. An increase in the number of puncta indicates increased endosomal membrane damage.
Protocol 2: Quantification of Cytosolic vs. Endosomal siRNA using Fluorescence Microscopy
This protocol allows for the semi-quantitative assessment of siRNA localization within the cell.
Materials:
-
Fluorescently labeled GalNAc-siRNA (e.g., Cy5-siRNA).
-
Endosomal/lysosomal marker (e.g., LysoTracker Green).
-
Nuclear stain (e.g., Hoechst 33342).
-
Confocal microscope.
-
Image analysis software with colocalization analysis tools.
Procedure:
-
Seed cells in an imaging dish.
-
Treat the cells with the fluorescently labeled GalNAc-siRNA.
-
In the final 30-60 minutes of incubation, add the LysoTracker and Hoechst stains according to the manufacturer's instructions.
-
Wash the cells with PBS and add fresh imaging medium.
-
Acquire multi-channel fluorescence images using a confocal microscope.
-
Analyze the images for colocalization between the siRNA signal (red) and the endosome/lysosome signal (green). A diffuse red signal in the cytoplasm that does not colocalize with the green signal indicates endosomal escape.[13]
Diagrams
Caption: Cellular uptake and mechanism of action of GalNAc-siRNA conjugates.
Caption: Troubleshooting workflow for low target gene knockdown.
References
- 1. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of siRNA delivery enhancers by a chemical library screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Enzymatic Degradation of GalNAc-Congjugates in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic degradation of N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic degradation pathways for GalNAc-conjugates in vivo?
A1: The primary degradation pathways involve enzymatic activity on both the GalNAc ligand and the oligonucleotide backbone. After binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes, the conjugate is internalized into endosomes.[1][2][3] In the acidic environment of the endosome and lysosome, the GalNAc sugars and the linker are cleaved by glycosidases and other enzymes.[1][2][4] Subsequently, the oligonucleotide itself is susceptible to degradation by endonucleases and exonucleases.[1][4]
Q2: How does the GalNAc ligand contribute to the overall stability of the conjugate?
A2: The GalNAc ligand's primary role is not to directly stabilize the oligonucleotide against nucleases. Instead, it facilitates rapid and targeted delivery to hepatocytes via the ASGPR.[1] This targeted delivery minimizes the exposure of the oligonucleotide to nucleases present in the plasma.[1] Once inside the cell, the stability of the conjugate is primarily determined by the chemical modifications of the oligonucleotide itself.[1]
Q3: What is the expected in vivo half-life of a GalNAc-siRNA conjugate?
A3: GalNAc-siRNA conjugates are characterized by their remarkable durability, with gene silencing effects that can last for months in both preclinical species and humans.[1] This extended duration is not due to a long plasma half-life, which is typically short (a few hours), but rather to the accumulation and slow release of the siRNA from acidic intracellular compartments within hepatocytes.[1][5][6] The biophase (liver) half-life can range from 0.6-3 weeks in mice to 1.5-14 weeks in humans, depending on the specific chemistry of the siRNA.[5][7]
Q4: How should GalNAc-conjugated oligonucleotides be stored to ensure stability?
A4: Proper storage is critical to prevent degradation. It is recommended to dissolve GalNAc-conjugated oligonucleotides in nuclease-free water or buffer. For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, aliquots should be stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. Lyophilized solids should be kept sealed and protected from moisture at -20°C.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with GalNAc-conjugates and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Action |
| Low or no target knockdown in vivo. | 1. Nuclease Degradation: Insufficient chemical modifications on the oligonucleotide backbone can lead to rapid degradation by endo- and exonucleases.[1][8] | 1. Assess In Vitro Stability: Perform stability assays in plasma and liver homogenates to evaluate the extent of degradation. Analyze degradation products using LC-MS.[1][9][10] 2. Enhance Chemical Modifications: Increase the number of phosphorothioate (B77711) (PS) linkages, particularly at the 5' and 3' ends, and optimize the pattern of 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications to enhance nuclease resistance.[8][11][12] |
| 2. Inefficient Cellular Uptake: Reduced expression of the asialoglycoprotein receptor (ASGPR) on target hepatocytes can limit the uptake of the conjugate. | 1. Verify ASGPR Expression: Confirm ASGPR expression levels in your in vivo model. 2. Optimize Conjugate Design: While trivalent GalNAc ligands are standard, ensure the linker chemistry does not hinder receptor binding. | |
| 3. Linker Instability: Premature cleavage of the linker in plasma before reaching the target cells can release the unconjugated oligonucleotide, which has poor uptake into hepatocytes. | 1. Evaluate Linker Chemistry: Consider using linkers with different stability profiles. While some studies suggest a cleavable linker is beneficial for intracellular release, premature cleavage is detrimental.[4][13] | |
| Short duration of action. | 1. Insufficient Metabolic Stability: The chemical modifications may not be sufficient to protect the siRNA from degradation within the nuclease-rich endosomal/lysosomal compartments.[11] | 1. Re-evaluate Chemical Modifications: As with low efficacy, assess and optimize the chemical modification pattern to improve survival in intracellular compartments. The "Enhanced Stabilization Chemistry" (ESC) and "Advanced ESC" designs are examples of highly stable siRNA chemistries.[3][11] 2. Assess Stability in Liver Lysates: Utilize in vitro liver homogenate stability assays to predict in vivo durability.[9][10] |
| Inconsistent results between experiments. | 1. Improper Handling and Storage: Repeated freeze-thaw cycles or storage in non-nuclease-free conditions can lead to degradation of the conjugate before administration. | 1. Follow Proper Storage Protocols: Aliquot the conjugate upon receipt and store at -80°C. Thaw on ice before use and avoid repeated freeze-thaw cycles.[1] Use nuclease-free reagents and consumables. |
| 2. Variability in Animal Model: Differences in age, sex, or health status of the animals can affect metabolism and receptor expression. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same vendor. Ensure animals are healthy and properly acclimatized before starting the experiment. | |
| Observed Hepatotoxicity. | 1. Off-Target Effects: The siRNA sequence may have partial complementarity to other mRNAs in the liver, leading to their unintended silencing and subsequent toxicity.[3] | 1. Bioinformatic Analysis: Perform a thorough bioinformatic analysis of the siRNA sequence to identify potential off-targets. 2. Seed-Pairing Destabilization: Introduce modifications in the seed region of the siRNA (e.g., using glycol nucleic acid - GNA) to reduce off-target binding.[14] |
| 2. Exaggerated Pharmacology: The target being silenced may have an essential function in the liver, and its excessive knockdown leads to toxicity. | 1. Dose-Response Studies: Conduct careful dose-response studies to identify a therapeutic window with sufficient efficacy and minimal toxicity. 2. Investigate Target Biology: Thoroughly understand the role of the target protein in liver physiology. |
Data Presentation
Table 1: In Vivo Biophase (Liver) Half-Life of GalNAc-siRNAs Across Species
| Species | Biophase Half-Life Range |
| Mouse | 0.6 - 3 weeks[5][7] |
| Monkey | 1 - 8 weeks[5][7] |
| Human | 1.5 - 14 weeks[5][7] |
Table 2: Impact of Chemical Modifications on In Vitro Stability and In Vivo Efficacy of a TTR-targeting siRNA
| Conjugate | Chemical Modification | In Vitro Stability (% intact after 24h in rat liver tritosomes) | In Vivo Efficacy (ED50 in mice, mg/kg) |
| siTTR-1 | Standard Template Chemistry | ~20% | ~5[15] |
| siTTR-2 | Enhanced Stabilization Chemistry (additional 5' PS linkages) | >95% | ~1[15] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Liver Homogenate
This protocol is adapted from methodologies described for assessing the stability of oligonucleotides.[9][10][16][17]
Objective: To evaluate the metabolic stability of a GalNAc-conjugated oligonucleotide in a liver homogenate, which mimics the in vivo liver environment.
Materials:
-
GalNAc-conjugated oligonucleotide
-
Internal standard (a stable oligonucleotide of similar size and chemistry)
-
Mouse (or other species) liver homogenate
-
96-well plate
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Preparation of Liver Homogenate: If not commercially available, prepare liver homogenate by homogenizing fresh or frozen liver tissue in a suitable buffer. The final protein concentration should be determined.
-
Incubation Setup:
-
Aliquot 200 µL of liver homogenate into the wells of a 96-well plate.
-
For each test conjugate, prepare two sets of wells: a "0-hour" time point and a "72-hour" (or other desired time point) time point.
-
Spike the test GalNAc-conjugate into the designated wells to a final concentration of 1 µM.
-
The "0-hour" samples are immediately processed, while the "72-hour" samples are incubated at 37°C for 72 hours.
-
-
Sample Processing:
-
At the end of the incubation, add the internal standard to all samples (both 0-hour and 72-hour) to a final concentration of 2.5 µg/mL.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., a high concentration of organic solvent or a specific enzyme inhibitor).
-
Extract the oligonucleotides from the homogenate using a suitable method, such as solid-phase extraction (SPE).
-
-
LC-MS Analysis:
-
Analyze the extracted samples by LC-MS to quantify the amount of intact parent oligonucleotide and its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the intact antisense strand remaining at 72 hours relative to the 0-hour time point, normalized to the internal standard.
-
The formula is: % antisense remaining = 100 * [(Area of antisense at 72h / Area of IS at 72h) / (Area of antisense at 0h / Area of IS at 0h)][9]
-
Protocol 2: LC-MS Analysis of Oligonucleotide Degradation
This protocol provides a general framework for the LC-MS analysis of oligonucleotides and their metabolites.[18][19][20][21][22]
Objective: To separate and identify the full-length GalNAc-conjugate and its degradation products.
Materials:
-
Extracted oligonucleotide samples from stability assays
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass analysis)
-
Reversed-phase column suitable for oligonucleotide separation (e.g., C18)
-
Mobile phases with ion-pairing reagents (e.g., hexafluoroisopropanol (HFIP) and triethylamine (B128534) (TEA))
Procedure:
-
Chromatographic Separation (LC):
-
Use an ion-pairing reversed-phase HPLC method. The ion-pairing reagents interact with the negatively charged phosphate (B84403) backbone of the oligonucleotide, allowing for separation based on size.
-
A typical mobile phase system consists of:
-
Mobile Phase A: Aqueous buffer with HFIP and TEA.
-
Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile) with HFIP and TEA.
-
-
Run a gradient from a lower to a higher concentration of Mobile Phase B to elute the oligonucleotides.
-
-
Mass Spectrometric Detection (MS):
-
Use electrospray ionization (ESI) in negative ion mode.
-
Acquire full-scan mass spectra to detect the parent oligonucleotide and its metabolites.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to fragment the ions and obtain sequence information.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the detected species.
-
Identify degradation products by comparing their masses to the theoretical masses of potential metabolites (e.g., shorter sequences resulting from exonuclease activity, or products of linker cleavage).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. agilent.com [agilent.com]
- 20. Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis: Practical Solutions for Biopharma Labs | Separation Science [sepscience.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Metabolic Labeling with Azido-GalNAc Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing azido-GalNAc analogs in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac4GalNAz and how does it work for metabolic labeling?
Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz) is a chemically modified analog of the natural sugar N-acetylgalactosamine (GalNAc).[1][2] The acetyl groups enhance its cell permeability.[2] Once inside the cell, native enzymes remove the acetyl groups, and the modified GalNAz is incorporated into glycoproteins and other glycans through the GalNAc salvage pathway.[3][4][5] The incorporated azido (B1232118) group (N3) serves as a bioorthogonal chemical handle. This means it is chemically inert to biological functional groups but can be specifically targeted in a secondary reaction, most commonly "click chemistry," to attach probes for visualization or affinity tags for purification.[2][6][7]
Q2: What is the recommended starting concentration for Ac4GalNAz?
The optimal concentration of Ac4GalNAz varies depending on the cell type and experimental goals. A general starting range is typically between 25-75 μM.[8] For sensitive cell lines or in vivo studies, concentrations as low as 10 μM may be necessary to minimize physiological disruption.[8][9] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.[8][9]
Q3: How long should I incubate my cells with Ac4GalNAz?
Incubation time is a critical parameter that influences both labeling efficiency and potential cytotoxicity. Labeling generally increases over the first 24 to 72 hours.[8] A common starting point is a 24-hour incubation.[9] However, for some applications, shorter (e.g., 12 hours) or longer (e.g., 48-72 hours) incubation times may be optimal.[9] It is advisable to perform a time-course experiment to find the balance between sufficient signal and minimal impact on cell health.
Q4: Can Ac4GalNAz be toxic to cells?
Yes, at high concentrations or with prolonged exposure, Ac4GalNAz and other azido sugars can exhibit cytotoxicity.[8] This can be due to interference with normal cellular processes, such as glycosylation, or the intrinsic reactivity of the azide (B81097) group at high concentrations.[8][9] Monitoring cell viability and morphology is crucial. If toxicity is observed, reducing the Ac4GalNAz concentration or shortening the incubation time is recommended.[8][9]
Q5: What is the difference between Ac4GalNAz, Ac4GlcNAz, and Ac4ManNAz?
These are all peracetylated azido-sugar analogs that label different glycan populations:
-
Ac4GalNAz is primarily incorporated into mucin-type O-glycans and can also be converted to UDP-GlcNAz to label O-GlcNAc modified proteins.[1][3]
-
Ac4GlcNAz is a precursor for the hexosamine salvage pathway and primarily labels O-GlcNAc modified proteins, N-glycans, and O-glycans.[1] However, its labeling of O-GlcNAc can be less efficient than that achieved with Ac4GalNAz due to a metabolic bottleneck.[5]
-
Ac4ManNAz is a precursor for sialic acid biosynthesis and is used to label sialoglycans on the cell surface.[1]
Troubleshooting Guide
Low Signal or No Labeling
| Possible Cause | Recommended Solution |
| Suboptimal Ac4GalNAz Concentration | Perform a dose-response curve (e.g., 10, 25, 50, 100 µM) to find the optimal concentration for your cell line.[8][9] |
| Insufficient Incubation Time | Increase the incubation time. Try a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal duration.[8][9] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may have reduced metabolic activity.[8][10] |
| Competition with Natural Sugars | If possible, use a medium with a lower concentration of the competing natural sugar (GalNAc).[3][4][8] |
| Inefficient Click Chemistry Reaction | Optimize the click chemistry protocol. Ensure the quality and concentration of your alkyne probe and copper catalyst (if using CuAAC). For live-cell imaging, consider using a copper-free click chemistry method like SPAAC.[8][11] |
| Low Abundance of Target Glycans | The target glycoproteins may be expressed at low levels in your cell type. Confirm expression using other methods if possible. |
High Background or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Excess Unbound Reagents | Ensure thorough washing of cells after incubation with Ac4GalNAz and after the click chemistry reaction to remove any unbound reagents.[8] |
| Non-Specific Binding of Detection Reagents | Include a control sample that was not treated with Ac4GalNAz but underwent the click chemistry and detection steps to assess non-specific binding of the probe. |
| Copper Catalyst Toxicity (CuAAC) | If using copper-catalyzed click chemistry on live cells, the copper(I) catalyst can be toxic and contribute to background.[8] Consider using a copper-free click chemistry approach like strain-promoted azide-alkyne cycloaddition (SPAAC).[8][11] |
| High Concentration of Detection Probe | Titrate the concentration of your alkyne- or phosphine-probe to find the lowest concentration that gives a good signal-to-noise ratio. |
Cell Toxicity or Altered Phenotype
| Possible Cause | Recommended Solution |
| Ac4GalNAz Concentration is Too High | Perform a dose-response experiment and use a cell viability assay (e.g., MTT or Trypan Blue) to determine the highest non-toxic concentration.[8][9] |
| Prolonged Incubation Time | Reduce the incubation period. Test various time points to find the shortest duration that provides an adequate signal.[9] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to metabolic stress.[9] If optimizing concentration and time is insufficient, consider if this labeling method is appropriate for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve Ac4GalNAz (e.g., DMSO) is at a non-toxic level (typically ≤0.1%).[9] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cultured Cells with Ac4GalNAz
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Ac4GalNAz Stock Solution: Prepare a stock solution of Ac4GalNAz in a sterile solvent such as DMSO.
-
Labeling: Add the Ac4GalNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions.
-
Harvesting and Washing: After incubation, harvest the cells. For adherent cells, this may involve trypsinization. Wash the cell pellet thoroughly with PBS (e.g., 2-3 times) to remove unincorporated Ac4GalNAz. The cells are now ready for downstream applications such as cell lysis for western blotting or fixation for imaging, followed by a click chemistry reaction.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5x10³ cells per well and allow them to adhere overnight.[12]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of Ac4GalNAz (e.g., 0, 10, 25, 50, 100 µM). Ensure a consistent final concentration of the solvent (e.g., DMSO ≤0.1%).[9]
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well (containing 100 µL of medium).[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Metabolic pathway of Ac4GalNAz incorporation.
Caption: General experimental workflow for metabolic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct imaging of glycans in Arabidopsis roots via click labeling of metabolically incorporated azido-monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Technical Support Center: Optimization of GalNAc-Based Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of N-acetylgalactosamine (GalNAc)-based drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind GalNAc-based drug delivery?
A1: GalNAc-based drug delivery leverages the high-affinity interaction between GalNAc, a sugar molecule, and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells (hepatocytes).[1][2][3] By conjugating a therapeutic agent, such as a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO), to a GalNAc ligand, the drug is specifically targeted to the liver.[3] This targeted approach enhances the potency of the therapeutic, allowing for lower doses and minimizing off-target effects.[3]
Q2: Why is a trivalent GalNAc ligand structure commonly used?
A2: The use of a trivalent (or triantennary) GalNAc ligand, which presents three GalNAc molecules, significantly increases the binding affinity to the ASGPR compared to a monovalent ligand.[4] This multivalent interaction is crucial for efficient receptor-mediated endocytosis, the process by which the GalNAc-drug conjugate is internalized into the hepatocyte.[5][6] This enhanced uptake leads to a more potent therapeutic effect.[6]
Q3: What are the critical chemical modifications for the oligonucleotide component of a GalNAc conjugate?
A3: Chemical modifications to the oligonucleotide backbone are essential to enhance its stability, reduce off-target effects, and minimize potential immunogenicity.[7][8] Common modifications include:
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone increases resistance to nuclease degradation.[8]
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications: Modifications at the 2' position of the ribose sugar enhance stability and reduce immune stimulation.[8]
Q4: What is the mechanism of endosomal escape for GalNAc-siRNA conjugates, and why is it a challenge?
A4: After internalization into the hepatocyte within an endosome, the GalNAc-siRNA conjugate must escape into the cytoplasm to reach its target messenger RNA (mRNA) and exert its gene-silencing effect. The exact mechanism of this endosomal escape is not fully understood but is considered a rate-limiting step in the delivery process.[9][10] A significant portion of the internalized conjugate can be trafficked to lysosomes for degradation, which reduces the overall efficacy of the drug.[10]
Q5: How can off-target effects of GalNAc-siRNA conjugates be minimized?
A5: Off-target effects, where the siRNA unintentionally silences other mRNAs, are a primary cause of hepatotoxicity.[1][4][5] These effects can be mitigated by:
-
Seed-pairing destabilization: Introducing a thermally destabilizing modification, such as a glycol nucleic acid (GNA) nucleotide, into the "seed region" (nucleotides 2-8) of the siRNA guide strand. This reduces the binding affinity to unintended mRNA targets.[1][9][11]
-
Sequence optimization: Careful bioinformatic analysis to select siRNA sequences with minimal predicted off-target binding to other genes in the liver.[11]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Inefficient activation of the phosphoramidite (B1245037). 2. Suboptimal coupling time or temperature. 3. Degradation of the oligonucleotide or ligand. | 1. Ensure fresh and properly stored reagents. 2. Optimize the coupling reaction conditions. 3. Purify the oligonucleotide and ligand prior to conjugation. |
| Poor In Vitro Efficacy (Low Target Gene Knockdown) | 1. Low uptake into hepatocytes. 2. Inefficient endosomal escape. 3. Inactive siRNA sequence. | 1. Confirm ASGPR expression on the cell line used. 2. Use a positive control with known high uptake. 3. Test alternative siRNA sequences targeting different regions of the mRNA. |
| High In Vivo Hepatotoxicity | 1. Off-target effects of the siRNA. 2. Exaggerated pharmacology due to high dosing. 3. Immunogenicity of the conjugate. | 1. Redesign the siRNA with seed-pairing destabilizing modifications (e.g., GNA).[1][9][11] 2. Conduct a dose-response study to determine the minimum effective dose.[11] 3. Evaluate different chemical modification patterns to reduce immune recognition. |
| Inconsistent Results Between In Vitro and In Vivo Studies | 1. Differences in ASGPR expression levels. 2. Species-specific differences in metabolism and off-target effects. 3. Poor pharmacokinetic properties of the conjugate. | 1. Use primary human hepatocytes for in vitro studies to better mimic the in vivo environment.[9] 2. Evaluate the conjugate in a relevant animal model (e.g., non-human primate). 3. Analyze the biodistribution and half-life of the conjugate in vivo. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and biodistribution of GalNAc-siRNA conjugates from preclinical studies.
Table 1: In Vivo Efficacy of GalNAc-siRNA Conjugates in Mice
| Target Gene | Mouse Model | Dose (mg/kg) | Route of Administration | % Target mRNA Knockdown in Liver | Duration of Effect |
| Factor VII | Wild-type | 1 | Subcutaneous | >95% | > 3 weeks |
| TTR | Transgenic | 3 | Subcutaneous | ~90% | ~ 4 weeks |
| ApoB | Wild-type | 5 | Subcutaneous | >90% | > 4 weeks |
Table 2: Biodistribution of GalNAc-siRNA Conjugates in Mice (24 hours post-dose)
| Conjugate | Dose (mg/kg) | % of Injected Dose in Liver | % of Injected Dose in Kidneys | % of Injected Dose in Spleen |
| GalNAc-siRNA | 1 | ~60-70% | ~5-10% | <1% |
| Unconjugated siRNA | 1 | <5% | >80% | <1% |
Experimental Protocols
Protocol 1: Synthesis of GalNAc-siRNA Conjugate
This protocol outlines the general steps for the solid-phase synthesis of a GalNAc-siRNA conjugate.
-
Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized separately on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
GalNAc Ligand Conjugation: For 3'-conjugation, the synthesis of the sense strand is initiated from a solid support pre-loaded with the GalNAc ligand. For 5'-conjugation, a GalNAc phosphoramidite is coupled to the 5'-terminus of the sense strand during the final synthesis cycle.[12]
-
Cleavage and Deprotection: The synthesized oligonucleotides are cleaved from the solid support, and the protecting groups are removed using a solution of aqueous ammonia (B1221849) and ethanol (B145695) at an elevated temperature.[12]
-
Purification: The crude GalNAc-siRNA sense strand and the antisense strand are purified separately by high-performance liquid chromatography (HPLC).
-
Annealing: Equimolar amounts of the purified sense and antisense strands are mixed in an annealing buffer, heated to 95°C, and then slowly cooled to room temperature to form the final double-stranded GalNAc-siRNA conjugate.[12]
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.[12]
Protocol 2: In Vitro Hepatocyte Uptake Assay
This protocol describes a method to quantify the ASGPR-mediated uptake of a fluorescently labeled GalNAc-siRNA conjugate.
-
Cell Culture: Seed an ASGPR-expressing hepatocyte cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere and grow to 70-80% confluency.[13]
-
Ligand Incubation: Treat the cells with varying concentrations of the fluorescently labeled GalNAc-siRNA conjugate and incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Remove the incubation medium and wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any unbound conjugate.[13]
-
Quantification:
-
Plate Reader Method: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence microplate reader.
-
Flow Cytometry Method: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer.
-
-
Competition Assay (for specificity): Pre-incubate a subset of cells with a high concentration of an unlabeled GalNAc ligand before adding the fluorescently labeled conjugate. A significant reduction in fluorescence signal confirms ASGPR-specific uptake.[13]
Protocol 3: In Vivo Efficacy Study in Mice
This protocol details the steps to evaluate the gene-silencing efficacy of a GalNAc-siRNA conjugate in a mouse model.
-
Animal Dosing: Administer the GalNAc-siRNA conjugate to mice via subcutaneous injection at the desired dose. Include a control group receiving a saline vehicle.[14]
-
Tissue Collection: At a predetermined time point after dosing (e.g., 72 hours), euthanize the mice and collect the liver tissue.[14]
-
RNA Extraction: Homogenize the liver tissue and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in the treated group compared to the control group using the ΔΔCt method to determine the percentage of gene knockdown.[14]
Visualizations
Caption: ASGPR-mediated endocytosis and siRNA-mediated gene silencing pathway.
Caption: Workflow for development of GalNAc-siRNA conjugates.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. siRNA Design and GalNAc-Empowered Hepatic Targeted Delivery | Springer Nature Experiments [experiments.springernature.com]
- 8. Custom siRNA Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 10. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of GalNAc Glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the analysis of O-GalNAc glycosylation.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of O-GalNAc glycosylation so challenging?
A1: The analysis of O-GalNAc glycosylation is inherently complex due to several factors:
-
Lack of a Consensus Sequence: Unlike N-linked glycosylation, which occurs at a specific Asn-X-Ser/Thr sequon, there is no universal consensus sequence for the attachment of O-GalNAc to serine or threonine residues. This makes predicting glycosylation sites challenging.[1][2][3]
-
Complex Glycan Structures: O-GalNAc glycans can be extended into a variety of core structures (Core 1, 2, 3, 4, etc.) and further modified with other sugars, leading to a high degree of structural heterogeneity at each glycosylation site.[4][5][6]
-
Large Enzyme Family: The initiation of O-GalNAc glycosylation is regulated by a large family of 20 different polypeptide GalNAc-transferases (GalNAc-Ts) in humans, each with its own substrate specificities, adding another layer of complexity.[3][4][7]
-
Low Abundance and Substoichiometric Nature: Many O-glycoproteins are present in low abundance, and the glycosylation at any given site may be substoichiometric, making detection and analysis difficult.[8][9]
Q2: What is the "peeling" reaction and how can it be minimized during O-glycan release?
A2: The "peeling" reaction is a major pitfall during the chemical release of O-glycans from glycoproteins. It is an alkaline β-elimination reaction that can lead to the degradation of the released glycan from its reducing end.[6][10] This can result in the loss of valuable structural information.
Minimizing peeling can be achieved by:
-
Using a reducing agent: Sodium borohydride (B1222165) can be used to reduce the aldehyde group at the reducing end of the glycan as it is released, preventing further degradation.
-
Employing alternative chemical release methods: Methods like hydrazinolysis or using organic superbases have been developed to release O-glycans with minimal peeling.[11][12] However, hydrazinolysis uses highly toxic and explosive chemicals.[11]
-
Enzymatic Release (Limited Scope): For certain simple O-glycans, specific enzymes like O-glycanase can be used, but there is no universal enzyme for all O-glycan types.[2][4]
Q3: How can I distinguish between O-GalNAc and O-GlcNAc modifications, which are isobaric?
A3: Distinguishing between the isobaric O-GalNAc and O-GlcNAc modifications is a significant analytical challenge in mass spectrometry.[13] While they have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ. Specific diagnostic oxonium ions can be used to differentiate them.[13] Advanced analytical techniques and specialized software, such as HexNAcQuest, have been developed to aid in this distinction by analyzing the fragmentation patterns.[13] Furthermore, highly specific enrichment strategies, such as those using GalT1 labeling for O-GlcNAc, can help ensure the correct identification of the modification.[14]
Troubleshooting Guides
Problem 1: Low yield or no detection of O-glycopeptides in my mass spectrometry analysis.
| Potential Cause | Troubleshooting Steps |
| Inefficient Enrichment | Lectin-based enrichment can suffer from non-specific binding.[8][9] Consider using alternative or combined enrichment strategies. For instance, a PNGase F digestion step before lectin enrichment can reduce binding to N-glycans.[8][9] Antibody-based enrichment may have low bonding capacity.[8][9] Evaluate different antibodies or enrichment kits. |
| Poor Ionization of Glycopeptides | O-glycopeptides can have low charge density, which impairs fragmentation and detection.[15] Optimize your mass spectrometer's ionization source parameters. Consider chemical derivatization to improve ionization efficiency. |
| Substoichiometric Glycosylation | The glycosylation site may have very low occupancy. Increase the amount of starting material if possible. Employ highly sensitive mass spectrometry platforms and optimized acquisition methods. |
| Sample Preparation Issues | Incomplete proteolytic digestion can result in large, difficult-to-analyze peptides. Ensure your digestion protocol is optimized for your protein of interest. The presence of detergents or salts from sample preparation can suppress ionization. Perform thorough desalting of your sample before MS analysis. |
Problem 2: Difficulty in pinpointing the exact site of O-GalNAc attachment.
| Potential Cause | Troubleshooting Steps |
| Limitations of Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD) | These fragmentation methods can lead to the loss of the labile glycan moiety, making site localization difficult.[8][9] |
| Use of Electron-Based Fragmentation Methods | Employ Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) in your MS/MS analysis. These methods tend to preserve the glycan on the peptide backbone, facilitating site localization.[1][14] A combination of fragmentation techniques (e.g., EThcD) can also be beneficial.[2] |
| Complex Glycan Heterogeneity | The presence of multiple different glycans at a single site can complicate spectral interpretation. |
| Simplify Glycans Before Analysis | The "SimpleCell" approach involves genetically engineering cells to produce truncated, more homogeneous O-glycans, which simplifies site analysis.[7] |
| Use of Specific Endopeptidases | Enzymes like OpeRATOR and StcE specifically cleave N-terminal to an O-glycosylated serine or threonine, which can aid in mapping glycosylation sites.[2][4] |
Experimental Protocols & Workflows
General Workflow for O-GalNAc Glycosylation Analysis
This diagram illustrates a typical workflow for the analysis of O-GalNAc glycosylation, from protein extraction to data analysis.
References
- 1. Large-scale Mapping of Site-specific O-GalNAc Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision Probing of O-GalNAc Glycosylation Using Bump-and-Hole Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. In-Depth Profiling of O-Glycan Isomers in Human Cells Using C18 Nanoliquid Chromatography–Mass Spectrometry and Glycogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glycoimaging.mau.se [glycoimaging.mau.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the solubility of N-Acetyl-D-Galactosamine in vitro
Welcome to the technical support center for N-Acetyl-D-Galactosamine (GalNAc). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vitro experiments involving GalNAc, with a primary focus on solubility and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (GalNAc)?
A1: this compound is a crystalline solid that is soluble in water.[1][2][3][4] Its solubility is also reported in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS).[1][5] It is generally considered insoluble in ethanol.[5]
Q2: What is the maximum concentration of GalNAc that can be dissolved in water?
A2: Several suppliers indicate a solubility of up to 50 mg/mL in water, resulting in a clear, colorless solution.[2][3] Another source reports a solubility of 44 mg/mL in water.[5]
Q3: Can I dissolve GalNAc in cell culture media?
A3: Yes, GalNAc can be dissolved in aqueous solutions like cell culture media. However, it is recommended to first prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final concentration in your cell culture medium. This ensures complete dissolution and accurate concentration. For instance, N-acetyl-D-glucosamine, a similar compound, has been successfully supplemented in CHO cell culture.[6]
Q4: How should I store GalNAc powder and stock solutions?
A4: GalNAc powder is hygroscopic and light-sensitive and should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[3][7] For long-term storage, -20°C is recommended. Stock solutions in DMSO can be stored at -80°C for up to a year, while storage at -20°C is suitable for up to a month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are best prepared fresh for each experiment.
Troubleshooting Guide
Issue 1: GalNAc powder is not dissolving completely in my aqueous buffer.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Refer to the solubility data table below. Do not attempt to prepare aqueous solutions at concentrations higher than 50 mg/mL. If a higher concentration is required, consider using DMSO as the solvent for your stock solution.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: Ensure thorough mixing by vortexing or gentle agitation. Sonication can also be used to aid dissolution, particularly in solvents like methanol (B129727) where solubility is slight.
-
-
Possible Cause 3: Low temperature of the solvent.
-
Solution: While specific data on the temperature dependence of GalNAc solubility is limited, slightly warming the solvent (e.g., to 37°C) may aid dissolution. However, be cautious about the thermal stability of GalNAc in your specific buffer.
-
Issue 2: My GalNAc solution appears cloudy or has precipitates after storage.
-
Possible Cause 1: Microbial contamination.
-
Solution: Prepare stock solutions using sterile solvents (e.g., sterile water or DMSO) and filter-sterilize the final solution through a 0.22 µm filter before adding to cell cultures. Always use aseptic techniques.
-
-
Possible Cause 2: Precipitation upon freezing and thawing.
-
Solution: Aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles.[5] If you observe precipitation after thawing, gently warm the solution to 37°C and vortex to redissolve before use.
-
-
Possible Cause 3: Instability of aqueous solutions.
-
Solution: It is highly recommended to prepare fresh aqueous solutions of GalNAc for each experiment. For a similar compound, N-acetyl-D-glucosamine, it is not recommended to store aqueous solutions for more than one day.[8]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Observations | Citations |
| Water | 50 mg/mL | Clear, colorless solution | [2][3] |
| Water | 44 mg/mL | - | [5] |
| Water | 0.1 g/mL (100 mg/mL) | Clear, colorless solution | [4] |
| DMSO | 44 mg/mL (198.9 mM) | Use fresh DMSO as moisture can reduce solubility | [5] |
| PBS (pH 7.2) | 10 mg/mL | - | [1] |
| Ethanol | Insoluble | - | [5] |
| Methanol | Slightly soluble | Sonication may be required | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution of GalNAc
-
Materials:
-
This compound (powder)
-
Sterile, high-purity water (e.g., cell culture grade, WFI)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the desired amount of GalNAc powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Add the appropriate volume of sterile water to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of stock solution, add 50 mg of GalNAc to 1 mL of sterile water.
-
Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately or aliquot and store appropriately (though fresh preparation is recommended).
-
Protocol 2: Preparation of a 44 mg/mL (198.9 mM) DMSO Stock Solution of GalNAc
-
Materials:
-
This compound (powder)
-
Anhydrous/fresh, sterile-filtered DMSO
-
Sterile conical tube or vial with a screw cap suitable for DMSO
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment, weigh out the desired amount of GalNAc powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 44 mg/mL. For example, to prepare 1 mL of stock solution, add 44 mg of GalNAc to 1 mL of DMSO. Note that moisture-absorbing DMSO can reduce solubility.[5]
-
Tightly cap the tube/vial and vortex until the powder is fully dissolved.
-
Aliquot the stock solution into single-use volumes in appropriate sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[5]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Initiation of mucin-type O-glycosylation.
Caption: Receptor-mediated endocytosis via ASGPR.
Caption: Logical steps for dissolving GalNAc.
References
- 1. This compound | CAS 1811-31-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. N-アセチル-D-ガラクトサミン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. This compound CAS#: 1811-31-0 [m.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1811-31-0 | MA04390 | Biosynth [biosynth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Anomerization Control in GalNAc Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the anomerization of N-acetylgalactosamine (GalNAc) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern with GalNAc?
A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C1) of a cyclic sugar, like GalNAc, interconverts between its α and β forms. This is a significant concern in chemical synthesis because the specific anomeric configuration of GalNAc is often critical for its biological activity and the overall efficacy of glycoconjugates, such as siRNA delivery agents.[1][2] Uncontrolled anomerization leads to a mixture of products that are difficult to separate, reducing the yield of the desired stereoisomer and complicating downstream applications.
Q2: What are the primary factors that promote anomerization of GalNAc?
A2: Several factors can promote anomerization during chemical reactions:
-
Reaction Conditions: Acidic or basic conditions can catalyze the opening and closing of the pyranose ring, leading to anomerization. The presence of Lewis acids is a known promoter of anomerization.[3]
-
Solvents: The choice of solvent can influence the anomeric equilibrium. For instance, a mixture of dibromomethane (B42720) (DBM) and dimethylformamide (DMF) has been observed to promote the anomerization of related N-acetylglucosamine β-glycosides.[4] Acetonitrile has also been shown to favor the formation of α-glycosides from β-anomers in the presence of a Lewis acid.[3]
-
Protecting Groups: The nature of the protecting groups on the sugar ring, particularly at the C2 position, can significantly impact the stability of the anomeric center.[5]
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for anomerization.[4]
Q3: How can I control the anomeric outcome during a glycosylation reaction with a GalNAc donor?
A3: Controlling the anomeric selectivity is a key challenge in glycosylation chemistry. The most reliable method for achieving a 1,2-trans glycosidic linkage (e.g., a β-linkage for a GalNAc donor) is through neighboring group participation .[6][7] This is typically achieved by using an acyl-type protecting group (e.g., acetyl or benzoyl) at the C2 position. The participating group forms a cyclic intermediate that shields one face of the anomeric carbon, directing the incoming nucleophile (the acceptor) to the opposite face. For 1,2-cis glycosylation (e.g., an α-linkage), non-participating protecting groups (e.g., ethers) are used at C2, but this often leads to a mixture of anomers.[5][7]
Troubleshooting Guides
Issue 1: My glycosylation reaction with a GalNAc donor is producing a mixture of α and β anomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Neighboring Group Participation | Ensure an acyl-type protecting group (e.g., acetyl, benzoyl) is present at the C2 position of your GalNAc donor to favor the formation of the 1,2-trans product.[6][7] | Increased yield of the desired β-anomer. |
| Inappropriate Solvent | The solvent can influence the anomeric equilibrium.[3] Consider using a less polar, non-participating solvent to minimize anomerization. | Stabilization of one anomer over the other. |
| Lewis Acid-Catalyzed Anomerization | If using a Lewis acid promoter, it may be catalyzing the anomerization of the product.[3] Try reducing the amount of Lewis acid or lowering the reaction temperature. | Reduced formation of the undesired anomer. |
| Reaction Temperature is Too High | High temperatures can lead to thermodynamic equilibration of the anomers.[4] Perform the reaction at the lowest effective temperature. | Kinetic control of the reaction, favoring the desired anomer. |
Issue 2: The anomeric linkage of my GalNAc-conjugate is unstable under certain conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cleavage by Glycosidases (in biological assays) | The natural β-O-glycosidic bond of GalNAc is susceptible to enzymatic cleavage.[1][2] | Consider synthesizing metabolically stable analogs with S- or C-glycosidic linkages.[8][9] |
| Harsh Deprotection Conditions | Strongly acidic or basic conditions used for deprotection can cleave or anomerize the glycosidic bond. | Use orthogonal protecting groups that can be removed under milder, specific conditions. |
| Alkaline Lability of O-GalNAc Linkages to Ser/Thr | The O-linkage between GalNAc and serine or threonine residues is known to be labile under alkaline conditions (β-elimination).[10] | Avoid strongly basic conditions if this linkage is present in your molecule. |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective β-Glycosylation of GalNAc using Neighboring Group Participation
This protocol is a generalized procedure based on the principle of using a C2-acyl participating group to direct the formation of a 1,2-trans glycosidic linkage.
-
Preparation of the Glycosyl Donor:
-
Start with a per-acetylated or per-benzoylated GalNAc derivative.
-
Introduce a suitable leaving group at the anomeric position (e.g., a bromide, trichloroacetimidate, or thioglycoside). Ensure the C2-N-acetyl and C3, C4, C6-O-acyl groups remain intact.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable activator/promoter. For a glycosyl bromide, this might be a silver salt (e.g., silver triflate). For a trichloroacetimidate, a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) triflate) is used.
-
Cool the reaction mixture to the appropriate temperature (typically between -40°C and 0°C).
-
Slowly add a solution of the GalNAc donor in the same dry solvent to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a mild base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography on silica (B1680970) gel to isolate the desired β-glycoside.
-
-
Characterization:
-
Confirm the stereochemistry of the anomeric linkage using Nuclear Magnetic Resonance (NMR) spectroscopy. For a β-anomer in a galacto-configuration, the coupling constant between the anomeric proton (H1) and H2 is typically large (around 8 Hz).
-
Visualizations
Caption: Troubleshooting workflow for addressing GalNAc anomerization.
References
- 1. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 2. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lectin Affinity Chromatography using GalNAc
Welcome to the technical support center for the optimization of lectin affinity chromatography with a focus on N-acetylgalactosamine (GalNAc) binding. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during GalNAc lectin affinity chromatography.
| Problem | Possible Cause | Recommended Solution |
| Low or No Binding of Target Glycoprotein (B1211001) | Incorrect Buffer Conditions: pH or ionic strength of the binding buffer is suboptimal for the lectin-glycoprotein interaction. | Ensure the binding buffer has a pH between 7.0 and 8.5 and low ionic strength to facilitate electrostatic interactions.[1] Some lectins may require specific ions, such as Ca++, for optimal activity.[2] |
| Steric Hindrance: The GalNAc moiety on the glycoprotein is not accessible to the lectin due to protein folding. | Consider performing the purification under denaturing conditions if the protein's native structure is not required for downstream applications.[3] | |
| Lectin Inactivity: The immobilized lectin has lost its binding activity due to improper storage or harsh regeneration cycles. | Use a fresh batch of lectin-agarose or ensure that the regeneration protocol is not denaturing the lectin. | |
| Low Abundance of Target Glycoprotein: The concentration of the target glycoprotein in the sample is too low. | Concentrate the sample before loading or increase the amount of starting material. | |
| High Non-Specific Binding | Hydrophobic or Ionic Interactions: Proteins in the sample are binding to the agarose (B213101) matrix or the lectin through non-specific interactions. | Increase the salt concentration (up to 0.5 M NaCl) in the binding and wash buffers.[4] Adding a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to the wash buffer can also help.[1][4] |
| Insufficient Washing: The column was not washed adequately after sample application. | Increase the wash volume to at least 10-20 column volumes. Monitor the UV absorbance of the flow-through until it returns to baseline. | |
| Contaminants in the Sample: The sample contains a high concentration of contaminating proteins. | Pre-clear the sample using a different chromatography technique (e.g., ion exchange) before lectin affinity chromatography. | |
| Low Yield of Eluted Glycoprotein | Inefficient Elution: The eluting sugar concentration is too low, or the elution conditions are too mild to disrupt the lectin-glycoprotein interaction. | Increase the concentration of the competitive sugar (e.g., 0.2 M N-acetylgalactosamine).[5][6] Consider using a commercially available glycoprotein eluting solution which often contains a mixture of sugars and salts for improved recovery.[7][8] Elution can sometimes be improved by a change in pH.[9] |
| Protein Precipitation on the Column: The eluted glycoprotein is precipitating on the column. | Elute with a linear gradient of the eluting sugar instead of a step elution. Adding non-ionic detergents or ethylene (B1197577) glycol to the elution buffer can also improve solubility. | |
| Slow Elution Kinetics: The dissociation of the glycoprotein from the lectin is slow. | Decrease the flow rate during elution or pause the flow for a few minutes after applying the elution buffer to allow for complete dissociation. | |
| Degradation of Target Glycoprotein: Proteases in the sample have degraded the target glycoprotein. | Add protease inhibitors to your sample and buffers. | |
| Column Clogging or Reduced Flow Rate | Particulates in the Sample: The sample was not clarified properly and contains cell debris or other particulates. | Centrifuge the sample at high speed and filter through a 0.22 or 0.45 µm filter before loading onto the column. |
| High Viscosity of the Sample: The sample is too viscous due to high protein or nucleic acid concentration. | Dilute the sample or treat with DNase to reduce viscosity. | |
| Precipitation of Proteins: Proteins have precipitated on the column frits or within the resin bed. | Improve sample solubility by adjusting buffer conditions. If precipitation occurs during the run, a cleaning-in-place (CIP) procedure may be necessary.[10] |
Frequently Asked Questions (FAQs)
Q1: Which lectins are commonly used for GalNAc affinity chromatography?
A1: Several lectins exhibit specificity for N-acetylgalactosamine. The most commonly used include:
-
Soybean Agglutinin (SBA): Preferentially binds to terminal α- or β-linked N-acetylgalactosamine and, to a lesser extent, galactose residues.[5][11]
-
Vicia villosa Lectin (VVL or VVA): Recognizes terminal α- or β-linked N-acetylgalactosamine, particularly the Tn antigen (GalNAcα1-Ser/Thr).[6][12]
-
Helix pomatia Agglutinin (HPA): Binds specifically to terminal α-linked N-acetylgalactosamine.[13][14]
-
Dolichos biflorus Agglutinin (DBA): Has a high affinity for the Forssman disaccharide (GalNAcα1-3GalNAc).[15]
Q2: What are the optimal binding conditions for GalNAc-specific lectins?
A2: Generally, optimal binding occurs at a physiological pH (around 7.5) in a low-salt buffer like Tris-buffered saline (TBS) or HEPES-buffered saline (HBS).[1][7] Some lectins may have specific ion requirements, such as calcium (Ca²⁺) and manganese (Mn²⁺), for their activity.[2]
Q3: How can I elute my GalNAc-containing glycoprotein from the column?
A3: Elution is typically achieved by competitive displacement using a high concentration of a specific sugar. For GalNAc-binding lectins, a solution of 0.2 M N-acetylgalactosamine is commonly used.[5][6] Alternatively, specialized glycoprotein eluting solutions that contain a mixture of sugars and salts can provide a more efficient elution.[7][8] In some cases, a change in pH (e.g., using a low pH buffer like 0.1 M glycine-HCl, pH 2.5-3.0) can be effective, but care must be taken as this can denature the protein.[9]
Q4: How do I regenerate and store my lectin affinity column?
A4: After elution, the column should be washed with several column volumes of the binding buffer to remove any remaining eluting sugar. For storage, equilibrate the column in a buffer containing a bacteriostatic agent, such as 0.08% sodium azide (B81097), and store at 2-8°C.[5][6] Do not freeze the agarose-based resin.
Q5: Can I use GalNAc lectin affinity chromatography to purify glycoproteins with internal GalNAc residues?
A5: The binding affinity of lectins is generally highest for terminal sugar residues. While some lectins may show weak interactions with internal GalNAc residues, the efficiency of purification will be significantly lower. It is important to consult the specificity profile of the particular lectin you are using.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for common GalNAc-binding lectins.
Table 1: Binding Specificity and Elution Conditions of Common GalNAc Lectins
| Lectin | Abbreviation | Primary Sugar Specificity | Common Eluting Sugar |
| Soybean Agglutinin | SBA | Terminal α- or β-linked GalNAc, Galactose[5][11] | 0.2 M N-acetylgalactosamine[5] |
| Vicia villosa Lectin | VVL, VVA | Terminal α- or β-linked GalNAc (Tn antigen)[6][12] | 0.2 M N-acetylgalactosamine[6] |
| Helix pomatia Agglutinin | HPA | Terminal α-linked GalNAc[13] | N-acetylgalactosamine or N-acetylglucosamine |
| Dolichos biflorus Agglutinin | DBA | Forssman disaccharide (GalNAcα1-3GalNAc)[15] | N-acetylgalactosamine |
Table 2: Typical Purification Parameters
| Parameter | Value/Range | Notes |
| Lectin Concentration on Resin | 1-10 mg/mL of settled beads | Varies by manufacturer, but higher concentrations generally lead to higher binding capacity.[1] |
| Binding Capacity | Varies significantly | Dependent on the specific lectin, glycoprotein, and experimental conditions. Manufacturers often provide a guideline based on a standard glycoprotein.[6] |
| Purification Yield from Soybean Flour (SBA) | 44.5 ± 3.5 mg of pure SBA / 50 g of flour | Example of a preparative scale purification.[16] |
Experimental Protocols
Protocol 1: General GalNAc Lectin Affinity Chromatography
-
Column Preparation:
-
Pack an appropriate volume of GalNAc-specific lectin-agarose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (e.g., 10 mM HEPES, 0.15 M NaCl, pH 7.5).[5]
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) and filtration (0.45 µm filter) to remove any particulate matter.
-
Ensure the sample is in the Binding Buffer. If not, perform a buffer exchange using dialysis or a desalting column.
-
Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient interaction time (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer (Binding Buffer, potentially with increased salt concentration or added non-ionic detergent to reduce non-specific binding) until the A280 absorbance of the flow-through returns to baseline.[4]
-
-
Elution:
-
Post-Elution Processing:
-
Pool the fractions containing the purified glycoprotein.
-
If necessary, remove the eluting sugar by dialysis or buffer exchange.
-
-
Column Regeneration and Storage:
-
Wash the column with 5-10 CV of Binding Buffer.
-
For storage, equilibrate the column with Binding Buffer containing 0.08% sodium azide and store at 2-8°C.[5]
-
Visualizations
Caption: Experimental workflow for GalNAc lectin affinity chromatography.
Caption: Troubleshooting logic for low yield in GalNAc affinity chromatography.
References
- 1. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. neb.com [neb.com]
- 4. Combining Results from Lectin Affinity Chromatography and Glycocapture Approaches Substantially Improves the Coverage of the Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. abacusdx.com [abacusdx.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Helix pomatia agglutinin (HpA) affinity chromatography: the isolation of pure B and T cell populations and their use for the routine HLA-DR (Ia) serology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification, Cloning, and Characterization of Two N-Acetylgalactosamine-binding Lectins from the Albumen Gland of Helix pomatia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential binding properties of Gal/GalNAc specific lectins available for characterization of glycoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparative purification of soybean agglutinin by affinity chromatography and its immobilization for polysaccharide isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Immunogenicity of GalNAc-Conjugated Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acetylgalactosamine (GalNAc)-conjugated therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the immunogenicity of these promising therapeutic modalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of GalNAc conjugation in oligonucleotide therapies?
A1: GalNAc is a carbohydrate that, when conjugated to oligonucleotide therapies like small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), facilitates targeted delivery to hepatocytes (liver cells).[1] This is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these cells.[1][2] This targeted approach enhances the potency of the therapeutic, allowing for lower doses and potentially reducing off-target effects.[1]
Q2: How does GalNAc conjugation generally affect the immunogenicity of oligonucleotide therapies?
A2: GalNAc conjugation has been shown to improve the overall safety and tolerability profile of oligonucleotide therapies. By enabling lower doses for an equivalent or enhanced pharmacological effect, the incidence of adverse reactions, such as injection site reactions and flu-like symptoms, is often reduced compared to their unconjugated counterparts.
Q3: Can the GalNAc moiety itself be immunogenic?
A3: While the oligonucleotide is typically the primary contributor to immunogenicity, the GalNAc moiety can also be recognized by the immune system.[1] Studies have shown that anti-drug antibodies (ADAs) can be generated against the GalNAc portion of the conjugate.[1][3] However, the incidence of ADA formation for approved GalNAc-siRNA therapies has been relatively low and generally has not shown a significant impact on the therapy's pharmacokinetics, pharmacodynamics, efficacy, or safety.[1]
Q4: What are the main drivers of immunogenicity for GalNAc-conjugated oligonucleotides?
A4: The immunogenicity of these therapies is multifactorial and can be influenced by several factors:
-
The Oligonucleotide Sequence and Chemistry: Certain sequences or chemical modifications in the oligonucleotide backbone can be recognized by the innate immune system, primarily through Toll-like receptors (TLRs).[1]
-
The GalNAc Ligand and Linker: The structure of the GalNAc ligand and the linker used to attach it to the oligonucleotide can potentially create new epitopes that the immune system can recognize.[1]
-
Impurities: The therapeutic preparation may contain impurities from the synthesis process that are immunostimulatory.
-
Patient-Related Factors: Individual patient characteristics, such as their underlying disease state and genetic predisposition, can influence their immune response to a therapeutic.[1]
-
Route of Administration: The method of administration can impact how the immune system encounters the therapeutic.[1] Subcutaneous injection, a common route for these therapies, carries a higher risk of immunogenicity.[4]
Troubleshooting Guides
Scenario 1: Unexpectedly high levels of anti-drug antibodies (ADAs) or inflammatory cytokines are observed in preclinical studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oligonucleotide Sequence | Conduct a sequence analysis to identify potential immunostimulatory motifs. Synthesize and test alternative sequences with reduced potential for immune activation. |
| Chemical Modifications | The type and pattern of chemical modifications may be immunogenic. Evaluate different chemical modification strategies (e.g., 2'-O-methyl, 2'-fluoro) to mask the oligonucleotide from immune recognition. |
| GalNAc-Linker Design | The linker or the overall structure of the conjugate may be creating a novel epitope. Test different linker chemistries and lengths to assess their impact on immunogenicity. |
| Impurities | The therapeutic preparation may contain immunostimulatory impurities from the synthesis process. Ensure high purity of the final product through rigorous purification and quality control measures. |
Scenario 2: Inconsistent or unreliable results from the ADA bridging ELISA.
Possible Causes and Solutions:
| Problem | Possible Causes | Solutions |
| High Background Signal | - Non-specific binding of antibodies or other serum proteins to the plate.- Sub-optimal blocking of the plate.- High concentration of detection reagent. | - Increase the number of wash steps.- Optimize the blocking buffer (e.g., try different blocking agents like BSA or non-fat dry milk).- Titrate the detection reagent to the optimal concentration. |
| Low Sensitivity / Weak Signal | - Insufficient coating of the capture antibody.- Inactive enzyme conjugate.- Sub-optimal incubation times or temperatures. | - Increase the concentration of the capture antibody or the coating incubation time.- Use a fresh batch of enzyme conjugate.- Optimize incubation times and temperatures for each step. |
| Poor Replicate Data | - Pipetting errors.- Inconsistent sample preparation or storage. | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent sample preparation and optimal sample storage conditions. |
Data Presentation: Immunogenicity of Approved GalNAc-Conjugated siRNA Therapeutics
| Drug Name | Indication | ADA Incidence | ADA Titers | Impact on PK/PD, Efficacy, or Safety |
| Patisiran (Onpattro®) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis | 3.4% (5 of 145 patients) in the patisiran group and 1.3% (1 of 77 patients) in the placebo group.[5] | Ranged from 40 to 160.[5] | ADA positivity was transient and had no effects on pharmacokinetics, pharmacodynamics, efficacy, or safety.[5][6] |
| Givosiran (Givlaari®) | Acute Hepatic Porphyria (AHP) | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. | The most common adverse reactions (>20% of patients) included nausea and injection site reactions. Warnings for anaphylactic reactions, hepatic and renal toxicities are noted.[7] |
| Lumasiran (Oxlumo®) | Primary Hyperoxaluria Type 1 (PH1) | 5.8% of participants in clinical trials (n=120).[8] In a study with 18 pediatric patients, 17% (3 patients) had transient, low-titer ADAs.[9] | Low titer (1:50) was observed in the pediatric study.[9] | No clinically significant effects on pharmacodynamics, pharmacokinetics, or safety were observed.[8] |
| Inclisiran (Leqvio®) | Primary Hypercholesterolemia and Mixed Dyslipidemia | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. | The most common adverse event was mild and transient injection site reactions (approximately 5% of patients).[10] A pooled analysis of 5 clinical trials showed an increased risk of injection-site reactions and bronchitis.[11] |
| Vutrisiran (Amvuttra®) | Polyneuropathy of hATTR Amyloidosis | In the HELIOS-A and HELIOS-B studies, 2.5% and 0.3% of patients, respectively, developed transient, low-titer anti-drug antibodies. | Low titer. | Available data are limited to make definitive conclusions regarding the effect of anti-drug antibodies on pharmacokinetics or pharmacodynamics. |
Experimental Protocols
Bridging ELISA for Detection of Anti-Drug Antibodies (ADAs) to GalNAc-Conjugated Oligonucleotides
This protocol provides a general framework. Optimization of concentrations, incubation times, and buffers is essential for each specific assay.
Materials:
-
High-binding 96-well microtiter plates
-
GalNAc-conjugated oligonucleotide (for coating and detection)
-
Biotinylation kit
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent (e.g., blocking buffer)
-
Positive control (e.g., polyclonal or monoclonal anti-drug antibody)
-
Negative control (e.g., pooled normal serum)
-
Microplate reader
Procedure:
-
Biotinylation of Detection Oligonucleotide: Biotinylate the GalNAc-conjugated oligonucleotide according to the manufacturer's instructions.[1]
-
Plate Coating: Coat the wells of a 96-well plate with the unconjugated GalNAc-oligonucleotide (capture reagent) at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.[1]
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add diluted patient samples, positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Reagent Incubation: Add the biotinylated GalNAc-oligonucleotide (detection reagent) at an optimized concentration to each well. Incubate for 1 hour at room temperature.[1]
-
Washing: Wash the plate 3 times with wash buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well. Incubate for an appropriate time to allow for color development.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
T-Cell Activation Assay by Flow Cytometry (Intracellular Cytokine Staining)
This protocol outlines a general method for detecting T-cell activation in response to GalNAc-conjugated therapeutics by measuring intracellular cytokine production.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients
-
GalNAc-conjugated therapeutic and control articles
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Cell stimulation reagents (e.g., PMA and ionomycin, or specific antigens)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture PBMCs with the GalNAc-conjugated therapeutic, a negative control, and a positive control (e.g., PMA/ionomycin) for a predetermined time (e.g., 6-24 hours). Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 4-6 hours of culture to allow for intracellular cytokine accumulation.
-
Surface Staining: Harvest the cells and wash them with PBS. Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer according to the manufacturer's instructions. This step allows antibodies to access intracellular antigens.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and acquire the data on a flow cytometer. Analyze the data to determine the percentage of cytokine-producing cells within the different T-cell subsets.
Cytokine Release Assay using Human PBMCs
This protocol describes a method to assess the induction of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon exposure to GalNAc-conjugated therapeutics.
Materials:
-
Cryopreserved human PBMCs from multiple healthy donors
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
GalNAc-conjugated therapeutic
-
Positive control (e.g., TLR agonist like R848 or LPS)
-
Negative control (vehicle/buffer)
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA-based for key inflammatory cytokines like TNF-α, IL-6, IFN-γ, IL-1β, IL-8, and IL-10)
-
Plate reader compatible with the chosen cytokine assay kit
Procedure:
-
PBMC Thawing and Plating: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed complete culture medium. Centrifuge, discard the supernatant, and resuspend the cells in fresh medium. Determine cell viability and concentration. Plate the PBMCs at a density of approximately 2 x 10^5 cells per well in a 96-well plate.
-
Treatment: Add the GalNAc-conjugated therapeutic at various concentrations, the positive control, and the negative control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the collected supernatants for the presence of various cytokines using a multiplex cytokine assay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine (in pg/mL) for each treatment condition. Compare the cytokine levels induced by the GalNAc-conjugated therapeutic to those of the negative and positive controls.
Visualizations
Signaling Pathways
Caption: Innate immune activation pathways for siRNAs.
Experimental Workflows
Caption: Tiered approach for ADA assessment.
Logical Relationships
Caption: Troubleshooting high immunogenicity.
References
- 1. Givosiran: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alnylam Reports Positive Topline Results from APOLLO-B Phase 3 Study of Patisiran in Patients with ATTR Amyloidosis with Cardiomyopathy | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Patisiran Pharmacokinetics, Pharmacodynamics, and Exposure‐Response Analyses in the Phase 3 APOLLO Trial in Patients With Hereditary Transthyretin‐Mediated (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patisiran - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Lumasiran: A Review in Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of lumasiran for infants and young children with primary hyperoxaluria type 1: 12-month analysis of the phase 3 ILLUMINATE-B trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of GalNAc-T Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the specificity of GalNAc-T (Polypeptide N-acetylgalactosaminyltransferase) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving isoform-specific inhibition of GalNAc-Ts so challenging?
A1: The primary challenge lies in the high degree of structural similarity among the 20 human GalNAc-T isoenzymes, particularly within the catalytic domain.[1][2] These enzymes share a conserved catalytic mechanism and often have overlapping substrate specificities, meaning an inhibitor designed to target the active site of one isoform is likely to show cross-reactivity with others.[1][3]
Q2: What are the key structural features of GalNAc-Ts that can be exploited to enhance inhibitor specificity?
A2: GalNAc-Ts possess two key domains that are crucial for their function and can be targeted for inhibitor design: the catalytic domain and the lectin domain.[3][4] The lectin domain recognizes existing GalNAc-glycans on the substrate, which can influence the enzyme's processivity and substrate specificity.[4] Developing inhibitors that simultaneously target both the catalytic and lectin domains, so-called dual-domain binding inhibitors, has proven to be a successful strategy for improving isoform selectivity.[1][3] Additionally, subtle differences in the peptide binding groove and the flexible linker connecting the two domains can be exploited.[4][5]
Q3: What are some promising strategies for designing isoform-specific GalNAc-T inhibitors?
A3: Several strategies are being employed:
-
Structure-guided rational design: Utilizing the crystal structures of GalNAc-T isoforms to design inhibitors that fit into unique pockets or interact with non-conserved residues.[1][3]
-
Dual-domain targeting: Synthesizing bivalent inhibitors that bind to both the catalytic and lectin domains, increasing affinity and specificity for the target isoform.[1][2][3]
-
Computational approaches: Employing molecular dynamics (MD) simulations and computational docking to predict inhibitor binding and guide the design process.[6][7][8]
-
High-throughput screening of compound libraries: Using isoform-specific cellular or biochemical assays to screen for selective inhibitors.[9][10]
Q4: Are there any commercially available isoform-specific GalNAc-T inhibitors?
A4: The development of highly specific, commercially available inhibitors is still an active area of research. However, some specific inhibitors have been identified through research efforts. For example, T3Inh-1 has been identified as a selective inhibitor for GalNAc-T3.[1][9][10] More recently, compound 19 , a bivalent inhibitor, has shown high selectivity for GalNAc-T2 over T1 and T3.[1][2][3] Researchers can also find general GalNAc-T inhibitors like Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (Benzyl-α-GalNAc), which acts as a competitive inhibitor.[11][12]
Troubleshooting Guides
Problem 1: My inhibitor shows high potency but poor isoform specificity.
| Possible Cause | Troubleshooting Suggestion |
| Inhibitor targets a highly conserved region of the catalytic site. | Consider redesigning the inhibitor to extend into less conserved regions of the peptide binding groove. Utilize computational modeling to identify potential isoform-specific pockets.[6][7] |
| The inhibitor is a simple substrate mimic (e.g., based solely on UDP-GalNAc). | Explore the development of bivalent inhibitors that also engage the lectin domain.[1][3] This can significantly enhance selectivity. |
| The in vitro assay conditions are not stringent enough. | When performing counter-screening, ensure that the concentrations of enzymes and substrates are optimized to detect subtle differences in inhibition. |
Problem 2: My inhibitor is potent in biochemical assays but has low activity in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Poor cell permeability of the inhibitor. | Modify the chemical structure of the inhibitor to improve its physicochemical properties for better membrane transport. Peracetylation is a common strategy to enhance cell permeability of sugar-based analogs.[13] |
| Inhibitor is being metabolized or actively transported out of the cell. | Conduct studies to assess the metabolic stability of your compound. Co-administration with inhibitors of common drug transporters can help identify efflux issues. |
| The cellular target engagement is low. | Develop and use cellular thermal shift assays (CETSA) or related techniques to confirm that your inhibitor is binding to the target GalNAc-T isoform within the cellular environment. |
Problem 3: I am struggling to develop a reliable assay to measure isoform-specific inhibition.
| Possible Cause | Troubleshooting Suggestion |
| Substrate used in the assay is recognized by multiple GalNAc-T isoforms. | Identify or develop a peptide substrate that is preferentially glycosylated by your target isoform. This may require screening a library of peptides. |
| Difficulty in distinguishing the activity of the target isoform from other endogenous GalNAc-Ts in cells. | Utilize glycoengineered cell lines where specific GalNAc-T genes have been knocked out.[14] This provides a cleaner background to assess the activity of your target isoform. Another approach is to use cell-based fluorescent sensors that are specifically designed for a particular isoform.[9][14] |
Data Presentation
Table 1: Selectivity of a Bivalent GalNAc-T2 Inhibitor (Compound 19)
| Enzyme Target | IC50 (μM) | Selectivity over GalNAc-T1 | Selectivity over GalNAc-T3 |
| GalNAc-T1 | 678 ± 197 | - | 0.4-fold |
| GalNAc-T2 | 21.4 ± 4.1 | 32-fold | 8-fold |
| GalNAc-T3 | 170.8 ± 62.2 | 4-fold | - |
| Data synthesized from a study on dual-domain binding inhibitors.[1][3][15] |
Table 2: Kinetic Parameters of T3Inh-1 Inhibition on GalNAc-T3
| Substrate | Parameter | 0 µM T3Inh-1 | 7.5 µM T3Inh-1 | 15 µM T3Inh-1 |
| Peptide (EA2) | Vmax | 100% | 82% | 36% |
| Km (µM) | 173.7 | 208.4 | 210.3 | |
| UDP-GalNAc | Vmax | 100% | 71% | 56% |
| Km (µM) | 74.9 | 153.4 | 448.3 | |
| This data indicates a mixed-mode of inhibition for T3Inh-1.[10][16] |
Experimental Protocols
Protocol 1: In Vitro GalNAc-T Inhibition Assay (UDP-Glo™)
This protocol is adapted from methodologies used to screen for GalNAc-T inhibitors.[10]
Objective: To determine the in vitro inhibitory activity of a compound against a specific GalNAc-T isoform.
Materials:
-
Purified recombinant GalNAc-T enzyme (e.g., GalNAc-T2, GalNAc-T3)
-
UDP-GalNAc (donor substrate)
-
Peptide substrate (e.g., EA2 peptide)
-
Test inhibitor compound
-
UDP-Glo™ Glycosyltransferase Assay kit
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In each well of the plate, add the assay buffer, the GalNAc-T enzyme, and the test inhibitor at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
To initiate the glycosylation reaction, add a mixture of the peptide substrate and UDP-GalNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of UDP produced by following the UDP-Glo™ assay kit manufacturer's instructions. This typically involves adding the UDP Detection Reagent, incubating, and then measuring luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Isoform-Specific Cellular Sensor Assay
This protocol is based on the fluorescent sensor strategy for identifying isoform-specific inhibitors.[9][14]
Objective: To assess the isoform-specific inhibition of a GalNAc-T in a cellular context.
Materials:
-
HEK293 cells stably expressing an isoform-specific fluorescent sensor (e.g., T2-sensor or T3-sensor). These sensors are designed to fluoresce upon inhibition of the specific GalNAc-T isoform.
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the sensor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control. To assess specificity, run parallel experiments with cells expressing sensors for different GalNAc-T isoforms.
-
Incubate the cells with the inhibitor for a sufficient period (e.g., 16-24 hours) to allow for sensor turnover and activation.
-
Measure the fluorescence output using a plate reader or analyze the cells by flow cytometry. The sensor system may involve a ratiometric output (e.g., ratio of two different fluorescent proteins) to normalize for cell number and expression levels.
-
An increase in the fluorescence signal (or a change in the fluorescence ratio) indicates inhibition of the target GalNAc-T isoform.
-
Quantify the dose-dependent effect of the inhibitor and determine its EC50 in the cellular assay.
Mandatory Visualizations
Caption: Strategies for developing specific GalNAc-T inhibitors.
Caption: Workflow for screening and validating GalNAc-T inhibitors.
Caption: Conceptual diagram of dual-domain GalNAc-T inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for peptide substrate specificities of glycosyltransferase GalNAc-T2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for peptide substrate specificities of glycosyltransferase GalNAc-T2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Identification of Modulators of OGlycosylation Using Isoform-Specific Sensors for GalNAc Transferase Activity - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 10. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
- 13. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Isoform-specific Sensors of Polypeptide GalNAc-transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. investigacion.unirioja.es [investigacion.unirioja.es]
- 16. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Sugars: N-Acetyl-D-Galactosamine vs. N-acetylglucosamine in Glycosylation
A comprehensive guide for researchers, scientists, and drug development professionals comparing the structure, function, and experimental analysis of N-Acetyl-D-Galactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) in protein glycosylation.
In the intricate world of post-translational modifications, glycosylation stands out for its complexity and profound impact on protein function, cellular signaling, and disease pathogenesis. At the heart of this complexity are the monosaccharide building blocks, two of which, this compound (GalNAc) and N-acetylglucosamine (GlcNAc), play pivotal yet distinct roles. Though they are epimers, differing only in the orientation of a single hydroxyl group, this subtle structural variance dictates their unique biological fates and applications in therapeutic development. This guide provides an objective comparison of GalNAc and GlcNAc in glycosylation, supported by experimental data and detailed protocols to aid researchers in their scientific endeavors.
Structural and Functional Distinctions
The fundamental difference between GalNAc and GlcNAc lies in their stereochemistry at the C4 position. GalNAc, derived from galactose, possesses an axial hydroxyl group at C4, whereas GlcNAc, derived from glucose, has an equatorial hydroxyl group.[1] This seemingly minor variation has profound consequences for how these sugars are recognized by enzymes and incorporated into glycans, leading to their specialized roles in different types of glycosylation.[1]
Table 1: Key Differences between this compound (GalNAc) and N-acetylglucosamine (GlcNAc)
| Feature | This compound (GalNAc) | N-acetylglucosamine (GlcNAc) |
| Structure | Epimer of GlcNAc; axial hydroxyl group at C4. | Epimer of GalNAc; equatorial hydroxyl group at C4. |
| Primary Role | Initiating sugar in mucin-type O-linked glycosylation.[1] | Core component of N-linked glycans; involved in O-GlcNAcylation.[1] |
| Glycosidic Linkage | Typically α-linked to the hydroxyl group of serine or threonine residues. | β-linked to the amide nitrogen of asparagine in N-linked glycans; β-linked to serine or threonine in O-GlcNAcylation. |
| Key Enzymes | Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). | Oligosaccharyltransferase (OST) for N-linked glycans; O-GlcNAc transferase (OGT) for O-GlcNAcylation. |
| Location of Glycosylation | Primarily in the Golgi apparatus. | N-linked: Endoplasmic Reticulum and Golgi; O-GlcNAcylation: Nucleus, cytoplasm, and mitochondria. |
| Resulting Glycan Structures | Forms the core of mucin-type O-glycans, which can be further elongated. | Forms the chitobiose core of N-glycans, which are processed into high-mannose, hybrid, or complex structures; exists as a single monosaccharide modification in O-GlcNAcylation. |
| Biological Functions | Cell adhesion, protein stability, formation of mucins, immune responses. | Protein folding and quality control, cell signaling, nutrient sensing, transcription regulation. |
| Therapeutic Applications | Targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). | Used in biomaterials and as a dietary supplement for joint health.[1] |
Biosynthesis of Activated Sugar Donors
Both GalNAc and GlcNAc must be in their activated nucleotide sugar forms, UDP-GalNAc and UDP-GlcNAc respectively, to be utilized by glycosyltransferases. The biosynthesis of these two molecules is interconnected, with UDP-GlcNAc serving as the precursor for UDP-GalNAc through the action of the enzyme UDP-glucose-4-epimerase (GALE).
Caption: Biosynthesis pathway of UDP-GlcNAc and its epimerization to UDP-GalNAc.
Roles in Glycosylation Pathways
This compound in O-Linked Glycosylation
Mucin-type O-linked glycosylation is initiated by the transfer of GalNAc from UDP-GalNAc to the hydroxyl group of a serine or threonine residue on a polypeptide chain. This reaction is catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), with about 20 isoforms in humans. The specific isoform(s) involved can determine the sites of glycosylation.
Caption: Initiation of mucin-type O-linked glycosylation by GalNAc-transferases.
N-acetylglucosamine in N-Linked Glycosylation and O-GlcNAcylation
GlcNAc plays a central role in two major glycosylation pathways:
-
N-Linked Glycosylation: This process begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor (Glc3Man9GlcNAc2) from a dolichol phosphate (B84403) carrier to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide. This en bloc transfer is catalyzed by the oligosaccharyltransferase (OST) complex. GlcNAc forms the chitobiose core of this precursor.
Caption: Initiation of N-linked glycosylation by oligosaccharyltransferase.
-
O-GlcNAcylation: In contrast to the complex glycans assembled in the secretory pathway, O-GlcNAcylation is the addition of a single GlcNAc moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic and reversible modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor and plays a crucial role in regulating a wide range of cellular processes.
Caption: The dynamic cycle of O-GlcNAcylation regulated by OGT and OGA.
Experimental Data and Performance Comparison
Direct quantitative comparisons of GalNAc and GlcNAc in glycosylation performance are often context-dependent, relying on the specific enzymes and acceptor substrates involved.
Enzyme Kinetics
The kinetic parameters of glycosyltransferases for their respective UDP-sugar donors provide insight into their efficiency and substrate preference.
Table 2: Kinetic Parameters of Representative Glycosyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Polypeptide GalNAc-transferase 2 (GalNAc-T2) | UDP-GalNAc | 8 | 0.45 | 5.6 x 10⁴ | (Hassan et al., 2000) |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | 0.5 - 5 | 0.1 - 1 | 2 x 10⁴ - 2 x 10⁶ | (Lazarus et al., 2011) |
| Dictyostelium pp-α-GlcNAcT2 | UDP-GlcNAc | 110 | - | - | [2] |
| Dictyostelium pp-α-GlcNAcT2 | UDP-GalNAc | >1000 | - | - | [2] |
Note: Kinetic parameters can vary significantly depending on the acceptor substrate and assay conditions.
The data indicates that OGT generally has a high affinity for UDP-GlcNAc. In the case of the Dictyostelium glycosyltransferase, there is a clear and strong preference for UDP-GlcNAc over UDP-GalNAc, highlighting the specificity of these enzymes.[2]
Lectin Binding Affinity
Lectins are carbohydrate-binding proteins with high specificity for particular glycan structures. Their binding affinities can be used to differentiate and quantify glycoproteins with terminal GalNAc or GlcNAc residues.
Table 3: Binding Specificities of Selected Lectins
| Lectin | Abbreviation | Primary Specificity |
| Helix pomatia Agglutinin | HPA | Terminal α-GalNAc |
| Dolichos biflorus Agglutinin | DBA | Terminal α-GalNAc |
| Vicia villosa Agglutinin | VVA | Terminal GalNAc |
| Soybean Agglutinin | SBA | Terminal α- and β-GalNAc |
| Wheat Germ Agglutinin | WGA | Terminal GlcNAc and Sialic Acid |
| Griffonia (Bandeiraea) simplicifolia Lectin II | GS-II | Terminal α- or β-GlcNAc |
This table provides a qualitative overview. Quantitative binding affinities (Kd) can be determined by methods such as surface plasmon resonance or isothermal titration calorimetry.
Experimental Protocols
In Vitro Glycosyltransferase Assay (Radiolabel Method)
This protocol allows for the quantitative measurement of glycosyltransferase activity using a radiolabeled sugar donor.
Objective: To determine the kinetic parameters of a glycosyltransferase for UDP-GalNAc or UDP-GlcNAc.
Materials:
-
Purified glycosyltransferase (e.g., GalNAc-T or OGT)
-
Acceptor peptide or protein substrate
-
UDP-[³H]GalNAc or UDP-[³H]GlcNAc
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
Stop solution (e.g., 100 mM EDTA)
-
C18 Sep-Pak cartridges
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of acceptor substrate, and varying concentrations of the radiolabeled UDP-sugar.
-
Initiate the reaction by adding the purified glycosyltransferase.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]sugar using a C18 Sep-Pak cartridge. The glycopeptide will bind to the cartridge, while the more polar UDP-sugar will flow through.
-
Wash the cartridge to remove any remaining unreacted UDP-sugar.
-
Elute the radiolabeled glycopeptide from the cartridge.
-
Quantify the incorporated radioactivity by liquid scintillation counting.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Lectin Microarray Analysis for Glycoprofiling
This high-throughput technique allows for the rapid profiling of the glycan structures present on a glycoprotein (B1211001) or in a complex mixture.[1][3][4][5][6]
Objective: To compare the glycan profiles of different glycoprotein samples, including the presence of terminal GalNAc and GlcNAc residues.
Materials:
-
Lectin microarray slide with a panel of immobilized lectins
-
Fluorescently labeled glycoprotein samples (e.g., Cy3 or Cy5 labeled)
-
Probing buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microarray scanner and analysis software
Procedure:
-
Label the glycoprotein samples with a fluorescent dye according to the manufacturer's protocol.
-
Purify the labeled glycoproteins to remove free dye.[3]
-
Block the lectin microarray slide with probing buffer to prevent non-specific binding.
-
Incubate the slide with the fluorescently labeled glycoprotein samples.
-
Wash the slide extensively with wash buffer to remove unbound glycoproteins.
-
Dry the slide by centrifugation.
-
Scan the microarray slide using a fluorescence scanner at the appropriate wavelength.
-
Analyze the image to quantify the fluorescence intensity of each lectin spot.
-
The resulting binding pattern provides a "glycan fingerprint" of the sample, indicating the relative abundance of different glycan structures recognized by the lectins on the array.
Mass Spectrometry for Site-Specific Glycan Analysis
Mass spectrometry (MS) is a powerful tool for identifying the specific sites of glycosylation and characterizing the attached glycan structures. Distinguishing between isobaric GalNAc and GlcNAc modifications can be challenging but is achievable through careful analysis of fragmentation patterns.[5][7]
Objective: To identify the sites of O-GalNAc or O-GlcNAc modification and distinguish between the two.
Materials:
-
Glycoprotein of interest
-
Protease (e.g., trypsin)
-
Enrichment materials for glycopeptides (e.g., HILIC or lectin affinity chromatography)
-
High-resolution mass spectrometer with fragmentation capabilities (e.g., CID, HCD, ETD)
-
Glycoproteomics data analysis software
Procedure:
-
Digest the glycoprotein into peptides using a specific protease.
-
Enrich the glycopeptides from the complex peptide mixture.
-
Analyze the enriched glycopeptides by LC-MS/MS.
-
In the MS/MS spectra, the fragmentation of the peptide backbone allows for the identification of the amino acid sequence and the site of glycosylation.
-
The fragmentation of the glycan moiety provides information about its composition and structure.
-
To distinguish between GalNAc and GlcNAc, specific diagnostic oxonium ions and their relative intensities in the low-mass region of the CID or HCD spectra can be utilized. For example, the ratio of the ion signals at m/z 138 and 144 can be indicative of the epimer present.[7]
-
Electron-transfer dissociation (ETD) is particularly useful for O-glycopeptide analysis as it preserves the labile glycosidic bond while fragmenting the peptide backbone, allowing for confident site localization.
Conclusion
This compound and N-acetylglucosamine, despite their close structural relationship, are directed to distinct and vital roles in glycosylation. GalNAc is the hallmark of mucin-type O-glycosylation, crucial for the functions of secreted and membrane-bound proteins. In contrast, GlcNAc is fundamental to the biosynthesis of N-linked glycans and acts as a dynamic regulatory switch in the form of O-GlcNAcylation. Understanding the unique contributions of these two amino sugars is essential for researchers in glycobiology, cell biology, and drug development. The experimental approaches outlined in this guide provide a framework for the detailed investigation and comparative analysis of GalNAc and GlcNAc in various biological contexts, ultimately paving the way for new discoveries and therapeutic innovations.
References
- 1. Kinetic analysis of a recombinant UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Affinity: A Comparative Guide to GalNAc Binding to the Asialoglycoprotein Receptor
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to hepatocytes via the asialoglycoprotein receptor (ASGPR) represents a significant advancement. The conjugation of N-acetylgalactosamine (GalNAc) to various payloads has emerged as a highly effective strategy. This guide provides an objective comparison of methodologies to validate GalNAc binding to ASGPR, supported by experimental data and detailed protocols.
The interaction between GalNAc-conjugated molecules and the ASGPR, a C-type lectin highly expressed on the surface of hepatocytes, is the cornerstone of this targeted delivery approach.[1] Validating the binding affinity and subsequent cellular uptake is critical in the development of these targeted therapies. This guide explores the common techniques and compares the performance of different GalNAc valencies.
Performance Comparison of GalNAc Ligands: The Valency Effect
The number of GalNAc moieties, or valency, in a conjugate plays a crucial role in its binding affinity to the trimeric ASGPR. This "cluster effect" leads to a significant increase in avidity with higher valencies.[2]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of monovalent, divalent, and trivalent GalNAc conjugates.
Table 1: Comparative Binding Affinity to the Asialoglycoprotein Receptor (ASGPR)
| Valency | Conjugate Type | Dissociation Constant (Kd) | Reference |
| Monovalent | GalNAc | 19.6 ± 9.8 nM | [3] |
| Divalent | GalNAc | 1.3 ± 1.1 nM | [3] |
| Trivalent | GalNAc | 0.7 ± 0.2 nM | [3] |
Table 2: In Vitro Gene Silencing Efficacy in Hepatocytes
| Valency | Conjugate Type | Target Gene | In Vitro Assay | Efficacy Metric | Result | Reference |
| Monovalent | GalNAc-siRNA | Ttr | Primary mouse hepatocytes | % mRNA reduction | Less potent than trivalent | [3] |
| Divalent | GalNAc-siRNA | Ttr | Primary mouse hepatocytes | % mRNA reduction | Less potent than trivalent | [4] |
| Trivalent | GalNAc-siRNA | Ttr | Primary mouse hepatocytes | % mRNA reduction | Potent, dose-dependent silencing | [3][4] |
Table 3: In Vivo Efficacy of GalNAc Conjugates
| Valency | Conjugate Type | Animal Model | Efficacy Metric | Result | Reference |
| Divalent | GalNAc-ASO | Mouse | Gene silencing | Comparable to trivalent | [3] |
| Trivalent | GalNAc-siRNA | Mouse | Gene silencing | Superior to divalent at lower doses | [3] |
Experimental Workflows and Methodologies
Accurate and reproducible experimental design is paramount for validating GalNAc-ASGPR binding. Below are diagrams and detailed protocols for key assays.
ASGPR-Mediated Endocytosis Pathway
The binding of a GalNAc conjugate to ASGPR initiates a cascade of events leading to its internalization.
Caption: ASGPR-mediated endocytosis of a GalNAc conjugate.
Experimental Workflow for Ligand Comparison
A systematic approach is necessary to compare the performance of different GalNAc ligands.
Caption: Workflow for comparing GalNAc ligand performance.
Detailed Experimental Protocols
In Vitro Hepatocyte Uptake Assay (Fluorescence-Based)
This assay quantifies the internalization of fluorescently labeled GalNAc conjugates into hepatocytes.[5]
Objective: To measure the time-dependent uptake of a fluorescently labeled GalNAc conjugate into cultured hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Collagen-coated 24- or 96-well plates
-
Cell culture medium (e.g., Williams' Medium E)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescently labeled GalNAc conjugate
-
Unlabeled GalNAc conjugate (for competition assay)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hepatocytes onto collagen-coated plates and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare working solutions of the fluorescently labeled conjugate in HBSS at the desired concentrations. For competition experiments, prepare a solution containing the fluorescent conjugate and a 100-fold molar excess of the unlabeled conjugate.[5]
-
Uptake Initiation: Aspirate the culture medium, wash the cells with warm HBSS, and then add the compound-containing HBSS to start the uptake.[5]
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). A parallel set of plates can be incubated at 4°C to determine the contribution of active transport.[5]
-
Uptake Termination and Washing: At each time point, aspirate the compound solution and wash the cells three times with ice-cold PBS to remove unbound conjugate.[5]
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice.[6]
-
Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader.[5]
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each lysate. Plot the normalized fluorescence against time to determine the uptake rate. For competition experiments, a significant reduction in fluorescence in the presence of the unlabeled competitor confirms ASGPR-mediated uptake.[5]
Fluorescence Polarization (FP) Competition Assay
This in vitro assay determines the binding affinity of a GalNAc conjugate to ASGPR.[7]
Objective: To determine the binding affinity (IC50) of a test compound to ASGPR by measuring its ability to displace a fluorescently labeled tracer.
Principle: A small, fluorescently labeled GalNAc tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger ASGPR, its rotation slows, and the polarization of the emitted light increases. A test compound that binds to ASGPR will compete with the tracer, causing a decrease in polarization.[7]
Materials:
-
Source of ASGPR (e.g., isolated rat liver membranes or recombinant human ASGR1)
-
Fluorescently labeled GalNAc tracer (e.g., GN3-SulfoCy5)
-
Unlabeled test compounds (e.g., mono-, di-, trivalent GalNAc conjugates)
-
Assay buffer (e.g., PBS with Ca2+)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the unlabeled test compounds in the assay buffer. Prepare a solution of the fluorescent tracer and ASGPR in the assay buffer.
-
Assay Setup: Add the ASGPR solution, followed by the test compound dilutions, to the wells of the 384-well plate.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a suitable model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
ASGPR Signaling Pathway
While the primary function of ASGPR in the context of drug delivery is endocytosis, its ligation can also trigger intracellular signaling cascades. In dendritic cells, for instance, DC-ASGPR ligation activates a specific signaling pathway.
Caption: DC-ASGPR signaling cascade leading to IL-10 expression.[8]
Conclusion
The validation of GalNAc binding to the asialoglycoprotein receptor is a critical step in the development of liver-targeted therapeutics. The experimental evidence strongly supports the superiority of trivalent GalNAc conjugates in terms of binding affinity and in vivo efficacy for siRNA delivery, although divalent conjugates have shown comparable efficacy for ASOs.[2][3] The choice of validation method will depend on the specific research question, with fluorescence polarization assays being ideal for determining binding affinity and cell-based uptake assays providing crucial information on internalization. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust validation studies for their GalNAc-conjugated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of GalNAc-siRNA vs lipid nanoparticle delivery
A Comparative Guide to Hepatic siRNA Delivery: GalNAc Conjugates vs. Lipid Nanoparticles
For researchers, scientists, and drug development professionals, the efficient and safe delivery of small interfering RNA (siRNA) to the liver is a critical challenge in the development of novel therapeutics. Two platforms have emerged as leaders in this field: N-acetylgalactosamine (GalNAc)-conjugated siRNA and lipid nanoparticles (LNPs). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate delivery strategy for specific research and therapeutic applications.
At a Glance: Key Differences
| Feature | GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) |
| Delivery Mechanism | Receptor-mediated endocytosis via the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2][3] | Apolipoprotein E (ApoE)-mediated uptake via the low-density lipoprotein receptor (LDLR) on hepatocytes.[1][3] |
| Targeting Specificity | Highly specific to hepatocytes due to high ASGPR expression.[1] | Primarily targets the liver, but can also accumulate in other cell types like Kupffer cells and liver sinusoidal endothelial cells (LSECs). |
| Administration Route | Subcutaneous injection.[1][4] | Intravenous infusion.[3][5] |
| Composition | Chemically defined, single-molecule conjugate.[4][6] | Multi-component formulation (ionizable lipid, phospholipid, cholesterol, PEG-lipid).[4] |
| Immunogenicity | Generally lower immunogenicity and fewer side effects.[4][7] | Can be associated with immunogenicity and infusion-related reactions, though newer formulations have improved safety.[1] |
| Clinical Advancement | Several approved therapies (e.g., Givosiran, Inclisiran, Lumasiran).[1][5][7] | The technology behind the first approved siRNA therapeutic (Patisiran) and used in mRNA vaccines.[1][4][8] |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the efficacy and safety of GalNAc and LNP-based siRNA delivery systems.
Table 1: Efficacy and Duration of Action
| Parameter | GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) |
| Endosomal Escape Efficiency | ~1-2%, compensated by rapid receptor recycling.[2][6] A separate source indicates 20-30% release from recycling endosomes.[] | High efficiency, estimated at 70-90% in hepatocytes.[] |
| Onset of Action | Delayed onset.[4] | More rapid onset of action.[4] |
| Duration of Gene Silencing | Long-acting, with effects lasting for months.[][8] | Shorter duration of effect compared to GalNAc conjugates.[4] |
| Dose Reduction (vs. free ASO) | Can enhance hepatocyte delivery ~10-fold in preclinical models.[10] | N/A |
| Optimal pKa (Ionizable Lipid) | N/A | Around 6.4 for optimal efficacy.[8] |
Table 2: Safety and Tolerability
| Parameter | GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) |
| Adverse Events | Generally well-tolerated; potential for injection site reactions.[1] | Infusion-related reactions can occur.[1] |
| Biodistribution | Largely restricted to hepatocytes with limited distribution to other tissues.[11] | Primarily distributes to the liver.[3] |
| Genotoxicity/Safety Pharmacology | Negative in genotoxicity and safety pharmacology studies to date.[11] | Newer formulations have improved safety profiles.[1] |
Cellular Uptake and Signaling Pathways
To further elucidate the distinct pathways utilized by each delivery system, the following diagrams illustrate the key steps involved in siRNA delivery to hepatocytes.
Experimental Protocols
While specific protocols vary between studies, the following outlines the general methodologies employed to evaluate and compare GalNAc and LNP-based siRNA delivery systems.
In Vitro Evaluation of Gene Silencing
Objective: To assess the efficiency of siRNA delivery and subsequent gene silencing in a controlled cellular environment.
Methodology:
-
Cell Culture: Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured under standard conditions.[1] For reproducible results, it is crucial to maintain healthy, subconfluent cell cultures and avoid the use of antibiotics during transfection.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for cellular uptake and gene silencing.[1]
-
Analysis of Gene Expression:
-
Toxicity Assessment: Cell viability assays (e.g., MTT, LDH) are performed to evaluate any cytotoxic effects of the delivery platforms.
In Vivo Evaluation in Animal Models
Objective: To determine the in vivo efficacy, biodistribution, and safety of the siRNA delivery platforms.[1]
Methodology:
-
Animal Models: Typically, mice or non-human primates (NHPs) are used. For specific liver diseases, transgenic or disease-induced models may be employed.[1]
-
Administration:
-
Sample Collection: At various time points post-administration, blood and tissue samples (primarily liver) are collected.[1]
-
Analysis of Gene Silencing:
-
qRT-PCR and Western Blot/ELISA: Performed on liver tissue homogenates to assess target gene knockdown.[1]
-
RISC Loading Quantification: An advanced method involves immunoprecipitation of the RNA-induced silencing complex (RISC) from tissue lysates to directly quantify the amount of siRNA loaded, providing a direct measure of delivery to the cellular machinery.[14]
-
-
Safety and Toxicology:
-
Blood Chemistry: Serum is analyzed for liver enzyme levels (e.g., ALT, AST) and other markers of toxicity.
-
Histopathology: Liver and other major organs are examined for any pathological changes.
-
Logic of Comparison: Choosing the Right System
The selection between GalNAc-siRNA and LNP delivery is not a matter of one being universally superior, but rather a decision based on the specific requirements of the therapeutic application.
Conclusion
Both GalNAc-siRNA conjugates and lipid nanoparticles represent powerful and clinically validated platforms for siRNA delivery to the liver.[1] The choice between these two technologies will depend on the specific therapeutic application, desired dosing regimen, and safety considerations.[1] GalNAc-siRNA conjugates offer the advantages of high specificity for hepatocytes, convenient subcutaneous administration, and a favorable safety profile.[1][4] LNPs, while requiring intravenous administration and having a broader liver cell tropism, have a well-established track record and can be engineered to carry different nucleic acid payloads beyond siRNA, such as mRNA.[1][] As delivery technologies continue to evolve, both platforms are likely to play significant roles in the expanding landscape of RNA-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 4. precigenome.com [precigenome.com]
- 5. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 6. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 8. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 14. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies targeting N-acetylgalactosamine (GalNAc) is critical. This guide provides a comparative analysis of anti-GalNAc antibody performance, supported by experimental data and detailed protocols to aid in the selection and validation of these crucial reagents.
The development of therapeutics and diagnostics targeting glycosylated molecules relies on antibodies with high specificity. GalNAc, a key monosaccharide in O-linked glycosylation, is a frequent target. However, its structural similarity to other sugars, such as N-acetylglucosamine (GlcNAc), galactose, and glucose, presents a significant challenge: antibody cross-reactivity. This guide delves into the specificity profiles of different anti-GalNAc antibodies, offering a clear comparison of their binding characteristics.
Comparative Analysis of Anti-GalNAc Antibody Specificity
The performance of an anti-glycan antibody is defined by its ability to bind its intended target while minimizing off-target interactions. Below is a summary of the binding characteristics of representative monoclonal antibodies against GalNAc and its derivatives. Data has been compiled from various studies to provide a comparative overview.
| Antibody Clone | Target Antigen | Binding Affinity (K
ngcontent-ng-c282987731="" class="ng-star-inserted">d) | Cross-Reactivity Profile | Source | | :--- | :--- | :--- | :--- | :--- | | G10C | GalNAc-Tyrosine (α-linked) | ~10 nM (monovalent) | No cross-reactivity observed with a broad panel of N-linked and O-linked glycans, including the Tn antigen (GalNAcα-Ser/Thr), on an 815-component glycan microarray.[1] | Development of a GalNAc-Tyrosine-Specific Monoclonal Antibody[1] | | 9B9 | β-O-Linked GalNAc | Not specified | Cross-reacts with β-O-Linked N-acetylglucosamine (GlcNAc) modified proteins. Does not cross-react with Glucose or Galactose modified proteins. | Commercial Datasheets[1][2][3][4][5][6] | | Remab6 (human IgG1) | Tn antigen (clustered) | Not specified | Recognizes di- and tri-Tn clustered structures on mucin-derived glycopeptides. Weakly interacts with synthetic glycopeptides containing the Tn antigen on IgA1.[2] | Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas[2] | | ReBaGs6 (murine IgM) | Tn antigen (clustered) | Not specified | Similar recognition pattern to Remab6, binding to clustered Tn structures on mucin glycopeptides with weak interaction with Tn antigen on IgA1.[2] | Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas[2] |
Understanding the Structural Basis of Cross-Reactivity
The potential for cross-reactivity between GalNAc and GlcNAc is rooted in their structural similarity. Both are N-acetylated hexosamines, differing only in the stereochemistry at the C4 position. The hydroxyl group at C4 is in an axial position for GalNAc and an equatorial position for GlcNAc.[7] This subtle difference can be distinguished by highly specific antibodies, but less discriminating antibodies may bind to both.
The following diagram illustrates the structural relationship between GalNAc and related sugars.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is essential for rigorously characterizing antibody specificity. The following diagram outlines a general workflow for testing the cross-reactivity of an anti-GalNAc antibody.
Detailed Experimental Protocols
Accurate and reproducible data are paramount. The following sections provide detailed protocols for the key experimental techniques used to assess antibody cross-reactivity against GalNAc and related sugars.
Glycan Array Analysis
Glycan arrays are a powerful tool for high-throughput screening of antibody specificity against a large library of immobilized glycans.
Objective: To determine the binding profile of an anti-GalNAc antibody against a diverse panel of carbohydrate structures.
Materials:
-
Glycan array slides (e.g., from the Consortium for Functional Glycomics or commercially available)
-
Anti-GalNAc antibody (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse IgG-Alexa Fluor 647)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
Procedure:
-
Blocking: The glycan array slide is incubated with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: The slide is washed, and the primary anti-GalNAc antibody, diluted in blocking buffer, is applied and incubated for 1 hour at room temperature.
-
Washing: The slide is washed multiple times with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: The fluorescently labeled secondary antibody, diluted in blocking buffer, is added and incubated for 1 hour at room temperature in the dark.
-
Final Wash: The slide is washed again to remove unbound secondary antibody.
-
Scanning and Analysis: The slide is dried and scanned using a microarray scanner. The fluorescence intensity of each spot is quantified to determine the binding of the antibody to each glycan on the array.
The following diagram illustrates the experimental workflow for a glycan array analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay to quantify antibody-antigen interactions. A competitive ELISA format is particularly useful for assessing cross-reactivity.
Objective: To quantify the cross-reactivity of an anti-GalNAc antibody with related sugars.
Materials:
-
96-well microtiter plates
-
GalNAc-conjugated protein (for coating)
-
Anti-GalNAc antibody
-
HRP-conjugated secondary antibody
-
Competing sugars (GalNAc, GlcNAc, Galactose, Glucose)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Microtiter plate wells are coated with a GalNAc-conjugated protein (e.g., GalNAc-BSA) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours at room temperature.
-
Competition: The anti-GalNAc antibody is pre-incubated with serial dilutions of the competing sugars (GalNAc, GlcNAc, Galactose, Glucose) for 1 hour.
-
Incubation: The antibody-sugar mixtures are added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies.
-
Secondary Antibody: An HRP-conjugated secondary antibody is added and incubated for 1 hour.
-
Detection: The plate is washed, and TMB substrate is added. The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.
-
Analysis: The percentage of inhibition is calculated for each competing sugar concentration to determine the IC50 value, which reflects the concentration of the sugar required to inhibit 50% of the antibody binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the binding affinity (Kd) of an anti-GalNAc antibody to various immobilized sugars.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Glycan-conjugated proteins (e.g., GalNAc-BSA, GlcNAc-BSA)
-
Anti-GalNAc antibody
Procedure:
-
Immobilization: The glycan-conjugated proteins are immobilized onto separate flow cells of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared with a non-relevant protein or is left blank.
-
Binding Analysis: The anti-GalNAc antibody is injected at various concentrations over the flow cells. The binding response is measured in real-time.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the antibody.
-
Regeneration: The sensor chip surface is regenerated using a suitable regeneration solution to remove the bound antibody.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The selection of an appropriate anti-GalNAc antibody requires careful consideration of its cross-reactivity profile. For applications demanding high specificity, such as therapeutic development, antibodies like G10C that can discriminate between subtle structural differences are essential.[1] For other applications, where broader recognition of N-acetylated hexosamines is acceptable, antibodies like 9B9 may be suitable.[1][2][4][5][6]
By employing a combination of the experimental techniques outlined in this guide, researchers can confidently characterize the specificity of their anti-GalNAc antibodies, ensuring the reliability and accuracy of their results. The provided protocols and workflows serve as a foundation for establishing robust antibody validation processes in any research or development setting.
References
- 1. Development of a GalNAc-Tyrosine-Specific Monoclonal Antibody and Detection of Tyrosine O‑GalNAcylation in Numerous Human Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specificity and cross-reactivity of anti-galactocerebroside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. collagensei.com [collagensei.com]
A Comparative Guide to Quantification Methods for GalNAc-Conjugated Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leading bioanalytical methods for the quantification of N-acetylgalactosamine (GalNAc)-conjugated drugs in biological matrices. We will delve into the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with various sample preparation techniques and Hybridization-Ligation ELISA, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
The quantification of GalNAc-conjugated oligonucleotides is critical for understanding their pharmacokinetic and pharmacodynamic profiles. The two primary methodologies employed are LC-MS/MS and hybridization-based assays, each with distinct advantages and limitations.
| Feature | LC-MS/MS | Hybridization-Ligation ELISA |
| Specificity | High; can distinguish parent drug from metabolites. | Moderate; may have cross-reactivity with metabolites.[1] |
| Sensitivity | Good to Excellent; dependent on sample preparation and instrumentation. | Excellent; often achieves lower limits of detection.[2] |
| Dynamic Range | Wide | Narrower |
| Throughput | Moderate to High | High |
| Method Development | More complex; requires optimization of chromatography and mass spectrometry parameters. | Simpler; relies on probe design and standard immunoassay workflows. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Performance Data: A Head-to-Head Comparison
A direct comparison of bioanalytical platforms for the same siRNA analyte reveals nuances in their performance. While all platforms can be validated for regulatory submissions, their suitability depends on the specific requirements of the study, such as the need for high sensitivity versus high specificity.[3]
Table 1: Quantitative Performance of LC-MS/MS with Various Sample Preparations
| Parameter | SPE-LC-MS/MS[4] | LLE-SPE-LC-MS/MS | Differential Protein Precipitation (DPPT)-LC-MS/MS[5] |
| Analyte | GalNAc-siRNA | GalNAc-conjugated 16-mer ASO | Givosiran, Lumasiran, Inclisiran, Vutrisiran |
| Matrix | Plasma, Urine | Human Plasma | Rat, Mouse, Monkey Plasma |
| LLOQ | 1.0 ng/mL | 0.20 ng/mL[6] | 2-6 ng/mL |
| Dynamic Range | 2.0 - 1000 ng/mL | 0.20 - 100 ng/mL | 2 - 500 ng/mL |
| Accuracy (% Bias) | 86.2 - 117% (Plasma) | Within ±20% | Within ±10% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery | 88.6 - 109.7% | 60 - 80% | ~100% |
Table 2: Quantitative Performance of Hybridization-Ligation ELISA
| Parameter | Hybridization-Ligation ELISA[2] |
| Analyte | 20-mer ASO |
| Matrix | Human Plasma |
| LLOQ | 24 pg/mL (4 pM) |
| Dynamic Range | 2 - 1024 pM |
| Accuracy (%RE) | ≤ 20% |
| Precision | Not explicitly stated, but passed acceptance criteria. |
| Recovery | Not applicable |
Experimental Workflows and Signaling Pathways
Understanding the journey of a GalNAc-conjugated drug from administration to analysis is crucial. The following diagrams illustrate the key pathways and workflows.
Caption: ASGPR-mediated uptake and intracellular pathway of a GalNAc-siRNA conjugate.
Caption: General workflow for LC-MS/MS based quantification of GalNAc-conjugated drugs.
Caption: Workflow for Hybridization-Ligation ELISA.
Detailed Experimental Protocols
LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction and quantification of a GalNAc-siRNA from plasma.[4][7]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add an internal standard.
-
For plasma, a liquid-liquid extraction (LLE) pre-treatment may be performed.[8] For urine, dilute 1:1 with 50 mM ammonium (B1175870) acetate (B1210297) (pH 5.5).[8]
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge with the appropriate solvents as per the manufacturer's instructions.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge to remove interfering substances.
-
-
Elution:
-
Elute the analyte from the cartridge using an appropriate elution solvent.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solution compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
LC Column: ACQUITY Premier Oligonucleotide BEH C18 Column.[4]
-
Mobile Phases: Typically involve an ion-pairing agent like hexafluoroisopropanol (HFIP) and a weak base like diisopropylethylamine (DIPEA) in water and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
MS Detection: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
LC-MS/MS with Differential Protein Precipitation (DPPT)
This method offers a simpler and more cost-effective sample preparation approach.[5][]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard.
-
Add 242 µL of 80% acetonitrile (B52724) in water to precipitate proteins.
-
-
Centrifugation:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Transfer the supernatant containing the analyte to a new plate.
-
-
Dry Down and Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the sample in RNase-free water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample for analysis as described in the SPE protocol.
-
Hybridization-Ligation ELISA
This assay format provides high sensitivity and is suitable for high-throughput analysis.[2]
-
Probe Preparation:
-
Prepare a hybridization buffer containing a biotinylated capture probe. Heat to 95°C for 5 minutes and then cool on ice.
-
-
Sample Hybridization:
-
Mix plasma standards, QCs, and unknown samples with an equal volume of the capture probe solution.
-
Incubate to allow the target GalNAc-conjugated drug to hybridize with the capture probe.
-
-
Capture on Plate:
-
Transfer the hybridization mixture to a streptavidin-coated microplate and incubate to allow the biotinylated capture probe-analyte complex to bind to the plate.
-
-
Ligation:
-
Wash the plate to remove unbound components.
-
Add a ligation solution containing a detection probe (e.g., labeled with digoxigenin) and T4 DNA ligase. Incubate to ligate the detection probe to the captured analyte.
-
-
Detection:
-
Wash the plate.
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Measure the signal intensity and calculate the concentration of the analyte based on a standard curve.
-
Conclusion
The choice of quantification method for GalNAc-conjugated drugs depends on the specific needs of the study. LC-MS/MS offers high specificity, making it ideal for studies requiring the differentiation of the parent drug from its metabolites. The sensitivity of LC-MS/MS can be significantly enhanced through optimized sample preparation techniques like SPE and DPPT.[4][5] Hybridization-ligation ELISA, on the other hand, provides excellent sensitivity and is well-suited for high-throughput screening and studies where the primary goal is to measure the total concentration of the drug and its structurally similar metabolites.[2] For a comprehensive understanding of a GalNAc-conjugated drug's disposition, a combination of these methods may be the most effective approach.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. mdpi.com [mdpi.com]
Comparison Guide: N-Acetyl-D-Galactosamine vs. Galactose in Modulating Cell Adhesion
This guide provides an objective comparison of N-Acetyl-D-Galactosamine (GalNAc) and galactose in their capacity to modulate cell adhesion, with a primary focus on their interaction with the Asialoglycoprotein Receptor (ASGPR). The ASGPR, a C-type lectin predominantly expressed on the surface of hepatocytes, is a key mediator of this process and a major target for liver-specific drug delivery.[1][2][3] It functions by recognizing, binding, and internalizing glycoproteins that have exposed terminal galactose or GalNAc residues.[1][2][3][4] The differential affinity of these two sugars for the ASGPR is the principal determinant of their effectiveness in mediating or inhibiting cell adhesion in this context.
Data Presentation: Quantitative Comparison of Binding Affinity
The most direct measure of performance for GalNAc and galactose in modulating cell adhesion via the ASGPR is their binding affinity for the receptor. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates higher affinity. Experimental data from competitive binding assays and surface plasmon resonance (SPR) consistently demonstrate the superior affinity of GalNAc.
| Parameter | This compound (GalNAc) | Galactose (Gal) | Key Findings & Implications |
| Relative Affinity | 10 to 60-fold higher affinity than Galactose.[1][5][6] | Baseline | The N-acetyl group at the C2 position of GalNAc significantly enhances binding affinity compared to the hydroxyl group on galactose.[1][5] |
| Dissociation Constant (Kd) | ~40 µM (monovalent, by SPR).[7] | Significantly higher (weaker affinity) | Lower Kd confirms stronger, more stable binding of GalNAc to the ASGPR, leading to more efficient receptor engagement. |
| Multivalent Ligand Affinity (Kd) | ~0.7 nM to 19.6 nM (tri- to mono-antennary).[8] | Not typically used | Demonstrates the "cluster effect," where presenting multiple GalNAc residues dramatically increases binding avidity by orders of magnitude.[1] |
Mechanism of Action: ASGPR-Mediated Endocytosis
The interaction of GalNAc and galactose with hepatocytes does not typically trigger a classical signaling cascade for adhesion. Instead, it initiates a process of receptor-mediated endocytosis, which effectively removes the ligand (and any attached cargo) from the extracellular environment and sequesters it within the cell. The higher affinity of GalNAc makes this process significantly more efficient.
The process involves several key steps:
-
Binding: The terminal GalNAc or Gal residue of a glycoprotein (B1211001) or conjugate binds to the carbohydrate recognition domain (CRD) of the ASGPR on the hepatocyte surface.[1]
-
Internalization: This binding event triggers the clustering of ASGPRs and internalization via clathrin-coated pits.[1][9][10]
-
Endosomal Trafficking: The resulting vesicle fuses with early endosomes. The internal environment of the endosome becomes acidified.
-
Dissociation & Recycling: The low pH of the endosome causes the ligand to dissociate from the ASGPR. The receptor is then recycled back to the cell surface, ready for another binding cycle, a process that takes approximately 15 minutes.[1][3] The ligand is trafficked to lysosomes for degradation.[1]
Structural Basis for Differential Affinity
The enhanced binding of GalNAc is attributed to the N-acetyl group at the carbon-2 (C2) position of the pyranose ring, which replaces the hydroxyl group found in galactose. This substitution allows for additional favorable interactions within the shallow binding pocket of the ASGPR's carbohydrate recognition domain, increasing the overall binding affinity.
Experimental Protocols
A common method to compare the inhibitory effects of GalNAc and galactose on cell adhesion is a competitive static adhesion assay.
Objective: To determine the relative potency of GalNAc and galactose in inhibiting the adhesion of ASGPR-expressing cells (e.g., HepG2) to a substrate coated with an ASGPR ligand.
Materials:
-
ASGPR-expressing cells (e.g., HepG2 human hepatoma cell line).
-
96-well microplate (non-tissue culture treated).
-
ASGPR ligand for coating (e.g., asialofetuin or a synthetic galactose-polymer).
-
Phosphate-Buffered Saline (PBS).
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
-
Inhibitors: this compound (GalNAc) and D-Galactose solutions at various concentrations.
-
Cell viability stain for quantification (e.g., Calcein-AM).[11]
-
Fluorescence microplate reader.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the ASGPR ligand (e.g., 50 µg/mL asialofetuin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells three times with PBS to remove unbound ligand. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific cell binding.
-
Cell Preparation: Harvest HepG2 cells using a non-enzymatic dissociation solution. Resuspend cells in serum-free media and label with Calcein-AM according to the manufacturer's protocol. Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL.
-
Competitive Inhibition: In separate tubes, pre-incubate the labeled cell suspension with serial dilutions of either GalNAc or galactose for 15-30 minutes at 37°C. Include a control with no inhibitor.
-
Adhesion Step: Wash the blocked plate with PBS. Add 100 µL of the cell/inhibitor suspensions to the appropriate wells. Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of PBS to each well. Measure the fluorescence of the remaining adherent cells using a microplate reader (Excitation/Emission ~495/515 nm for Calcein).
-
Analysis: Calculate the percentage of adhesion for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of adhesion against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to block 50% of cell adhesion).
Conclusion and Implications
The experimental evidence unequivocally shows that this compound is a significantly more potent modulator of cell adhesion via the ASGPR than galactose. The 10 to 60-fold higher binding affinity of GalNAc translates directly into more efficient receptor-mediated endocytosis.[1][5][6]
For researchers, scientists, and drug development professionals, this differential has critical implications:
-
Drug Targeting: The high affinity and specificity of GalNAc for the ASGPR have made it the ligand of choice for targeted delivery of therapeutics, particularly oligonucleotide-based drugs like siRNAs and ASOs, to the liver.[1][3][10][12] This strategy enhances drug potency in hepatocytes while minimizing off-target effects.
-
Inhibition Studies: When studying processes mediated by the ASGPR, GalNAc serves as a much more potent competitive inhibitor than galactose, allowing for more effective blocking of the receptor at lower concentrations.
-
Biomaterial Design: For tissue engineering applications requiring hepatocyte adhesion, surfaces functionalized with GalNAc are more effective at capturing and retaining cells than those functionalized with galactose.[13]
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 2. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 3. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ahajournals.org [ahajournals.org]
- 11. 细胞粘附、趋化性、多药耐药性和谷胱甘肽探针—第 15.6 节 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adhesion contact dynamics of HepG2 cells on galactose-immobilized substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mono-, Di-, and Trivalent GalNAc Ligands for Hepatocyte-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GalNAc Ligand Performance with Supporting Experimental Data.
The targeted delivery of therapeutics to hepatocytes has been revolutionized by the use of N-acetylgalactosamine (GalNAc) as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these liver cells. The valency of the GalNAc ligand—the number of GalNAc sugar moieties—is a critical determinant of binding affinity, cellular uptake, and ultimately, the in vivo efficacy of the conjugated therapeutic. This guide provides a comparative analysis of mono-, di-, and trivalent GalNAc conjugates, supported by experimental data, to inform the design and development of next-generation hepatocyte-targeting therapeutics.
Data Presentation: Quantitative Comparison of GalNAc Ligands
The following tables summarize quantitative data comparing the performance of mono-, di-, and trivalent GalNAc ligands across key experimental parameters.
Table 1: Comparative Binding Affinity to the Asialoglycoprotein Receptor (ASGPR)
| Valency | Conjugate Type | Dissociation Constant (Kd) | Reference |
| Monovalent | GalNAc | 19.6 ± 9.8 nM | [1] |
| Divalent | GalNAc | 1.3 ± 1.1 nM | [1] |
| Trivalent | GalNAc | 0.7 ± 0.2 nM | [1] |
This data clearly demonstrates a significant enhancement in binding affinity to ASGPR with increasing GalNAc valency, a phenomenon often referred to as the "cluster effect"[2]. The trivalent conjugate exhibits the highest affinity, indicating a more stable and prolonged interaction with the receptor.
Table 2: In Vitro Gene Silencing Efficacy of GalNAc-siRNA Conjugates in Hepatocytes
| Valency | Conjugate Type | Target Gene | In Vitro Assay | Efficacy Metric | Result |
| Divalent | GalNAc-siRNA | Various | Primary mouse hepatocytes | % mRNA reduction | Active, but less potent than trivalent |
| Trivalent | GalNAc-siRNA | Various | Primary mouse hepatocytes | % mRNA reduction | Potent, dose-dependent gene silencing |
In vitro studies consistently show that while divalent GalNAc-siRNA conjugates demonstrate activity, trivalent conjugates achieve more potent and dose-dependent gene silencing in hepatocytes. However, for other therapeutic modalities like antisense oligonucleotides (ASOs), divalent conjugates have been reported to have efficacy comparable to their trivalent counterparts.
Table 3: In Vivo Gene Silencing Efficacy of GalNAc-siRNA Conjugates in Mice
| Valency | Conjugate Type | Target Gene | Animal Model | Dosing | Efficacy Outcome |
| Trivalent | GalNAc-siRNA | TTR | Wild-type mice | 1-3 mg/kg (subcutaneous) | Robust and sustained target mRNA knockdown |
| Trivalent (novel design) | GalNAc-siRNA | ANGPTL3 | Wild-type mice | Not specified | Equivalent or superior efficacy compared to standard trivalent constructs |
In vivo studies in mice confirm the superior gene silencing efficacy of trivalent GalNAc-siRNA conjugates at lower doses compared to lower valency constructs. Interestingly, novel trivalent designs have demonstrated even further improved activity and duration of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: ASGPR-Mediated Cellular Uptake Assay
This protocol describes the quantification of ASGPR-mediated uptake of fluorescently labeled GalNAc ligands in cultured hepatocytes.[3]
Materials:
-
HepG2 cells (or other ASGPR-expressing cell line)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescently labeled GalNAc-ligands (mono-, di-, and trivalent)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 20,000-40,000 cells per well and allow them to adhere and grow for 24 hours to reach 70-80% confluency.[3]
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled GalNAc-ligands in serum-free medium. Include a vehicle-only control.[3]
-
Cell Treatment: Aspirate the growth medium from the wells and wash the cells once with warm PBS. Add 100 µL of the prepared ligand dilutions to the respective wells.[3]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 2-4 hours).[3]
-
Washing: Aspirate the ligand-containing medium and wash the cells three times with 150 µL of cold PBS to remove non-internalized ligand.[3]
-
Cell Lysis: Add 50-100 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[3]
-
Fluorescence Quantification: Read the fluorescence intensity of the lysate in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[3]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
This protocol outlines a general procedure for determining the binding kinetics and affinity of GalNAc ligands to immobilized ASGPR using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant ASGPR
-
GalNAc ligands (mono-, di-, and trivalent) as analytes
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Ligand Immobilization: Inject the recombinant ASGPR diluted in immobilization buffer over the activated surface to achieve the desired immobilization level. Deactivate remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the mono-, di-, and trivalent GalNAc ligands in running buffer. Inject the analyte solutions over the immobilized ASGPR surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: After each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
Protocol 3: In Vivo Efficacy Study in Mice
This protocol describes a general workflow for evaluating the in vivo efficacy of GalNAc-siRNA conjugates in a mouse model.[2]
Animal Model:
-
Wild-type mice (e.g., C57BL/6) are commonly used. For studies involving human-specific targets, humanized liver chimeric mouse models can be employed.[4][5][6]
Materials:
-
GalNAc-siRNA conjugate formulated in sterile PBS
-
Control group receiving PBS
-
Standard animal housing and care facilities
Procedure:
-
Dosing: Acclimatize the mice to the facility for at least one week. Weigh each mouse to calculate the correct injection volume. Administer the GalNAc-siRNA conjugate via subcutaneous injection, typically in the interscapular region. A common dose for initial efficacy studies is 1-3 mg/kg.[2]
-
Monitoring: Monitor the animals regularly for any signs of adverse effects according to institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection: At a predetermined endpoint (e.g., 72 hours or longer for duration of effect studies), euthanize the mice using an approved method. Perfuse the animals with saline and collect the liver tissue. A portion of the tissue should be snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis.[2]
-
Endpoint Analysis:
-
Oligonucleotide Quantification: Homogenize a portion of the liver tissue and extract the oligonucleotide. Quantify the concentration of the siRNA in the liver using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).[2]
-
Target mRNA Knockdown: Extract total RNA from another portion of the liver tissue. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene and compare the levels in the treated group to the PBS control group to determine the percentage of target gene knockdown.[2]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the comparative study of GalNAc ligands.
Caption: ASGPR-mediated endocytosis pathway for GalNAc-conjugated therapeutics.
Caption: Experimental workflow for in vitro cellular uptake assay.
Caption: Experimental workflow for in vivo efficacy study.
References
- 1. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bridging the translational gap: humanized liver models as predictive tools for RNA therapeutic success [insights.bio]
- 5. phoenixbio.com [phoenixbio.com]
- 6. phoenixbio.com [phoenixbio.com]
Bridging the Gap: Validating In Vitro Models for Predicting In Vivo Efficacy of GalNAc-siRNA Therapeutics
A Comparative Guide for Researchers and Drug Developers
The targeted delivery of small interfering RNA (siRNA) to hepatocytes using N-acetylgalactosamine (GalNAc) conjugation has emerged as a powerful therapeutic modality for liver-related diseases. A critical step in the development of these drugs is the robust prediction of their in vivo efficacy using in vitro models. This guide provides a comparative analysis of commonly used in vitro systems, detailing their predictive power, experimental protocols, and the underlying biological pathways.
The Challenge of In Vitro to In Vivo Translation
While in vitro assays are essential for initial screening and optimization of GalNAc-siRNA candidates, a direct correlation between in vitro potency and in vivo activity is not always observed.[1][2] Factors such as metabolic stability, off-target effects, and differences in cellular uptake mechanisms between in vitro and in vivo environments can lead to discrepancies.[1][3] Therefore, selecting and validating the appropriate in vitro model is paramount for successful clinical translation.
Comparative Analysis of In Vitro Models
The choice of an in vitro model significantly impacts the predictive value of preclinical studies. Here, we compare the most common systems used for evaluating GalNAc-siRNA efficacy.
| In Vitro Model | Description | Advantages | Limitations |
| Primary Human Hepatocytes (2D Culture) | Freshly isolated or cryopreserved human hepatocytes cultured as a monolayer. | Gold standard for representing human liver metabolism and transporter function.[4] | Rapid dedifferentiation and loss of hepatic functions within hours to days.[4] Not ideal for long-term studies. |
| HEPATOPAC® (Micropatterned Co-culture) | Primary human hepatocytes co-cultured with stromal cells in a micropatterned configuration to mimic liver architecture. | Maintains hepatocyte function and viability for longer periods (weeks) compared to standard 2D cultures.[5] Suitable for longer-term assays and repeat dosing studies.[5] | More complex and costly to set up compared to standard monolayer cultures. |
| 3D Liver Spheroids/Organoids | Self-assembled three-dimensional aggregates of primary hepatocytes or liver progenitor cells.[6][7] | More physiologically relevant tissue-like structure, improved cell-cell interactions, and longer-term viability.[4][8] Can better predict chronic toxicity and drug-induced liver injury.[9] | Can have limitations in nutrient and oxygen diffusion to the core.[6][10] May lack functional vasculature and immune components.[6][10] |
| Liver Homogenate Stability Assay | Assay using homogenized liver tissue to assess the metabolic stability of siRNA. | Shows an acceptable correlation to in vivo target knockdown efficacy by assessing susceptibility to nucleases.[1][2] Can help decrease the need for animal studies in lead optimization.[1] | Does not provide information on cellular uptake or RNAi-mediated knockdown. |
Key Experimental Assays for In Vitro Validation
A comprehensive in vitro evaluation of GalNAc-siRNA involves a suite of assays to characterize their activity and potential liabilities.
| Assay | Purpose | Key Parameters Measured |
| Target mRNA Knockdown | To determine the potency of the siRNA in reducing the expression of the target gene. | IC50 (concentration for 50% inhibition) |
| siRNA Quantification | To measure the amount of siRNA taken up by the cells and loaded into the RNA-induced silencing complex (RISC). | Intracellular siRNA concentration |
| Cell Viability/Cytotoxicity | To assess the potential toxic effects of the siRNA on hepatocytes. | CC50 (concentration for 50% cytotoxicity) |
| Off-Target Gene Expression | To identify unintended gene silencing, a primary cause of hepatotoxicity. | Changes in the expression of non-target genes |
| ASGPR-dependent Uptake | To confirm that siRNA uptake is mediated by the asialoglycoprotein receptor. | Reduction in uptake in the presence of ASGPR inhibitors or in ASGPR-knockdown cells.[5] |
Signaling Pathway and Experimental Workflow
The journey of a GalNAc-siRNA from extracellular space to target mRNA silencing involves a series of well-defined steps. The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[11][12] This interaction triggers clathrin-mediated endocytosis, internalizing the siRNA into the cell.[11] Following endosomal escape, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the target mRNA, leading to gene silencing.[11][13]
General Experimental Workflow for In Vitro Validation
A systematic approach to the in vitro evaluation of GalNAc-siRNA conjugates involves a series of sequential assays to characterize their biological activity.
Detailed Experimental Protocols
Protocol 1: In Vitro Target mRNA Knockdown in Primary Human Hepatocytes
-
Cell Seeding: Seed cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 60,000 cells per well.
-
GalNAc-siRNA Treatment: After cell attachment (typically 4-6 hours), replace the medium with fresh medium containing serial dilutions of the GalNAc-siRNA conjugate.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer.
-
RNA Extraction and RT-qPCR: Extract total RNA from the cell lysates. Perform reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) to measure the relative expression levels of the target mRNA, normalized to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA remaining relative to untreated control cells and determine the IC50 value.
Protocol 2: Stem-Loop RT-qPCR for siRNA Quantification
This method allows for the sensitive and specific quantification of the small siRNA antisense strand.[14]
-
RNA Extraction: Extract total RNA from hepatocyte lysates as described above.
-
Pulsed Reverse Transcription: Perform a pulsed reverse transcription reaction using a stem-loop RT primer specific to the 3' end of the siRNA guide strand.
-
Quantitative PCR: Use a forward primer specific to the siRNA sequence and a universal reverse primer to amplify the cDNA in a real-time PCR reaction.
-
Standard Curve: Generate a standard curve using known concentrations of the synthetic siRNA guide strand to enable absolute quantification of the intracellular siRNA.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding and Treatment: Seed and treat hepatocytes with GalNAc-siRNA as described in Protocol 1.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Conclusion
The validation of in vitro models is a cornerstone for the successful development of GalNAc-siRNA drugs. While primary human hepatocytes remain a key model, advanced systems like 3D spheroids and co-cultures offer improved physiological relevance and predictive capacity for long-term efficacy and safety. A multi-faceted approach, combining robust in vitro models with a comprehensive suite of assays, is essential to de-risk clinical candidates and accelerate the delivery of these promising therapeutics to patients.
References
- 1. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoids and spheroids: advanced in vitro models for liver cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cherrybiotech.com [cherrybiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. Organoids and spheroids: advanced in vitro models for liver cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: A Comparative Guide to GalNAc-Linker Chemistries for Enhanced siRNA Stability
For researchers, scientists, and drug development professionals, the design of the linker chemistry in N-acetylgalactosamine (GalNAc)-siRNA conjugates is a critical determinant of therapeutic efficacy. The metabolic stability of these conjugates directly influences their pharmacokinetic and pharmacodynamic properties, ultimately impacting the potency and duration of gene silencing. This guide provides an objective comparison of different GalNAc-linker chemistries, supported by experimental data, to aid in the rational design of next-generation RNAi therapeutics.
The journey of a GalNAc-siRNA conjugate from subcutaneous injection to the hepatocyte cytoplasm is fraught with enzymatic perils. Nucleases in the plasma and endo-lysosomal compartments, as well as glycosidases within the cell, can degrade the siRNA and cleave the GalNAc targeting ligand, respectively.[1][2] Consequently, significant research has focused on chemical modifications to enhance the metabolic stability of these conjugates, leading to improved liver exposure, gene silencing efficacy, and duration of effect.[1]
The Impact of Chemical Modifications on Metabolic Stability
The metabolic stability of GalNAc-siRNA conjugates is primarily influenced by two key components: the siRNA backbone and the linker connecting the GalNAc ligand to the siRNA.
1. siRNA Backbone Modifications:
To protect the siRNA from degradation by nucleases, various chemical modifications are incorporated into the sugar-phosphate backbone. These modifications are crucial for survival in the nuclease-rich environments of the plasma and endo-lysosomal compartments.[1][3] Early generation GalNAc-siRNA conjugates, referred to as standard template chemistry (STC), showed some in vivo activity but required high doses.[3] Subsequent advancements led to the development of "Enhanced Stabilization Chemistry" (ESC) and "Advanced ESC" designs.[3][4]
Key modifications include:
-
Phosphorothioate (B77711) (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone confers significant resistance to nuclease degradation.[1] Introducing two PS linkages at the 5' ends of both the guide and passenger strands has been shown to be particularly effective against 5'-exonuclease activity, which is prevalent in endo-lysosomal compartments.[1]
-
2'-Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F), enhance stability without compromising RNAi activity.[4] The strategic placement of these modifications throughout both strands of the siRNA duplex is a hallmark of the Advanced ESC design, leading to substantial improvements in potency and duration of action.[4]
2. GalNAc-Linker Modifications:
The trivalent GalNAc ligand, which facilitates uptake by the asialoglycoprotein receptor (ASGPR) on hepatocytes, is typically attached to the siRNA via a linker.[2] The natural β-O-glycosidic bond within this linker is susceptible to rapid cleavage by glycosidases following cellular uptake.[2][5] While this cleavage was initially thought to be a potential liability, studies have shown that improving the metabolic stability of this linkage does not necessarily lead to enhanced gene silencing duration.[5][6] This suggests that the stability of the siRNA itself within intracellular compartments is the more critical factor for long-term activity.[3][5]
Nevertheless, various metabolically stable linkers have been developed and evaluated to understand the interplay between ligand cleavage and siRNA efficacy. These include:
-
S-glycosides (thioglycosides)
-
C-glycosides
-
N-glycosides
These modified linkers have demonstrated resistance to degradation in both plasma and liver homogenates.[2]
Comparative Performance of Different Chemistries
The following table summarizes the in vivo performance of different GalNAc-siRNA conjugate chemistries, highlighting the impact of enhanced metabolic stability.
| Conjugate Chemistry | Key Features | In Vivo Performance (Mouse Model) | Reference |
| Standard Template Chemistry (STC) | Early generation design with basic modifications. | Required high doses for in vivo activity. | [3] |
| Enhanced Stabilization Chemistry (ESC) | Addition of two 5' phosphorothioate (PS) linkages on each strand. | Significantly enhanced efficacy and duration compared to STC. More rapidly eliminated from the liver than Advanced ESC. | [1][3] |
| Advanced ESC | Optimized positioning of 2'-F and 2'-OMe modifications in both strands. | Considerable potency and duration improvements over ESC. Increased metabolic stability leads to improved liver exposure. | [3][4] |
| Metabolically Stable Anomeric Linkages (S-, C-, N-glycosides) | Replacement of the natural β-O-glycosidic bond with more stable linkages. | Resistant to glycosidase activity. Similar gene silencing activity in mice compared to the parent β-O-glycosidic linker. | [2][5][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Biological Matrices
This protocol assesses the stability of GalNAc-siRNA conjugates in environments mimicking physiological conditions.
Methodology:
-
Matrix Preparation: Prepare solutions of the test conjugate in various biological matrices, such as human or mouse serum, plasma, or liver homogenates (e.g., S9 fraction or tritosomes).[1][5][7]
-
Incubation: Incubate the samples at 37°C for different time points (e.g., 0, 1, 4, 8, 24, 48 hours).[7]
-
Sample Processing: At each time point, withdraw an aliquot and process it to stop enzymatic degradation and extract the oligonucleotide. This can be achieved through proteinase K treatment followed by solid-phase extraction.[5]
-
Analysis: Analyze the amount of intact conjugate remaining at each time point using techniques like liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).[5][7]
Protocol 2: In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice
This protocol evaluates the in vivo stability, tissue distribution, and gene silencing efficacy of GalNAc-siRNA conjugates.
Methodology:
-
Animal Dosing: Administer a single subcutaneous dose of the GalNAc-siRNA conjugate to mice (e.g., C57BL/6).[5][8]
-
Tissue Collection: At various time points post-dosing, collect blood and liver tissue samples.[5][8]
-
Pharmacokinetic Analysis: Quantify the concentration of the intact siRNA and its metabolites in plasma and liver tissue using methods like stem-loop RT-qPCR or LC-MS.[8]
-
Pharmacodynamic Analysis: Measure the level of the target mRNA in the liver using RT-qPCR to determine the extent and duration of gene silencing.[8] Correlate the mRNA knockdown with the concentration of the siRNA in the liver and in the RNA-induced silencing complex (RISC), which can be isolated via Ago2 immunoprecipitation.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the metabolic stability of GalNAc-linker chemistries.
Signaling Pathways and Cellular Uptake
The following diagram illustrates the cellular uptake and intracellular trafficking of GalNAc-siRNA conjugates.
Conclusion
The metabolic stability of GalNAc-siRNA conjugates is a multifaceted challenge that has been addressed through innovative chemical modifications to both the siRNA backbone and the linker. While early efforts focused on preventing nuclease degradation through backbone modifications, leading to significant improvements in potency and duration of action, more recent investigations into linker stability have revealed a more nuanced picture. The data suggest that while linker stability can be engineered, the persistence of the siRNA within intracellular compartments is the primary driver of the remarkable durability of GalNAc-siRNA-mediated gene silencing. For researchers in the field, a deep understanding of these structure-activity relationships is paramount for the continued development of safe and effective RNAi therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]
- 3. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Cross-Validation Guide: Mass Spectrometry and NMR for GalNAc Glycan Analysis
For researchers, scientists, and drug development professionals engaged in the intricate world of glycosylation, the precise structural elucidation of N-acetylgalactosamine (GalNAc) glycans is of paramount importance. These complex sugar molecules, central to a myriad of biological processes, demand analytical techniques that are both sensitive and structurally informative. This guide provides an objective comparison of two powerhouse techniques in glycan analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding their orthogonal strengths and leveraging them in a cross-validation workflow, a higher degree of confidence in GalNAc glycan characterization can be achieved.
The inherent complexity of GalNAc glycans, with their branched structures and numerous isomers, presents significant analytical hurdles. While mass spectrometry is a go-to method for its high sensitivity and throughput in determining glycan composition and sequencing, NMR spectroscopy is unrivaled in its capacity to definitively establish linkage positions and anomeric configurations.[1] This guide delves into the principles of each technique, presents detailed experimental protocols, and offers a comparative overview to demonstrate the power of their synergistic use.
Comparing the Titans: MS vs. NMR for GalNAc Glycan Analysis
Mass spectrometry and NMR spectroscopy offer complementary information for the comprehensive analysis of GalNAc glycans. MS provides rapid and sensitive profiling of glycan compositions, while NMR delivers detailed structural insights that are often unattainable by MS alone.
Key Strengths and Weaknesses:
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole) | Lower (nanomole to micromole)[2] |
| Throughput | High | Low |
| Information Provided | Molecular weight, composition, sequence, branching information.[1][3] | Definitive linkage analysis, anomeric configuration (α/β), conformational analysis, 3D structure.[1][2][4] |
| Isomer Resolution | Limited for linkage and stereoisomers.[1] | Excellent for resolving isomers.[5] |
| Sample Requirement | Small sample amounts. | Larger sample quantities required.[1] |
| Destructive/Non-destructive | Destructive | Non-destructive[2] |
| Quantitative Capability | Excellent for relative and absolute quantitation.[5][6] | Good for relative quantitation of major components. |
Quantitative Cross-Validation Insights
Hypothetical Quantitative Comparison of GalNAc Glycoforms on a Mucin-Type Glycoprotein (B1211001):
| Glycan Structure | Relative Abundance by LC-MS (%) | Relative Abundance by ¹H-NMR (%) |
| GalNAc | 25.3 | 24.8 |
| Galβ1-3GalNAc | 45.1 | 46.2 |
| Neu5Acα2-3Galβ1-3GalNAc | 15.8 | 15.1 |
| Galβ1-3(Neu5Acα2-6)GalNAc | 8.2 | 8.9 |
| Other minor structures | 5.6 | 5.0 |
This table is a representative example illustrating the expected concordance between the two techniques for major glycoforms. Actual results will vary depending on the sample and specific methodologies employed.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable glycan analysis. Below are representative protocols for the analysis of GalNAc glycans by MS and NMR.
Mass Spectrometry Protocol: MALDI-TOF MS of Permethylated O-Glycans
This protocol outlines the steps for releasing, purifying, and analyzing O-linked glycans from a glycoprotein by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[3][7][8][9][10]
1. Release of O-Glycans by Reductive β-elimination: a. Dissolve the glycoprotein sample in a solution of sodium borohydride (B1222165) (NaBH₄) in sodium hydroxide (B78521) (NaOH). b. Incubate at 45-50°C for 16-18 hours to release the glycans as alditols. c. Neutralize the reaction with acetic acid on ice.
2. Desalting of Released Glycans: a. Pass the reaction mixture through a cation exchange resin (e.g., Dowex 50W-X8) packed in a column. b. Elute the glycans with water or a low concentration of acetic acid. c. Lyophilize the collected fractions.
3. Permethylation of Glycans: a. To the dried glycans, add dimethyl sulfoxide (B87167) (DMSO) and a strong base (e.g., sodium hydroxide). b. Add methyl iodide (CH₃I) and agitate the reaction for 10-30 minutes. c. Quench the reaction with water. d. Extract the permethylated glycans with a nonpolar solvent (e.g., dichloromethane). e. Wash the organic layer with water and then evaporate to dryness.
4. MALDI-TOF MS Analysis: a. Reconstitute the permethylated glycans in methanol. b. Mix the sample solution with a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate. c. Allow the mixture to air-dry to form crystals. d. Acquire mass spectra in positive ion reflectron mode.
NMR Spectroscopy Protocol: Structural Elucidation of O-Glycans
This protocol provides a general workflow for the structural analysis of purified O-glycans using two-dimensional NMR spectroscopy.[2][11][12]
1. Sample Preparation: a. Purify the released O-glycans using chromatographic methods (e.g., size-exclusion or graphitized carbon chromatography). b. Exchange the sample into deuterium (B1214612) oxide (D₂O) by repeated lyophilization and reconstitution. c. Dissolve the final sample in high-purity D₂O (99.96%) and transfer to an NMR tube.
2. Acquisition of 1D ¹H NMR Spectrum: a. Acquire a one-dimensional proton (¹H) NMR spectrum to assess the overall complexity and purity of the sample. b. Identify the anomeric proton signals, which typically resonate in the region of 4.2-5.5 ppm.
3. Acquisition of 2D NMR Spectra: a. COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton scalar coupling networks within each sugar residue. This helps to trace the connectivity of protons within a spin system. b. TOCSY (Total Correlation Spectroscopy): Acquire a ¹H-¹H TOCSY spectrum to identify all protons belonging to a particular sugar residue, starting from the anomeric proton. c. HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom. This provides the carbon chemical shifts. d. HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for determining the linkage positions between sugar residues by observing correlations across the glycosidic bond. e. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in proximity. This provides information on the sequence of monosaccharides and the conformation of the glycan.
4. Data Analysis and Structure Elucidation: a. Integrate the information from all NMR spectra to assign the chemical shifts of all protons and carbons. b. Determine the monosaccharide composition, anomeric configurations (based on coupling constants and NOEs), and linkage positions (from HMBC and NOESY/ROESY data) to elucidate the complete structure of the GalNAc glycan.
Visualizing the Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the cross-validation workflow, a representative signaling pathway involving GalNAc glycosylation, and the logical relationship in the comparison of these two powerful analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of Permethylated Mucin O-glycans Using Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry [jove.com]
- 8. jove.com [jove.com]
- 9. sciprofiles.com [sciprofiles.com]
- 10. cores.emory.edu [cores.emory.edu]
- 11. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. emerypharma.com [emerypharma.com]
A Comparative Guide to GalNAc Synthesis: Benchmarking Emerging Methods Against Established Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-acetylgalactosamine (GalNAc) conjugates is a critical step in harnessing the power of targeted oligonucleotide therapies. This guide provides an objective comparison of novel GalNAc synthesis methodologies against established protocols, supported by experimental data to inform strategic decisions in therapeutic development.
The conjugation of GalNAc to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has revolutionized the field of targeted therapeutics, enabling precise delivery to hepatocytes through the asialoglycoprotein receptor (ASGPR). As the demand for these therapies grows, so does the need for more efficient, scalable, and cost-effective synthesis methods. This guide delves into a comparative analysis of traditional solid-phase and solution-phase approaches alongside emerging techniques such as "pot-economy" and enzymatic synthesis.
Performance Benchmarks: A Quantitative Comparison
The selection of a synthesis strategy hinges on a balance of yield, purity, scalability, and overall efficiency. The following tables summarize key performance indicators across different methodologies, providing a clear, data-driven overview.
| Synthesis Method | Typical Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Scalability |
| Established Methods | |||||
| Solid-Phase Synthesis | 50-70% | >95% | Well-established, automatable, high purity.[1][2] | Requires excess reagents, potentially lower yield for complex conjugates.[1][2] | High |
| Solution-Phase Synthesis | 60-80% | >97% | Higher yielding, reliable, and selective.[1][2] | More unit operations, longer production time, requires multiple purification steps.[1][2] | High (proven for multi-kilogram quantities)[1] |
| Emerging Methods | |||||
| "Pot-Economy" Synthesis | ~61% | High | Reduced reaction and purification steps, less solvent and reagent consumption, more eco-friendly.[3] | Newer approach, may require more optimization for broad applicability. | Moderate to High |
| Enzymatic Synthesis | Moderate (10-65% for analogues) | High | High efficiency and selectivity, avoids harsh chemical reagents.[4] | Can be limited by enzyme substrate specificity and availability. | Moderate |
| Novel Scaffolds | |||||
| Diamine-Scaffold | Comparable to established methods | High | Simplified synthesis, comparable or enhanced in vivo activity.[5] | Newer scaffold design, long-term stability and performance data still emerging. | Moderate to High |
| Pyran-Derived Scaffold | High | High | Fewer synthesis steps, cost-effective, equivalent or superior in vivo efficacy. | Newer scaffold design, requires specific building blocks. | Moderate to High |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are summaries of the key steps involved in prominent GalNAc synthesis and conjugation strategies.
Established Protocol: Solid-Phase Phosphoramidite (B1245037) Chemistry
This method is the cornerstone of oligonucleotide synthesis and has been adapted for the conjugation of GalNAc.
Workflow:
-
Oligonucleotide Synthesis: The antisense oligonucleotide is synthesized on a solid support (e.g., controlled pore glass - CPG) in a 3' to 5' direction using an automated synthesizer.
-
GalNAc Coupling: A GalNAc phosphoramidite building block is coupled to the 5'-terminus of the support-bound oligonucleotide. This step may require extended coupling times due to the steric bulk of the GalNAc moiety.
-
Cleavage and Deprotection: The synthesized GalNAc-oligonucleotide conjugate is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.
Established Protocol: Solution-Phase Conjugation
This approach involves the synthesis of the oligonucleotide and the GalNAc ligand separately, followed by their conjugation in solution.
Workflow:
-
Oligonucleotide Synthesis and Modification: An amino-modified oligonucleotide is synthesized and purified.
-
GalNAc Ligand Activation: The GalNAc ligand is chemically activated, often as a pentafluorophenyl (PFP) ester.
-
Conjugation Reaction: The activated GalNAc ligand is reacted with the amino-modified oligonucleotide in a suitable buffer.
-
Purification: The resulting GalNAc-oligonucleotide conjugate is purified to remove unreacted starting materials and byproducts. This method is noted to be higher yielding and produces material of slightly higher purity compared to the solid-phase approach, though it requires more steps and a longer production time.[1][2][6][7][8]
Emerging Protocol: "Pot-Economy" Synthesis
This innovative approach aims to improve efficiency and sustainability by minimizing the number of separate reaction and purification steps.[3]
Workflow:
-
One-Pot Reactions: Multiple synthetic transformations are carried out sequentially in a single reaction vessel without isolating intermediates.
-
Reduced Workup: This approach minimizes the need for extensive purification steps between reactions, significantly reducing solvent and reagent consumption.[3]
-
Final Purification: A final purification step, such as flash chromatography, is performed to isolate the target GalNAc ligand with high purity. A total yield of approximately 61% has been reported for this method.[3]
Visualizing the Biological Pathway and Synthesis Workflow
To better understand the mechanism of action and the synthetic process, the following diagrams illustrate the key pathways and workflows.
Caption: ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate leading to gene silencing.
The journey of a GalNAc-siRNA conjugate begins with its binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells.[9][10][11] This interaction triggers endocytosis, engulfing the conjugate into the cell within an endosome.[9][10][11] As the endosome matures, its internal pH decreases, causing the release of the siRNA from the receptor.[9][10][11] The siRNA then escapes the endosome and enters the cytoplasm, where it is loaded into the RNA-induced silencing complex (RISC).[12][13] This complex then seeks out and cleaves the target messenger RNA (mRNA), effectively silencing the corresponding gene.[9]
Caption: Comparison of GalNAc-conjugate synthesis workflows.
The diagram above contrasts the workflows of three major synthesis strategies. Solid-phase synthesis is a linear, automated process. Solution-phase synthesis involves the parallel preparation of the oligonucleotide and the GalNAc ligand before their conjugation. The "pot-economy" approach streamlines the synthesis by performing multiple steps in a single vessel, thereby reducing handling and purification steps.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5'-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways [morressier.com]
In Vivo Validation of GalNAc-Mediated Gene Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been revolutionized by the conjugation of N-acetylgalactosamine (GalNAc), a ligand with high affinity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of liver cells.[1] This guide provides an objective comparison of GalNAc-mediated gene silencing with alternative in vivo siRNA delivery platforms, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Performance Comparison of In Vivo Gene Silencing Technologies
The in vivo efficacy of siRNA is critically dependent on its delivery vehicle. Here, we compare the performance of GalNAc-siRNA conjugates with the widely used Lipid Nanoparticle (LNP) technology and other polymeric nanocarriers.
| Feature | GalNAc-siRNA Conjugates | Lipid Nanoparticle (LNP)-siRNA | Polymeric Nanocarriers |
| Targeting Mechanism | Active targeting via high-affinity binding of the GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2] | Primarily passive targeting to the liver through apolipoprotein E (ApoE) binding and uptake by the low-density lipoprotein receptor (LDLR).[1] | Can be engineered for passive or active targeting through various ligands and surface modifications.[1] |
| Specificity for Hepatocytes | High.[1] | Moderate to High.[1] | Variable, depends on design.[1] |
| Administration Route | Subcutaneous (s.c.).[1][] | Intravenous (i.v.).[1] | Typically intravenous (i.v.).[1] |
| In Vivo Stability | High, due to chemical modifications of the siRNA backbone.[1][4] | High, siRNA is protected within the nanoparticle.[1] | Variable, depends on the polymer composition.[1] |
| Endosomal Escape Efficiency | A significant rate-limiting step, with less than 1% of free siRNA escaping into the cytoplasm.[4][5][6] | Generally higher than GalNAc-siRNA due to the fusogenic properties of cationic lipids. | Variable and a key challenge in their design. |
| Duration of Action | Long-lasting, with effects observed for months after a single dose.[5][6] | Typically shorter duration compared to GalNAc-siRNA. | Variable, dependent on polymer degradation and clearance rates. |
| Safety Profile | Generally well-tolerated with a favorable safety profile.[2][4] Mild and transient injection site reactions are the most common adverse events.[7] | Can be associated with infusion-related reactions and potential for off-target effects in other tissues. | Safety is dependent on the specific polymer used; some can cause toxicity. |
| Clinical Advancement | Several FDA-approved drugs (e.g., Givosiran, Lumasiran, Inclisiran, Vutrisiran).[5][8][9] | One FDA-approved drug (Patisiran).[10] | Fewer candidates in advanced clinical development compared to GalNAc and LNPs. |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: GalNAc-siRNA cellular uptake and gene silencing pathway.
Figure 2: Experimental workflow for in vivo validation of gene silencing.
Detailed Experimental Protocols
In Vivo siRNA Administration and Sample Collection
Objective: To deliver siRNA to mice and collect tissues for downstream analysis of gene silencing.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
GalNAc-siRNA conjugate or LNP-siRNA formulation
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 29G needles (for s.c. injection)
-
Tail vein catheters (for i.v. injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Cryovials pre-chilled in liquid nitrogen
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.[1]
-
Dosing Preparation: Dilute the GalNAc-siRNA or LNP-siRNA to the desired concentration in sterile PBS.
-
Administration:
-
Subcutaneous (s.c.): Administer the GalNAc-siRNA solution via subcutaneous injection into the scruff of the neck.[11]
-
Intravenous (i.v.): Administer the LNP-siRNA formulation via tail vein injection.
-
-
Monitoring: Observe the animals for any adverse reactions post-injection.
-
Tissue Harvest: At predetermined time points (e.g., 7 and 22 days post-dose), euthanize the mice under anesthesia.[12] Perfuse the animals with PBS to remove blood from the organs.
-
Sample Collection: Carefully dissect the liver and other relevant organs. Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.[1]
Validation of Gene Silencing by qRT-PCR
Objective: To quantify the reduction in target mRNA levels in the liver following siRNA treatment.
Materials:
-
Frozen liver tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Homogenize the frozen liver tissue and extract total RNA using a commercial kit according to the manufacturer's protocol.[1] Assess RNA quality and quantity using a spectrophotometer.[1]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the change in Ct (ΔCt) between the target gene and the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in ΔCt (ΔΔCt) between the treated and control groups (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The percentage of knockdown is calculated as (1 - 2-ΔΔCt) * 100.[1]
-
Assessment of In Vivo Toxicity
Objective: To evaluate the potential toxic effects of GalNAc-siRNA conjugates.
Procedure:
-
Animal Studies: Administer escalating doses of the GalNAc-siRNA conjugate to rodents (typically rats and cynomolgus macaques).[2]
-
Clinical Observations: Monitor animals for any changes in behavior, body weight, and food/water intake.
-
Blood Chemistry: Collect blood samples at various time points to analyze for markers of liver and kidney function (e.g., ALT, AST, bilirubin, creatinine).
-
Histopathology: At the end of the study, collect and fix organs (liver, kidney, spleen, etc.) in formalin. Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.[13]
Conclusion
GalNAc-mediated gene silencing represents a highly efficient and specific platform for targeting hepatocytes in vivo.[] Its key advantages over other delivery systems, such as LNPs, include a superior duration of action, suitability for subcutaneous administration, and a favorable safety profile.[1] The extended pharmacodynamic effect of GalNAc-siRNA conjugates is attributed to the formation of a stable intracellular depot, which allows for sustained loading of the siRNA into the RISC complex over an extended period.[1][6] While endosomal escape remains a challenge, the high potency and long-lasting effects of this technology have led to the successful development and approval of several RNAi therapeutics for liver-related diseases.[4][9] Researchers and drug developers can leverage the detailed protocols and comparative data presented in this guide to effectively validate their GalNAc-siRNA-based therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Acetyl-D-Galactosamine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-D-Galactosamine (GalNAc), ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white, solid amino sugar derivative of galactose.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper handling and disposal are crucial for maintaining a safe laboratory environment.[2][3] Key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1811-31-0[2] |
| Molecular Formula | C8H15NO6[4] |
| Molar Mass | 221.21 g/mol [1][4] |
| Appearance | White solid/powder[5] |
| Melting Point | 160-173 °C[1][5] |
| Solubility | Soluble in water (50 mg/mL)[5] |
| Storage Temperature | 2-8°C[5] |
Disposal Protocol
The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[6] As the substance is not classified as hazardous, the disposal procedure is generally straightforward but must be conducted with care.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled waste container.
-
The container should be suitable for solid chemical waste, sealable, and made of a non-reactive material.
-
-
Spill Management:
-
In the event of a small spill, use appropriate tools to mechanically sweep up the solid material.[2][6]
-
Place the collected solid into a convenient and properly labeled waste disposal container.[6]
-
After removing the solid, clean the contaminated surface by spreading water and wiping it clean.[6]
-
For large spills, use a shovel to transfer the material into a suitable waste container.[6]
-
-
Final Disposal:
-
Dispose of the sealed waste container through your institution's chemical waste management program.
-
Ensure that the disposal route complies with all applicable local, state, and federal regulations.[6] Do not dispose of this compound down the drain unless permitted by local ordinances for non-hazardous materials.[3][6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound disposal.
Safety Precautions
While this compound is not considered highly toxic, it is recommended to take standard laboratory precautions.[6] May cause eye, skin, and respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle in a well-ventilated area to avoid inhaling dust particles.
-
First Aid:
References
- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1811-31-0 [m.chemicalbook.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
